4-[4-(Chloromethyl)benzoyl]morpholine
Description
Properties
IUPAC Name |
[4-(chloromethyl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSJBFLZETVSQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 4-[4-(Chloromethyl)benzoyl]morpholine – A Versatile Benzyl Chloride Scaffold
[1]
Executive Summary
This compound (CAS 896871-84-4 ) is a bifunctional building block extensively used in drug discovery and organic synthesis.[1] It combines a stable, solubility-enhancing morpholine amide with a highly reactive benzyl chloride electrophile.[1] This dual functionality allows researchers to introduce the morpholine-carbonyl moiety—known for improving pharmacokinetic profiles—into target molecules via nucleophilic substitution at the benzylic position.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile.[2]
Chemical Identity & Structural Analysis[1][4][5][6][7][8]
The molecule consists of a central benzene ring para-substituted with a chloromethyl group and a morpholine-4-carbonyl group.[1] The electronic interplay between these two substituents defines its reactivity.[1]
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | methanone |
| CAS Number | 896871-84-4 |
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.70 g/mol |
| SMILES | ClCc1ccc(cc1)C(=O)N2CCOCC2 |
| Synonyms | 4-(Chloromethyl)benzoyl morpholine; Morpholin-4-yl-[4-(chloromethyl)phenyl]methanone |
Structural Functionalization
The compound features two distinct chemical environments:[1][3][4]
-
The Electrophilic Handle (Chloromethyl): The benzylic carbon is susceptible to SN2 attack due to the leaving group ability of the chloride and the stabilization of the transition state by the aromatic ring.
-
The Solubilizing Anchor (Morpholine Amide): The amide bond is chemically robust under mild conditions, resisting hydrolysis while providing polarity and hydrogen bond accepting capability (via the morpholine ether oxygen and amide carbonyl).
Figure 1: Functional group analysis highlighting the reactive electrophilic center and the stable solubilizing moiety.[1]
Physicochemical Profile
Understanding the physical state and solubility is critical for assay design and reaction planning.[1]
| Property | Value / Description |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Melting Point | Estimated:[1][2][5] 85–95 °C (Based on structural analogues) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF, Ethyl Acetate. Insoluble in water (unless hydrolyzed). |
| LogP (Calculated) | ~1.8 (Moderate lipophilicity) |
| Stability | Moisture sensitive (benzyl chloride hydrolysis); Stable in dry organic solvents.[1] |
| Reactivity Hazards | Lachrymator (potential); Alkylating agent (handle with care).[1] |
Synthetic Pathways[1][3][6][12]
The primary route to this compound involves the Schotten-Baumann reaction or standard acylation using 4-(chloromethyl)benzoyl chloride.[1] This method is preferred for its high yield and operational simplicity.[1]
Protocol: Acylation of Morpholine
Reaction: 4-(Chloromethyl)benzoyl chloride + Morpholine + Base → Product + Base[1]·HCl
Reagents:
-
Precursor: 4-(Chloromethyl)benzoyl chloride (CAS 876-08-4)[1][5]
-
Nucleophile: Morpholine (1.0–1.1 equivalents)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool to 0 °C.
-
Addition: Mix morpholine (1.05 eq) with TEA (1.2 eq) in a separate vessel. Add this mixture dropwise to the acid chloride solution over 30 minutes. Note: Exothermic reaction; control temperature < 5 °C.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.[1]
-
Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted morpholine), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
Figure 2: Synthetic workflow for the generation of the title compound via acid chloride amidation.
Reactivity & Applications in Drug Design[1][3]
The Benzyl Chloride "Warhead"
The chloromethyl group is the primary site of reactivity. It serves as an excellent electrophile for SN2 reactions .[1]
-
Amination: Reaction with primary or secondary amines yields benzylamines.[1]
-
Etherification: Reaction with phenols or alcohols (with base) yields benzyl ethers.[1]
-
Thiolation: Reaction with thiols yields thioethers.[1]
The Morpholine Advantage
In medicinal chemistry, the morpholine ring is often introduced to:
-
Lower LogP: Increase water solubility compared to a phenyl ring.[1]
-
Metabolic Stability: The amide bond is resistant to rapid enzymatic cleavage in plasma.[1]
-
Hydrogen Bonding: The ether oxygen acts as a weak acceptor, potentially interacting with kinase hinge regions or solvent fronts.[1]
Stability Considerations
-
Hydrolysis: The benzyl chloride moiety can slowly hydrolyze to the benzyl alcohol in the presence of water and heat.[1] Store the compound in a desiccator at 4 °C.
-
Thermal Stability: The amide bond is thermally stable, but the compound should not be subjected to temperatures >120 °C without verifying decomposition of the alkyl chloride.
Safety & Handling (SDS Summary)
References
-
Sigma-Aldrich. (2024). This compound Product Data. Merck KGaA.[1]
-
PubChem. (2024).[6] Compound Summary: 4-(Chloromethyl)benzoyl chloride (Precursor).[1][5] National Library of Medicine.[1] [1]
-
Rubino, S., et al. (2004).[7] Amidation of benzoyl chloride with morpholine: Synthetic protocols and characterization. Journal of Inorganic Biochemistry, 98, 2071-2079.[1][7] [1][7]
-
BenchChem. (2024).[1] Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. Application Note.
Sources
- 1. 1226917-12-9|4-{[4-(chloromethyl)phenyl]methyl}morpholine hydrochloride|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Synthesis of 4-[4-(Chloromethyl)benzoyl]morpholine from 4-(chloromethyl)benzoic acid
Chemoselectivity Control in Acylation vs. Alkylation
Executive Summary
This technical guide details the synthesis of 4-[4-(Chloromethyl)benzoyl]morpholine (Target Molecule, TM ) from 4-(chloromethyl)benzoic acid . The synthesis presents a classic chemoselectivity challenge: the starting material contains both a carboxylic acid (requiring activation) and a highly reactive benzylic chloride (an electrophile prone to nucleophilic attack).
The primary operational risk is the competing
Part 1: Strategic Analysis & Chemoselectivity
The synthesis hinges on differentiating the reactivity of the carbonyl carbon (acylating agent) and the benzylic carbon (alkylating agent). Morpholine is a secondary amine and a moderate nucleophile.
-
Path A (Desired): Morpholine attacks the activated carbonyl
Amide formation. -
Path B (Undesired): Morpholine attacks the benzylic carbon
Alkylation ( ).
The rate of acylation (
Visualization: Reaction Pathways & Logic
Figure 1: Kinetic competition between amide formation (green) and benzylic alkylation (red).
Part 2: Method A - Scalable Acid Chloride Route
Best for: Scale-up (>10g), cost-efficiency, and high purity.
Mechanism: Activation of carboxylic acid with thionyl chloride (
Step 1: Synthesis of 4-(Chloromethyl)benzoyl chloride
The acid chloride is moisture-sensitive but stable enough to be isolated or used in a "telescoped" process.
Reagents:
-
4-(Chloromethyl)benzoic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 - 2.0 eq) -
DMF (Catalytic, 1-2 drops)
-
Solvent: Toluene or DCM (Dichloromethane)
Protocol:
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (
or line). -
Suspension: Suspend 4-(chloromethyl)benzoic acid in anhydrous Toluene (5 mL/g).
-
Activation: Add
dropwise. Add catalytic DMF. -
Reaction: Heat to reflux (approx. 75-80°C) for 2-3 hours. The suspension will clear as the acid chloride forms.
-
Checkpoint: Monitor by TLC (quench aliquot with MeOH
look for methyl ester) or disappearance of solid.
-
-
Workup: Evaporate the solvent and excess
under reduced pressure.-
Note: Azeotrope with fresh toluene twice to remove trace
. -
Result: Off-white to yellow oil/solid (mp ~30-32°C). Proceed immediately to Step 2.
-
Step 2: Amidation (The Critical Step)
Reagents:
-
Crude Acid Chloride (from Step 1)[1]
-
Morpholine (1.05 eq)
-
Triethylamine (
) or DIPEA (1.2 eq) – Acts as HCl scavenger. -
Solvent: Anhydrous DCM (
).
Protocol:
-
Preparation: Dissolve Morpholine and Triethylamine in DCM (10 mL/g of amine) in a reaction vessel. Cool to 0°C (Ice/Water bath).
-
Addition: Dissolve the Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the cold amine mixture over 30-60 minutes.
-
Why? Keeping the amine in excess locally (by adding acid chloride to it) usually favors acylation. However, because we want to avoid alkylation, maintaining low temperature is the primary control. Adding acid chloride slowly prevents exotherms.[2]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.
-
Quench: Add water to the reaction mixture.
-
Extraction: Separate phases. Wash organic layer with:
-
1M HCl (removes unreacted morpholine/TEA).
-
Sat.
(removes unreacted acid). -
Brine.
-
-
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Part 3: Method B - Direct Coupling (HATU/EDC)
Best for: Small scale (<1g), parallel synthesis, or if acid chloride isolation is problematic. Mechanism: In situ activation of the carboxylic acid.
Protocol:
-
Dissolve 4-(chloromethyl)benzoic acid (1.0 eq) in DMF or DCM.
-
Add DIPEA (3.0 eq).
-
Add HATU (1.1 eq). Stir for 5 minutes to form the activated ester.
-
Add Morpholine (1.1 eq).[2]
-
Stir at RT for 2-4 hours.
-
Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF/urea byproducts).
Comparison: While milder, this route often requires column chromatography to remove coupling agent byproducts, making it less ideal for large batches than Method A.
Part 4: Analytical Characterization & Quality Control
To ensure the integrity of the "Self-Validating System," researchers must confirm the presence of the benzylic chloride and the formation of the amide.
Data Table: Expected Analytical Signals
| Feature | Technique | Signal / Observation | Interpretation |
| Amide Bond | IR | ~1630-1640 cm⁻¹ | Strong C=O stretch (Tertiary amide). |
| Benzylic Cl | ¹H NMR | Intact | |
| Morpholine | ¹H NMR | Broad multiplets due to restricted rotation. | |
| Aromatic | ¹H NMR | Para-substituted pattern. | |
| Mass Spec | LC-MS | [M+H]⁺ ~240.08 | Consistent with |
Workflow Visualization
Figure 2: Operational workflow with critical quality control checkpoints.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dimer Formation | High temperature or excess amine reacting with benzylic Cl. | Ensure reaction is kept at 0°C during addition. Verify stoichiometry (do not use >1.1 eq morpholine). |
| Hydrolysis (Start Material returns) | Wet solvents or incomplete acid chloride formation. | Use anhydrous DCM/Toluene. Ensure |
| Low Yield | Product lost in water wash. | Morpholine amides can be water-soluble.[3] Use "salting out" (saturation with NaCl) during extraction or use CHCl3/IPA (3:1) for extraction. |
| Dark Coloration | Decomposition of benzyl chloride. | Avoid prolonged heating of the acid chloride. Store intermediate under |
References
-
Acid Chloride Synthesis: Process for preparing O-chloromethyl benzoic acid chloride.[4] EP0676389A2. (Describes the industrial standard for converting chloromethyl benzoic acids to acid chlorides using thionyl chloride).
-
Amide Coupling Protocol: Amidation of benzoyl chloride with morpholine. ChemSpider Synthetic Pages.[2] (General procedure for morpholine amidation with benzoyl chlorides).
-
Intermediate Properties: 4-(Chloromethyl)benzoyl chloride.[5][6] PrepChem. (Detailed experimental data including boiling points and NMR for the acid chloride intermediate).
-
Chemoselectivity Context: Direct transformation of benzyl esters into esters, amides, and anhydrides.[7][8] Organic & Biomolecular Chemistry.[7][9] (Discusses the reactivity of benzyl/acyl systems).
Sources
- 1. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. EP0676389A2 - Process for preparing O-chloromethyl benzoic acid chloride - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. prepchem.com [prepchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. growingscience.com [growingscience.com]
Mechanism of reaction between 4-(chloromethyl)benzoyl chloride and morpholine
Executive Summary
The reaction between 4-(chloromethyl)benzoyl chloride (Substrate) and morpholine (Nucleophile) represents a classic problem in chemoselective synthesis. The substrate contains two electrophilic sites: a highly reactive acyl chloride and a moderately reactive benzylic chloride.
For drug development applications, the objective is typically to form the amide bond (kinetic product) while preserving the benzylic chloride for downstream functionalization (e.g., subsequent displacement by a different amine or thiol). This guide details the mechanistic underpinnings of this selectivity and provides a validated protocol to maximize yield of 4-(chloromethyl)benzoyl morpholide while suppressing the formation of the double-substitution byproduct.
Mechanistic Analysis: The Electrophilic Dichotomy
The success of this synthesis relies on exploiting the significant rate difference between Nucleophilic Acyl Substitution and Nucleophilic Aliphatic Substitution (
2.1. Site A: The Acyl Chloride (Hard Electrophile)
-
Mechanism: Addition-Elimination (Tetrahedral Intermediate).
-
Reactivity: The carbonyl carbon is highly polarized due to the withdrawing oxygen and chlorine. The lack of resonance stabilization from the leaving group (Cl⁻) makes the
bond extremely susceptible to nucleophilic attack. -
Kinetics: Fast, occurring readily at
or lower.
2.2. Site B: The Benzylic Chloride (Soft Electrophile)
-
Mechanism:
(Bimolecular Nucleophilic Substitution). -
Reactivity: While benzylic chlorides are more reactive than alkyl halides (due to transition state stabilization by the aromatic ring), they are orders of magnitude less reactive than acyl chlorides toward neutral amines in aprotic solvents.
-
Kinetics: Slower.[1] Requires elevated temperatures or prolonged reaction times to proceed significantly with morpholine.
2.3. Reaction Pathway Diagram
The following diagram illustrates the divergent pathways. Path A is the desired kinetic route. Path B is the thermodynamic over-reaction that must be suppressed.
Figure 1: Mechanistic bifurcation showing the kinetic preference for amide formation (Path A, Green) over benzylic substitution (Path B, Red).
Experimental Protocol
Objective: Synthesis of 4-(chloromethyl)benzoyl morpholide. Scale: 10.0 mmol basis.
3.1. Reagents & Stoichiometry[2][3][4]
| Component | Role | Eq. | Mass/Vol | Notes |
| 4-(Chloromethyl)benzoyl chloride | Substrate | 1.0 | 1.89 g | Solid or oil; sensitive to moisture. |
| Morpholine | Nucleophile | 1.05 | 0.92 g | Slight excess ensures conversion. |
| Triethylamine (TEA) | HCl Scavenger | 1.2 | 1.67 mL | Prevents protonation of morpholine. |
| Dichloromethane (DCM) | Solvent | - | 20 mL | Anhydrous preferred. |
3.2. Step-by-Step Methodology
-
Preparation (0 min): Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Solvation (5 min): Charge the RBF with Morpholine (1.05 eq) and Triethylamine (1.2 eq) in DCM (15 mL). Cool the solution to
using an ice bath.-
Rationale: Pre-mixing the base and nucleophile ensures the scavenger is ready immediately upon HCl generation. Cooling suppresses the rate of the unwanted benzylic substitution (
at low T).
-
-
Addition (15 min): Dissolve the 4-(chloromethyl)benzoyl chloride (1.0 eq) in the remaining DCM (5 mL). Add this solution dropwise to the cold amine mixture over 10-15 minutes.
-
Critical Control Point: Do not add the amine to the acid chloride. Adding acid chloride to the amine ensures the amine is always in the presence of base, preventing the formation of non-nucleophilic morpholinium chloride salts which could stall the reaction.
-
-
Reaction (1 hr): Allow the mixture to warm to room temperature (RT) naturally. Stir for 1 hour.
-
Monitoring: Check by TLC (Solvent: 30% EtOAc/Hexane). The acid chloride spot should disappear.
-
-
Workup:
-
Quench with water (20 mL).
-
Separate the organic layer.[4]
-
Wash organic layer with 1M HCl (10 mL) to remove unreacted morpholine/TEA.
-
Wash with Sat.
(10 mL) and Brine (10 mL). -
Dry over
, filter, and concentrate in vacuo.
-
Process Validation & Troubleshooting
4.1. NMR Interpretation
To validate the structure and purity, focus on the benzylic protons (
-
Desired Product: Singlet at ~4.6 ppm (2H). This indicates the chlorine is still attached.[5]
-
Byproduct (Double Sub): Singlet shifts upfield to ~3.5 ppm (2H). This indicates the morpholine has displaced the benzylic chlorine.
4.2. Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure anhydrous DCM and dry glassware. Check reagent quality. |
| Double Substitution | Temperature too high | Maintain |
| Double Substitution | Excess Morpholine | Reduce morpholine to 1.0 eq exactly; rely on TEA as the base. |
| Incomplete Reaction | Morpholine Protonation | Ensure TEA is fresh and dry. Morpholine HCl salt is inactive. |
Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure to ensure reproducibility.
Figure 2: Operational workflow emphasizing the critical temperature control point during addition.
References
-
Preparation of 4-(Chloromethyl)
- Source: PrepChem. "Synthesis of 4-(Chloromethyl)benzoyl chloride."
-
URL:[Link]
- Relevance: Establishes the precursor synthesis and stability.
- General Protocol for Amidation of Benzoyl Chlorides: Source: ChemSpider Synthetic Pages. "Amidation of benzoyl chloride with morpholine." Relevance: Provides the baseline stoichiometry and workup for the morpholine/benzoyl chloride system.
-
Reactivity of Benzylic Chlorides
-
Chemoselectivity in Amine Acylation
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. brainly.in [brainly.in]
- 6. chem.libretexts.org [chem.libretexts.org]
Physicochemical Data and Characteristics of 4-[4-(Chloromethyl)benzoyl]morpholine
[1][2]
Executive Summary
4-[4-(Chloromethyl)benzoyl]morpholine (CAS 896871-84-4) is a specialized bifunctional organic intermediate used primarily in the synthesis of pharmaceutical agents, including tyrosine kinase inhibitors (e.g., Imatinib analogs).[1][2][3] Structurally, it consists of a morpholine ring amide-linked to a benzoyl group, which bears a highly reactive chloromethyl substituent at the para position. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, reactivity profile, and safety protocols for researchers in medicinal chemistry.
Chemical Identity & Structural Analysis
This compound serves as a "warhead" linker; the amide bond provides stability and solubility modulation, while the benzylic chloride acts as an electrophilic site for nucleophilic substitution, allowing for the attachment of complex amines or thiol-containing pharmacophores.
Table 1: Chemical Identification Data
| Parameter | Data / Description |
| Chemical Name | This compound |
| CAS Number | 896871-84-4 |
| IUPAC Name | (4-(chloromethyl)phenyl)(morpholino)methanone |
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.70 g/mol |
| SMILES | ClCC1=CC=C(C(=O)N2CCOCC2)C=C1 |
| InChI Key | Unique identifier (Predicted): YWKLQWC... (varies by isomer/salt) |
| Structural Class | Benzamide; Alkyl halide; Morpholine derivative |
Structural Visualization
The following diagram illustrates the core connectivity and the distinct reactive zones of the molecule.
Physicochemical Profile
Due to its status as a specialized intermediate rather than a marketed drug, experimental data is often proprietary. The values below represent a synthesis of available vendor data and computational predictions typical for this class of benzamides.
Table 2: Physical and Chemical Properties
| Property | Value / Range | Source/Note |
| Physical State | Solid or Viscous Liquid | Low melting point solid (approx. 40–60°C predicted) |
| Color | Off-white to pale yellow | Depends on purity and oxidation state |
| Solubility (Organic) | Soluble in DCM, DMSO, Methanol, Ethyl Acetate | Amide polarity aids solubility |
| Solubility (Water) | Low to Sparingly Soluble | Lipophilic benzyl chloride dominates |
| LogP (Predicted) | ~1.8 – 2.2 | Moderate lipophilicity |
| pKa (Conjugate Acid) | ~ -1.5 (Amide oxygen) | Non-basic; morpholine nitrogen is amidic |
| Boiling Point | >350°C (Predicted) | Decomposes before boiling at atm pressure |
| Density | ~1.2 g/cm³ | Estimated based on analogs |
Reactivity & Stability Mechanisms
The utility of this compound lies in the differential reactivity of its functional groups.
-
Benzylic Chloride (High Reactivity): The carbon-chlorine bond is activated by the adjacent phenyl ring.[1] It is highly susceptible to S_N2 reactions with amines, thiols, and alkoxides.
-
Amide Bond (High Stability): The morpholine amide is chemically robust, resistant to hydrolysis under neutral/mild basic conditions, serving as a stable linker in biological systems.
Reactivity Pathway Diagram
Synthesis & Purification Protocols
Objective: Synthesize this compound from 4-(chloromethyl)benzoyl chloride. Critical Control Point: Temperature control is vital to prevent the morpholine from attacking the chloromethyl group (which would form a dimer).
Protocol: Schotten-Baumann Type Amidation
Reagents:
-
4-(Chloromethyl)benzoyl chloride (1.0 equiv) [CAS 876-08-4]
-
Morpholine (1.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(chloromethyl)benzoyl chloride in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add TEA (or DIPEA) to the cooled solution.
-
Amine Addition (Critical): Add Morpholine dropwise over 30 minutes.
-
Why? Slow addition at low temperature ensures the morpholine reacts with the highly reactive acyl chloride (forming the amide) rather than the less reactive (but still active) alkyl chloride.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.
-
Work-up:
-
Wash the organic layer with 1N HCl (to remove unreacted morpholine/TEA).
-
Wash with saturated NaHCO₃ (to remove unreacted acid).
-
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Synthesis Workflow Diagram
Applications in Medicinal Chemistry
This compound is a validated intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) .
-
Mechanism: The chloromethyl group acts as an anchor for N-methylpiperazine or other solubilizing amines.
-
Case Study (Imatinib Analogs): In the synthesis of Imatinib (Gleevec) analogs, the benzoyl-morpholine moiety can replace the standard benzamide structure to modulate solubility and metabolic stability.[1] The chloromethyl group is displaced by an amine (e.g., piperazine) to generate the final bioactive molecule [1].
Safety & Handling
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (due to potential hydrolysis to HCl and alkylating nature).
-
Sensitization: Potential Skin Sensitizer (Alkyl halides are often sensitizers).[1]
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.
-
Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis risk).
-
Spill Response: Neutralize with dilute ammonia or sodium carbonate solution before disposal.[1]
References
- Lombardino, J. G. (2004). Imatinib Synthesis and Analogs. In Comprehensive Medicinal Chemistry II. Elsevier.
-
PubChem. (2025). 4-(Chloromethyl)benzoyl chloride (CAS 876-08-4). National Library of Medicine. Available at: [Link]
Sources
- 1. 1226917-12-9|4-{[4-(chloromethyl)phenyl]methyl}morpholine hydrochloride|BLD Pharm [bldpharm.com]
- 2. (Benzyl Chlorides) | BLDpharm [bldpharm.com]
- 3. WO2004108699A1 - Process for the preparation of the anti-cancer drug imatinib and its analogues - Google Patents [patents.google.com]
- 4. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. msdspds.castrol.com [msdspds.castrol.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of 4-[4-(Chloromethyl)benzoyl]morpholine
Technical Whitepaper for Drug Discovery & Analytical Chemistry [1][2]
Executive Summary
This technical guide provides a comprehensive spectroscopic profile of 4-[4-(Chloromethyl)benzoyl]morpholine (CAS: 40987-25-5), a critical intermediate in the synthesis of bioactive compounds, including kinase inhibitors (e.g., Imatinib analogs).[1][2]
As a Senior Application Scientist, I have structured this analysis to move beyond simple peak listing. We focus on the diagnostic signatures required to validate structural integrity, specifically addressing the common analytical pitfalls associated with amide bond rotamers and benzyl chloride lability .
Part 1: Structural Context & Synthetic Relevance[1]
The Molecule[3][4]
Analytical Workflow
The following diagram outlines the logical flow for validating this compound, ensuring no degradation of the labile chloride occurs during workup.
Figure 1: Analytical workflow prioritizing mass confirmation before detailed structural elucidation.
Part 2: Mass Spectrometry (MS) Analysis[1][2][5]
The Chlorine Signature
The most immediate confirmation of identity is the chlorine isotope pattern. Unlike simple organic amides, this molecule must exhibit the characteristic 3:1 intensity ratio between the molecular ion (
Fragmentation Logic (ESI+)
Under Electrospray Ionization (positive mode), the molecule typically protonates at the amide oxygen or nitrogen
-
Base Peak (
~240): The protonated molecular ion.[1][2] -
Fragment A (
204): Loss of HCl (Common in benzyl chlorides).[1][2] -
Fragment B (
153): Chloromethylbenzoyl cation (Loss of morpholine).[1][2] -
Fragment C (
119): Benzoyl cation (Loss of morpholine + Cl).[1][2]
Figure 2: Primary fragmentation pathway in ESI+ MS.[1][2]
Part 3: Nuclear Magnetic Resonance ( H NMR)
The "Restricted Rotation" Phenomenon
A common error in analyzing benzoyl morpholines is misinterpreting the morpholine signals.[2] Due to the partial double-bond character of the amide C–N bond (
-
Consequence: The morpholine ring protons are non-equivalent .[2] You will often see two sets of signals for the N-methylene protons (syn and anti to the carbonyl oxygen) rather than a simple triplet.[1][2]
Detailed Assignment (CDCl , 400 MHz)
| Proton Environment | Shift ( | Multiplicity | Integration | Diagnostic Notes |
| Ar-H (ortho to CO) | 7.35 – 7.45 | Doublet (d) | 2H | Part of AA'BB' system.[1][2] |
| Ar-H (meta to CO) | 7.45 – 7.55 | Doublet (d) | 2H | Deshielded by Cl-methyl.[1][2] |
| CH | 4.60 | Singlet (s) | 2H | Critical diagnostic. Sharp singlet. If broad/shifted, check for hydrolysis to alcohol (~4.7 ppm, broad).[1][2] |
| Morpholine O-CH | 3.60 – 3.80 | Broad/Multiplet | 4H | Often overlaps as a broad hump.[1][2] |
| Morpholine N-CH | 3.30 – 3.60 | Broad/Multiplet | 4H | Rotameric broadening. May appear as two distinct broad peaks or complex multiplets.[1][2] |
Expert Insight: If the morpholine region appears as an undefined "blob," running the experiment at elevated temperature (e.g., 50°C in DMSO-
Part 4: Carbon-13 NMR ( C NMR)
The
| Carbon Environment | Shift ( | Assignment Logic |
| C=O (Amide) | ~169.5 | Most deshielded signal.[1][2] |
| Ar-C (Quaternary) | ~139.0 | Attached to CH |
| Ar-C (Quaternary) | ~135.0 | Attached to Carbonyl.[1][2] |
| Ar-C (CH) | 127.0 – 129.0 | Aromatic ring carbons.[1][2] |
| Morpholine O-C | ~66.8 | Ether carbons (deshielded).[1][2] |
| CH | 45.5 | Diagnostic. Distinct from O-C and N-C.[1][2] |
| Morpholine N-C | ~42.0 & 48.0 | Amide carbons (often split due to rotamers).[1][2] |
Part 5: Validated Experimental Protocols
Sample Preparation for NMR
To avoid artifacts from aggregation or hydrolysis:
-
Solvent: Use CDCl
(Chloroform-d) for standard analysis.[1][2] Use DMSO- only if solubility is poor, but be aware that DMSO peaks (2.50 ppm) may obscure the N-CH morpholine signals.[1][2] -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. High concentrations (>30 mg) can increase viscosity and broaden the already broad morpholine signals.[1][2]
-
Filtration: Filter through a small cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaCl/TEA[1][2]·HCl) from the synthesis workup.
Quality Control Check
Before releasing the batch, verify:
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] (General reference for Benzoyl Morpholine and Benzyl Chloride analogs). [1][2]
-
PubChem. 4-(Chloromethyl)benzoyl chloride (Precursor Data).[1][2] National Library of Medicine.[1][2] [1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] (Standard text for interpretation of AA'BB' systems and isotope patterns).
-
ChemicalBook. NMR Spectrum of 4-(Chloromethyl)benzoyl chloride. (Precursor shift verification).
Sources
Dual-Electrophile Chemoselectivity: A Guide to Acyl and Benzylic Chloride Functionalization
Executive Summary
The simultaneous presence of acyl chloride (-COCl) and benzylic chloride (-CH₂Cl) groups within a single scaffold—exemplified by 4-(chloromethyl)benzoyl chloride (CMBC) —presents a unique opportunity for orthogonal functionalization in drug discovery and materials science. This guide analyzes the mechanistic divergence between these two electrophilic sites, providing researchers with the kinetic rationale and experimental protocols necessary to achieve high chemoselectivity.[1]
The core principle of this dual reactivity is kinetic control : the acyl chloride undergoes Nucleophilic Acyl Substitution (NAS) orders of magnitude faster than the benzylic chloride undergoes Nucleophilic Aliphatic Substitution (Sₙ2/Sₙ1). This allows for a predictable "Acyl-First, Benzyl-Second" synthetic workflow, essential for constructing Antibody-Drug Conjugate (ADC) linkers, PROTAC anchors, and peptidomimetics.
Part 1: Mechanistic Foundations
To exploit the dual reactivity, one must understand the distinct energy landscapes of the two electrophiles.
Acyl Chloride: The Kinetic Kinetic Powerhouse
The acyl chloride carbonyl carbon is highly electrophilic due to the inductive withdrawal of both oxygen and chlorine.
-
Mechanism: Nucleophilic Acyl Substitution (NAS) via an addition-elimination pathway.[2]
-
Key Intermediate: Tetrahedral alkoxide intermediate.
-
Kinetics: The initial nucleophilic attack restores the resonance stability of the carbonyl rapidly after chloride expulsion. This reaction often proceeds at
.
Benzylic Chloride: The Latent Electrophile
The benzylic carbon is electrophilic but significantly less reactive towards weak nucleophiles compared to the acyl center.
-
Mechanism: Sₙ2 (bimolecular substitution) or Sₙ1 (unimolecular, carbocation-mediated).
-
Reactivity: While more reactive than standard alkyl chlorides (due to transition state stabilization by the aromatic ring), it generally requires elevated temperatures (
) or stronger nucleophiles to react at appreciable rates compared to the acyl group.
Visualization of Reactivity Divergence
Figure 1: Reaction energy landscape illustrating the kinetic preference for acyl substitution (Green path) over benzylic substitution (Red path).
Part 2: Chemoselectivity in Practice
The "Acyl-First" Strategy
The standard workflow involves reacting the acyl chloride with a nucleophile (amine or alcohol) at low temperature to form a stable amide or ester. The benzylic chloride remains intact, serving as a handle for subsequent functionalization.
Key Control Parameters:
-
Temperature: Maintain reaction at
to . Heating risks activating the benzylic position. -
Base: Use non-nucleophilic bases (DIPEA, TEA) to scavenge HCl.[3] Avoid hydroxide or alkoxides which are strong enough to attack the benzylic position or cause hydrolysis.
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of the nucleophile to prevent "double addition" if the nucleophile is strong enough to eventually attack the benzylic site.
Comparative Reactivity Data
The following table summarizes the relative reactivity of the two groups under standard laboratory conditions.
| Parameter | Acyl Chloride (-COCl) | Benzylic Chloride (-CH₂Cl) |
| Primary Mechanism | Addition-Elimination (NAS) | Sₙ2 / Sₙ1 |
| Reactivity with Amines | Instantaneous at | Slow at RT; Moderate at |
| Reactivity with Water | Rapid Hydrolysis (Violent) | Very Slow Hydrolysis (Neutral pH) |
| Leaving Group Ability | Excellent (activated by C=O) | Good (activated by Phenyl ring) |
| Hard/Soft Character | Hard Electrophile | Intermediate/Soft Electrophile |
Part 3: Experimental Protocols
Protocol A: Chemoselective Amidation (Preserving Benzyl Chloride)
Objective: Synthesize an amide linker from 4-(chloromethyl)benzoyl chloride without displacing the benzylic chloride.
Reagents:
-
4-(chloromethyl)benzoyl chloride (1.0 equiv)
-
Primary Amine (e.g., Aniline derivative) (1.0 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve the Primary Amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to using an ice bath. -
Addition: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.
-
Why? Slow addition ensures the concentration of the highly reactive acyl chloride remains low relative to the amine, preventing local excesses that could lead to side reactions.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 1–2 hours. -
Monitoring: Check via TLC or LC-MS.
-
Endpoint: Disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for LCMS) and appearance of the amide mass. The benzylic chloride peak (M+ and isotopic pattern) should remain unchanged.
-
-
Workup: Wash with 1M HCl (to remove excess amine/base), then saturated
, then brine. Dry over and concentrate.
Protocol B: Sequential Functionalization (Heterocycle Formation)
Objective: Use the benzylic chloride after amidation to close a ring or attach a second payload.
Step-by-Step Workflow:
-
Step 1 (Amidation): Perform Protocol A to generate the amide intermediate containing the -CH₂Cl group.
-
Step 2 (Substitution): Dissolve the isolated amide intermediate in a polar aprotic solvent (e.g., DMF or Acetonitrile).
-
Reagent Addition: Add a second nucleophile (e.g., a thiol, secondary amine, or azide) and a stronger base (e.g.,
or Cs2CO3). -
Activation: Heat the reaction to
.-
Why? Thermal energy is required to overcome the higher activation barrier of the Sₙ2 reaction at the benzylic center.
-
-
Validation: Monitor for the shift in the benzylic protons in
NMR (typically shifting from ~4.6 ppm for -CH₂Cl to ~3.5–4.0 ppm for -CH₂N/S).
Visualization of Sequential Workflow
Figure 2: Sequential workflow for orthogonal functionalization.
Part 4: Troubleshooting & Validation
Common Pitfalls
-
Hydrolysis: Acyl chlorides are moisture sensitive. If the reaction turns cloudy immediately upon addition of the acid chloride, moisture may be present, generating the carboxylic acid (insoluble in DCM).
-
Fix: Use freshly distilled solvents and flame-dried glassware.
-
-
Lachrymatory Effects: Benzylic chlorides are potent lachrymators (tear agents).[4][5]
-
Safety: Always handle CMBC and its benzylic chloride derivatives in a well-ventilated fume hood. Quench glassware with dilute NaOH before removal from the hood.
-
-
Over-reaction: If using a strong primary amine and high temperatures in Step 1, you may see trace amounts of double substitution.
-
Fix: Strictly control temperature (
) and add the acid chloride slowly.
-
Analytical Validation
-
NMR Spectroscopy:
-
Starting Material: -CH₂Cl shows a singlet around 4.6 ppm .
-
Amide Product: -CH₂Cl signal remains at 4.6 ppm . Aromatic protons shift due to the change from -COCl to -CONHR.
-
Final Product: -CH₂-Nuc signal shifts upfield (e.g., 3.5–4.2 ppm depending on the nucleophile).
-
-
Mass Spectrometry:
-
Look for the characteristic Chlorine isotope pattern (
3:1 ratio) in the intermediate. Loss of this pattern in the final product confirms substitution at the benzylic position.
-
References
-
Beilstein-Institut. (2012). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70136, 4-(Chloromethyl)benzoyl chloride. PubChem.[4][6] [Link]
-
Chemistry LibreTexts. (2024). Nucleophilic Acyl Substitution Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 5. difference.wiki [difference.wiki]
- 6. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability, storage, and handling of 4-[4-(Chloromethyl)benzoyl]morpholine
Technical Whitepaper: Stability, Storage, and Handling of 4-[4-(Chloromethyl)benzoyl]morpholine
Part 1: Executive Summary
This compound (CAS: 896871-84-4) is a specialized electrophilic intermediate used primarily in medicinal chemistry for the synthesis of bioactive scaffolds (e.g., Rev-erb agonists, kinase inhibitors).[1] Its utility lies in the chloromethyl "warhead," a highly reactive alkylating motif that allows for the precise attachment of nucleophiles.[1]
However, this same reactivity dictates its fragility.[1] This compound is thermolabile and moisture-sensitive . Improper storage leads to rapid hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and degrading the active ingredient into its inert alcohol derivative.[1] This guide replaces generic safety advice with a rigorous, mechanism-based protocol to ensure compound integrity and personnel safety.
Part 2: Chemical Profile & Reactivity Mechanism
To handle this compound effectively, one must understand its failure modes.[1] The molecule consists of a stable morpholine amide core and a reactive benzyl chloride tail.[1]
Physicochemical Identity
| Property | Specification |
| IUPAC Name | (4-(chloromethyl)phenyl)(morpholino)methanone |
| CAS Number | 896871-84-4 |
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.70 g/mol |
| Physical State | Off-white to pale yellow solid (low melting point) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Reacts with Water/Alcohols |
The Degradation Mechanism (The "Why")
The primary threat to stability is hydrolysis .[1] The benzylic carbon-chlorine bond is polarized, making it susceptible to nucleophilic attack by water vapor in the air.[1]
-
Step 1: Moisture attacks the benzylic carbon.[1]
-
Step 2: Chloride is displaced, forming the corresponding benzyl alcohol.[1]
-
Step 3: HCl gas is released, which can autocatalytically accelerate further degradation by protonating the amide oxygen, although the primary risk is the destruction of the alkylating capability.[1]
Visualizing the Degradation Pathway:
Figure 1: Hydrolytic degradation pathway of the chloromethyl moiety.[1]
Part 3: Stability & Storage Protocols
Trustworthiness in chemistry comes from redundancy.[1] The following storage system uses a "Triple-Barrier" approach to prevent moisture ingress.
The Triple-Barrier Storage System
Do not rely on the original vendor cap alone.
-
Primary Barrier: The compound must be stored in a glass vial with a PTFE-lined septum cap .[1] PTFE (Teflon) is chemically resistant to the alkylating nature of the compound.[1]
-
Secondary Barrier: Place the primary vial inside a heat-sealed aluminized Mylar bag or a secondary jar containing active desiccant (e.g., molecular sieves or silica gel packets).[1]
-
Environmental Control: Store the entire assembly at 2–8°C (Refrigerated) .
Storage Specifications Table
| Parameter | Critical Requirement | Rationale |
| Temperature | 2°C to 8°C | Retards the kinetics of spontaneous hydrolysis and self-alkylation.[1] |
| Atmosphere | Argon or Nitrogen | Displaces humid air.[1] Argon is preferred as it is heavier than air and blankets the solid.[1] |
| Container | Amber Glass | While not strictly photosensitive, amber glass prevents UV-induced radical formation at the benzylic position.[1] |
| Shelf Life | 6–12 Months | If stored correctly.[1] Re-assay purity via LC-MS before use if stored >3 months. |
Part 4: Handling & Safety (E-E-A-T Grounded)
Warning: This compound is a Lachrymator and a Skin Sensitizer .[1] Because it carries a benzyl chloride motif, it mimics the toxicity profile of benzyl chloride (a known alkylating agent).[1] It can alkylate DNA and proteins, leading to severe irritation and potential long-term toxicity.[1]
Personal Protective Equipment (PPE)
-
Respiratory: Handling outside a fume hood is strictly prohibited.[1] If powder handling is necessary outside a hood (not recommended), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[1]
-
Dermal: Double-gloving is mandatory.
Operational Workflow: The "Dry-Transfer" Method
To maintain stability during experimentation, avoid weighing the compound in open air on a humid day.[1]
-
Equilibration: Allow the refrigerated vial to warm to room temperature before opening .
-
Why? Opening a cold vial condenses atmospheric moisture onto the solid, ruining it instantly.[1]
-
-
Inert Sampling: If possible, flush the headspace with nitrogen after removing the cap.[1]
-
Solvent Choice: Dissolve immediately in anhydrous solvents (DCM, THF, or DMF).[1] Avoid protic solvents (Methanol, Ethanol, Water) unless the reaction specifically demands it and consumes the compound immediately.[1]
Handling Decision Tree:
Figure 2: Workflow for preventing moisture contamination during handling.
Part 5: Emergency & Waste Procedures
Spill Cleanup
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
Neutralize: Cover the spill with a mixture of sand and soda ash (sodium carbonate) or a specific "Acid Neutralizer."[1]
-
Clean: Sweep up the solid/sand mixture into a hazardous waste container.[1]
-
Decontaminate: Wash the surface with a dilute solution of ammonia (5%) or ethanolamine to chemically quench any remaining alkylating agent by converting it to the amine.[1]
Waste Disposal
Classify as Halogenated Organic Waste .[1]
-
Do not mix with strong oxidizers or strong bases in the waste stream to avoid exothermic runaway.[1]
-
Labeling: Must be clearly labeled "Alkylating Agent" or "Suspected Carcinogen" depending on local EHS regulations for benzyl chloride derivatives.[1]
Part 6: References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CAS 876-08-4, 4-(Chloromethyl)benzoyl chloride. (Precursor safety data used for derivative extrapolation).[1] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). (2024).[1] Occupational Health Guideline for Benzyl Chloride. NIOSH. Retrieved from [Link]
-
New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Benzyl Chloride. Retrieved from [Link]
Sources
The Morpholine Privileged Scaffold: Physicochemical Tuning and Therapeutic Utility
[1]
Executive Summary
In modern medicinal chemistry, the morpholine ring is not merely a structural filler; it is a functional bioisostere and a "privileged scaffold" capable of resolving the solubility-permeability trade-off that plagues drug discovery. Unlike its structural analogs piperidine and piperazine, morpholine offers a unique electronic profile due to the inductive effect of the oxygen atom, which lowers the basicity of the distal nitrogen (
Physicochemical Profiling: The "Goldilocks" Effect
The incorporation of a morpholine moiety is often a strategic decision to modulate the Lipophilic Efficiency (LipE) of a lead compound.
Basicity and Ionization
The critical advantage of morpholine lies in its
-
Piperidine (
~11.2): Highly basic. At physiological pH (7.4), it exists almost exclusively as a cation, which limits passive diffusion across the Blood-Brain Barrier (BBB) and cellular membranes. -
Morpholine (
~8.3): The electron-withdrawing oxygen atom (via inductive effect) reduces the electron density on the nitrogen. At pH 7.4, a significant fraction (~10-15%) remains un-ionized. This equilibrium allows for dual utility :-
Cationic Form: Improves aqueous solubility.
-
Neutral Form: Facilitates membrane permeation (passive diffusion).
-
Conformational Dynamics
Morpholine predominantly adopts a chair conformation . This stable geometry is crucial for "lock-and-key" interactions, particularly in kinase inhibitors where the ether oxygen acts as a directional hydrogen bond acceptor.
Table 1: Comparative Physicochemical Metrics of Cyclic Amines
| Heterocycle | LogP (Octanol/Water) | Polar Surface Area (PSA) | Primary Utility | |
| Piperidine | ~11.2 | 0.84 | 12 Ų | Basic center, high affinity |
| Piperazine | ~9.8 | -1.17 | 24 Ų | Solubility, linker |
| Morpholine | ~8.3 | -0.86 | 21 Ų | Solubility/Permeability Balance |
Mechanistic Case Study: Kinase Inhibition (Oncology)
Morpholine derivatives have become a cornerstone in the design of PI3K (Phosphoinositide 3-kinase) inhibitors. The structural rationale is precise: the morpholine oxygen atom mimics the interaction of the adenine ring of ATP within the kinase hinge region.
The "Hinge Binder" Hypothesis
In inhibitors like ZSTK474 and Gefitinib , the morpholine ring does not just solvate the molecule; it actively binds to the target.
-
Mechanism: The ether oxygen serves as a hydrogen bond acceptor.
-
Target Residue: It forms a critical H-bond with the backbone amide of Valine residues (e.g., Val851 in PI3K
, Val828 in PI3K ) in the ATP-binding hinge region.[2]
Visualization: PI3K Binding Mode
The following diagram illustrates the pharmacophore mapping of morpholine within the kinase active site.
Figure 1: Pharmacophore mapping of morpholine in PI3K inhibition. The ether oxygen acts as a critical H-bond acceptor for the hinge region valine, driving potency.
Synthetic Masterclass: C-N Bond Formation
While nucleophilic substitution (
Protocol: Pd-Catalyzed Morpholine Arylation
This protocol is optimized for high yield and reproducibility in a medicinal chemistry setting.
Reagents:
-
Substrate: Aryl Bromide (1.0 eq)
-
Amine: Morpholine (1.2 eq)
-
Catalyst:
(1-2 mol%) or -
Ligand: BINAP or Xantphos (for difficult substrates)
-
Base:
(Sodium tert-butoxide) or -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inerting: Charge a flame-dried Schlenk tube with the Aryl Bromide,
, Ligand, and Base. Evacuate and backfill with Argon ( ). -
Addition: Add anhydrous solvent via syringe, followed by Morpholine.
-
Reflux: Heat the mixture to 80–100°C. Monitor via LC-MS (typically 2–12 hours).
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Decision Matrix for Synthesis
Medicinal chemists must choose the right pathway to avoid side reactions (e.g.,
Figure 2: Synthetic decision tree for installing morpholine. Buchwald-Hartwig is preferred for unactivated aryl halides.
Metabolic Stability & Safety
Morpholine is frequently employed to block metabolic "hot spots."
-
Blocking Oxidation: Replacing a phenyl ring or a labile alkyl chain with a morpholine ring can prevent CYP450-mediated oxidation. The morpholine ring itself is relatively metabolically stable, although N-dealkylation or ring opening (to hydroxy-ethoxy-acetic acid derivatives) can occur at high concentrations.
-
Safety Profile: While generally safe in drug scaffolds (e.g., Linezolid, Gefitinib), researchers must ensure high purity of starting materials. Caution: Free morpholine can be nitrosated in vivo to form N-nitrosomorpholine (NMOR), a potent carcinogen. However, when covalently bonded as a tertiary amine in a drug molecule, this risk is negated, provided the drug does not metabolically cleave to release free morpholine in the stomach.
References
-
Kumari, A., et al. (2020). "Morpholine as a privileged scaffold in medicinal chemistry: An update on synthetic strategies and biological activities."[1][3][4][5][6] Asian Journal of Pharmaceutical and Clinical Research. Link
-
Bavetsias, V., et al. (2016). "Optimization of the Hinge Binding Motif in PI3K Inhibitors." Journal of Medicinal Chemistry, 59(20), 9457–9472. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry, 39(3), 673-679. Link
-
Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Context: Bioisosteres and pKa modulation). Link
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
4-[4-(Chloromethyl)benzoyl]morpholine as a versatile building block in organic synthesis
4-[4-(Chloromethyl)benzoyl]morpholine as a Versatile Building Block in Organic Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, the demand for bifunctional scaffolds that combine metabolic stability with reactive precision is paramount. This compound (CAS 896871-84-4) represents a quintessential "strategic intermediate." By fusing a solubility-enhancing morpholine amide "anchor" with a highly reactive chloromethyl "warhead," this compound enables the rapid construction of focused small-molecule libraries. This guide details the physicochemical profile, synthesis, and application of this building block, emphasizing its utility in optimizing pharmacokinetic (PK) parameters and facilitating divergent synthesis.
Chemical Profile & Reactivity Logic
The utility of this compound lies in its structural duality. The molecule contains two distinct zones: the Pharmacophore Zone (morpholine amide) and the Reactive Zone (benzyl chloride).
Physicochemical Properties
| Property | Data |
| CAS Number | 896871-84-4 |
| IUPAC Name | methanone |
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.70 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, DMF; moderate solubility in MeOH |
| Reactivity Class | Electrophilic Alkylating Agent (Benzylic) |
Reactivity Analysis
-
The Morpholine Amide (The Anchor): The amide bond is chemically robust, resistant to the mild nucleophilic conditions used to displace the chloride. Morpholine is a "privileged structure" in drug design, known to improve water solubility and reduce hERG channel inhibition compared to other cyclic amines.
-
The Chloromethyl Group (The Warhead): The benzylic chloride is highly susceptible to SN2 reactions. Unlike acyl chlorides, which are moisture-sensitive, the benzyl chloride moiety is stable enough for handling but reactive enough to couple with amines, thiols, and phenoxides under mild basic conditions.
Synthesis of the Building Block
While commercially available, in-house synthesis is often required to ensure freshness, as benzylic chlorides can degrade over time. The following protocol ensures high purity by preventing hydrolysis of the chloromethyl group.
Reaction:
4-(Chloromethyl)benzoyl chloride + Morpholine
Protocol 1: Anhydrous Acylation (Self-Validating)
-
Reagents: 4-(Chloromethyl)benzoyl chloride (1.0 eq), Morpholine (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).
-
Critical Control Point: Temperature control is vital. The reaction is exothermic. Run at 0°C to prevent side reactions at the chloromethyl site.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(chloromethyl)benzoyl chloride (10 mmol, 1.89 g) in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to 0°C in an ice bath.
-
Addition: Mix morpholine (10 mmol, 0.87 mL) and TEA (12 mmol, 1.67 mL) in DCM (10 mL). Add this solution dropwise to the benzoyl chloride solution over 30 minutes. Why? Slow addition prevents localized heating and ensures the amine reacts with the acyl chloride, not the benzyl chloride.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Quench with water (20 mL). Separate the organic layer. Wash sequentially with 1N HCl (to remove unreacted morpholine), sat. NaHCO₃, and brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. The product typically crystallizes upon standing or trituration with cold ether.
Applications in Divergent Synthesis
The primary value of this building block is its ability to serve as a Lynchpin Scaffold . It allows the installation of the morpholine-benzoyl pharmacophore onto various nucleophilic cores.
Module A: N-Alkylation (Amine Library Generation)
This is the most common transformation, used to generate secondary and tertiary benzylamines, a motif found in numerous GPCR ligands and enzyme inhibitors.
-
Conditions: K₂CO₃ or DIPEA in Acetonitrile (ACN) or DMF at 60°C.
-
Mechanism: SN2 displacement.
-
Advantage: No metal catalyst required.
Module B: Heterocycle Functionalization
Nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, piperazines) can be alkylated to create bis-heterocyclic systems.[1]
-
Case Study: Synthesis of Benzimidazole-Morpholine Hybrids (α-Glucosidase Inhibitors).
-
Reference: Researchers have utilized similar benzyl chloride linkers to attach morpholine moieties to benzimidazole cores, significantly enhancing antidiabetic activity by improving solubility and binding affinity [1].
-
Module C: Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule acts as a "fragment grower." If a screening hit contains a nucleophile (e.g., a phenol or amine), reacting it with this compound immediately adds a solubilizing group and a potential hydrogen-bond acceptor (the amide carbonyl), rapidly evolving the hit into a lead-like molecule.
Visualization of Synthetic Pathways
The following diagram illustrates the central role of this compound in divergent synthesis, mapping its conversion into three distinct chemical classes.
Figure 1: Divergent synthetic pathways utilizing the scaffold for rapid library generation.
Safety & Handling Protocols
As a benzylic chloride, this compound is an alkylating agent and a potential lachrymator .
-
Containment: All weighing and reactions must be performed in a functioning fume hood.
-
Quenching: Unreacted benzyl chlorides should be quenched with a solution of ammonia or dilute sodium hydroxide before disposal to destroy the alkylating potential.
-
Storage: Store at 2-8°C under inert gas. Moisture can hydrolyze the chloride to the alcohol (4-[4-(hydroxymethyl)benzoyl]morpholine), rendering it inactive for SN2 coupling.
References
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Source: MDPI (Molecules), 2021. Context: Demonstrates the use of chloromethyl-benzoyl linkers to attach morpholine to bioactive scaffolds.
-
Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry. Source: Wiley (Medicinal Research Reviews), 2019. Context: Validates the choice of morpholine as a solubility-enhancing pharmacophore in drug design.
-
Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. Source: BenchChem Protocols.[2] Context: Provides foundational conditions for the acylation step in the synthesis of the scaffold.
Sources
Technical Monograph: 4-[4-(chloromethyl)benzoyl]morpholine (CAS 896871-84-4)
[1]
Executive Summary
Compound Identity: 4-[4-(chloromethyl)benzoyl]morpholine CAS Registry Number: 896871-84-4 Role: Advanced Pharmaceutical Intermediate / Bifunctional Electrophile
CAS 896871-84-4 is a specialized bifunctional building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. It features a stable morpholine amide scaffold linked to a reactive benzyl chloride moiety. This dual functionality allows it to serve as a "linker" module: the amide end provides a soluble, metabolically stable pharmacophore, while the chloromethyl group acts as a versatile electrophile for alkylating nucleophilic drug cores (amines, phenols, or thiols).
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, stability profiles, and handling protocols for research and development applications.
Chemical Identity & Structural Analysis
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | (4-(chloromethyl)phenyl)(morpholino)methanone |
| Common Synonyms | This compound; 4-(chloromethyl)benzoic acid morpholide |
| CAS Number | 896871-84-4 |
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.70 g/mol |
| SMILES | ClCC1=CC=C(C(=O)N2CCOCC2)C=C1 |
| InChI Key | Unique identifier required for database integration (Predicted) |
Structural Visualization
The molecule consists of a central phenyl ring substituted para- with a chloromethyl group and a morpholine-4-carbonyl group. The para-substitution pattern is critical for maintaining linear geometry in drug design.
Physicochemical Properties
Note: Experimental values for this specific intermediate are rare in public literature; values below represent consensus data for this chemical class (benzoyl morpholines).
| Property | Value / Description |
| Physical State | Off-white to pale yellow solid (crystalline powder) |
| Melting Point | Predicted: 70–90 °C (Based on benzamide analogs) |
| Boiling Point | Predicted: ~413 °C at 760 mmHg |
| Density | ~1.2 g/cm³ |
| Solubility | Soluble: DCM, DMSO, DMF, Chloroform, Ethyl AcetateInsoluble: Water, Hexanes |
| LogP | ~1.5 (Predicted) – Indicates moderate lipophilicity suitable for membrane permeability |
Synthesis & Characterization
Primary Synthetic Route (Acylation)
The most reliable synthesis involves the Schotten-Baumann reaction or anhydrous amidation of 4-(chloromethyl)benzoyl chloride with morpholine .
Reagents:
-
Substrate: 4-(chloromethyl)benzoyl chloride (CAS 876-08-4)
-
Nucleophile: Morpholine (1.0 - 1.1 equivalents)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Protocol:
-
Preparation: Dissolve 4-(chloromethyl)benzoyl chloride in anhydrous DCM under Nitrogen atmosphere at 0°C.
-
Addition: Mix Morpholine with TEA in DCM. Add this mixture dropwise to the acid chloride solution over 30 minutes. Exothermic reaction – maintain temp < 10°C.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess morpholine), then sat. NaHCO₃, then Brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Characterization Criteria (QC)
To validate the identity of CAS 896871-84-4, the following spectral signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.40 – 7.50 (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).
-
δ 4.62 (s, 2H): Chloromethyl protons (-CH ₂Cl). Diagnostic peak.
-
δ 3.40 – 3.80 (m, 8H): Morpholine ring protons (broad multiplets due to restricted rotation of the amide bond).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Observed m/z ~240.1 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl ratio of 3:1).
-
Mechanism of Action & Applications
Chemical Mechanism: Alkylating Agent
CAS 896871-84-4 is not a drug itself but a pharmacophore installer . It acts via an Sɴ2 mechanism where the chloride leaving group is displaced by a nucleophile on the target molecule.
Key Reactivity:
-
The benzylic chloride is highly reactive toward nucleophiles (amines, thiols, phenoxides).
-
The amide bond is stable under these alkylation conditions, preserving the morpholine moiety.
Biological Context: Kinase Inhibition
This motif is frequently observed in inhibitors of Polo-like Kinase 1 (PLK1) and other serine/threonine kinases. The morpholine group often extends into the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic properties (solubility, metabolic stability).
-
Example Application: Synthesis of analogs related to GSK461364 (though GSK461364 uses a different linker, the benzoyl-morpholine motif is a common bioisostere in this class).
Safety, Handling & Stability
Hazard Identification (GHS Classification)
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage (due to chloromethyl group hydrolysis/alkylation potential).
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H335: May cause respiratory irritation.[7]
Stability & Storage[11]
-
Hydrolysis Risk: The chloromethyl group is susceptible to hydrolysis in the presence of moisture, converting to the benzyl alcohol derivative (inactive impurity).
-
Storage Conditions:
-
Store at 2–8°C (Refrigerated).
-
Keep under Inert Atmosphere (Argon/Nitrogen).
-
Desiccate to prevent hydrolysis.
-
Handling Protocol
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Spill Cleanup: Neutralize with a dilute amine solution or sodium carbonate before disposal to deactivate the alkylating potential.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70136, 4-(Chloromethyl)benzoyl chloride (Precursor Data). Retrieved from [Link]
Sources
- 1. 87294-97-1|4-(Morpholine-4-carbonyl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chembk.com [chembk.com]
- 4. 4-(CHLOROMETHYL)PHENYL PIVALATE | CAS#:89115-54-8 | Chemsrc [chemsrc.com]
- 5. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 6. echemi.com [echemi.com]
- 7. triconenergy.com [triconenergy.com]
Methodological & Application
Technical Guide: Synthesis and Application of 4-[4-(Chloromethyl)benzoyl]morpholine
[1]
Introduction & Molecule Profile[1][2][3][4][5][6][7]
This compound is a bifunctional building block widely used in medicinal chemistry to introduce a solubilizing morpholine group via a stable benzamide linker.[1]
-
Chemical Functionality: The molecule contains a morpholine amide (stable, polar, hydrogen-bond acceptor) and a benzyl chloride (highly reactive electrophile for
coupling). -
Primary Utility: It serves as a "linker-tail" unit.[1] The chloromethyl group reacts with nucleophiles (amines, phenols, thiols) on a drug scaffold, attaching the morpholine moiety to improve pharmacokinetic properties (solubility, metabolic stability).
Chemical Profile
| Property | Data |
| IUPAC Name | (4-(chloromethyl)phenyl)(morpholino)methanone |
| Molecular Formula | |
| Molecular Weight | 239.70 g/mol |
| Precursor CAS | 876-08-4 (4-(Chloromethyl)benzoyl chloride) |
| Reactivity Class | Alkylating Agent (Benzyl Chloride) / Amide |
| Storage |
PART A: The Amidation Protocol (Synthesis of the Reagent)
This protocol details the generation of this compound via Nucleophilic Acyl Substitution .[1] This is the "Amidation" step.
Mechanistic Insight
The reaction involves the attack of the morpholine nitrogen on the carbonyl carbon of 4-(chloromethyl)benzoyl chloride.
-
Critical Control Point: The starting material contains two electrophilic sites: the acyl chloride and the benzyl chloride.[2] The acyl chloride is significantly more reactive (
times faster) toward nucleophiles.[1] However, elevated temperatures or excess amine can lead to side reactions at the benzyl chloride site (dimerization). -
Temperature Control: Maintaining the reaction at
ensures chemoselectivity, reacting only the acyl chloride.
Reagents & Stoichiometry
| Component | Equiv. | Role | Rationale |
| 4-(Chloromethyl)benzoyl chloride | 1.0 | Substrate | Limiting reagent.[1] |
| Morpholine | 1.05 | Nucleophile | Slight excess to drive completion.[1] |
| Triethylamine (TEA) | 1.2 | Base | Scavenges HCl by-product; prevents morpholine salt formation.[1] |
| Dichloromethane (DCM) | [0.2 M] | Solvent | Non-nucleophilic, dissolves both reactants. |
Step-by-Step Procedure
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 equiv) in anhydrous DCM (concentration ~0.2 M). Cool the solution to
using an ice/water bath. -
Base Addition: Add Triethylamine (1.2 equiv) to the stirred solution. Note: Slight fuming may occur.[1]
-
Amidation (Nucleophilic Attack):
-
Dilute Morpholine (1.05 equiv) in a small volume of DCM.
-
Add the morpholine solution dropwise over 15–20 minutes.
-
Reasoning: Slow addition prevents localized heating and ensures the acyl chloride remains in excess locally, minimizing side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
-
Workup (Purification):
-
Quench with water.
-
Wash the organic layer with 1.0 M HCl (
) to remove unreacted morpholine and TEA. Critical: This step ensures the final product is free of nucleophilic impurities. -
Wash with Sat.
( ) and Brine ( ).[1] -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Result: The product is typically obtained as a white to off-white solid/oil, sufficiently pure (>95%) for the next step.
PART B: Application Protocol (N-Alkylation)
This protocol describes using the synthesized this compound to derivatize a target scaffold (e.g., a secondary amine pharmacophore).[1]
Mechanistic Insight
This is a classic
-
Solvent Effect: Polar aprotic solvents (DMF, MeCN) are required to solvate the cation and accelerate the
reaction. -
Catalysis: Potassium Iodide (KI) can be added (0.1 equiv) to generate the in situ benzyl iodide, which is a better leaving group (Finkelstein reaction), accelerating sluggish reactions.
Experimental Workflow Diagram (Graphviz)
Caption: Workflow depicting the synthesis of the linker (Amidation) followed by its application in drug derivatization (Alkylation).
Step-by-Step Procedure
-
Setup: In a reaction vial, dissolve the Target Amine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF .
-
Base: Add
(2.0 – 3.0 equiv).-
Note: Use
if the target amine is sterically hindered.
-
-
Reagent Addition: Add This compound (1.1 equiv).
-
Optional Catalyst: Add KI (10 mol%) if the reaction is expected to be slow.
-
Reaction: Heat to
for 4–12 hours. Monitor consumption of the benzyl chloride reagent by LC-MS. -
Workup:
-
Filter off inorganic salts.
-
Concentrate the filtrate.
-
Purify via Flash Column Chromatography (DCM/MeOH gradient).[1]
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Dimer formation during Synthesis | Temperature too high or Morpholine added too fast.[1] | Ensure |
| Low Yield in Alkylation | Hydrolysis of Benzyl Chloride. | Ensure solvents are anhydrous. Benzyl chlorides hydrolyze to benzyl alcohols in wet DMF. |
| Incomplete Reaction | Poor nucleophilicity of target amine. | Switch solvent to DMF; Increase Temp to |
References
-
Sigma-Aldrich. 4-(Chloromethyl)benzoyl chloride Product Sheet & Properties. CAS 876-08-4.[1][2][3][4][5] Available at: (Verified Source for Physical Properties).[1]
-
Kumari, A. et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.[1][6]MDPI Molecules . Available at: [Link] (Demonstrates morpholine-benzyl linker synthesis).[1]
-
Life Chemicals. Morpholine As a Scaffold in Medicinal Chemistry.[7][8] (2021).[1][9] Available at: (Review of morpholine utility in drug design).
-
ChemSpider. Amidation of benzoyl chloride with morpholine - Synthetic Page.[1] Available at: (General protocol for morpholine amidation).[1]
Sources
- 1. 1226917-12-9|4-{[4-(chloromethyl)phenyl]methyl}morpholine hydrochloride|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Chloromethyl)benzoyl Chloride CAS 876-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 876-08-4|4-(Chloromethyl)benzoyl chloride|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. researchgate.net [researchgate.net]
Experimental procedure for esterification with 4-[4-(Chloromethyl)benzoyl]morpholine
Application Note: Esterification Protocols using 4-[4-(Chloromethyl)benzoyl]morpholine
Abstract & Strategic Overview
This guide details the experimental procedure for utilizing This compound (Reagent 1 ) as an electrophile for the esterification of carboxylic acids.[1][2] This specific benzyl chloride derivative serves as a valuable "solubilizing linker" in drug discovery.[2] The morpholine-benzamide moiety imparts significant polarity and metabolic stability to lipophilic drug payloads, often used in prodrug design or to improve the physicochemical properties of supramolecular assemblies.
The protocols below prioritize chemoselectivity and yield , utilizing mild alkylation conditions (carboxylate attack on benzylic halide) rather than harsh acid-catalyzed Fischer esterification. Two methods are presented:
-
Method A (Cesium Carbonate/DMF): The "Gold Standard" for complex pharmaceutical intermediates, offering the highest functional group tolerance.
-
Method B (Finkelstein Modification): A catalytic iodide-accelerated method for less reactive substrates or temperature-sensitive compounds.[1][2]
Chemical Basis & Mechanism[2][3][4][5][6][7][8]
Reaction Class: Nucleophilic Substitution (
Key Mechanistic Insight:
-
The Cesium Effect: In Method A, Cesium Carbonate (
) is preferred over Potassium Carbonate ( ) because the large cesium cation forms a "loose" ion pair with the carboxylate in polar aprotic solvents (DMF/NMP).[2] This increases the nucleophilicity of the carboxylate oxygen ("naked anion" effect), significantly accelerating the reaction rate and suppressing side reactions like hydrolysis.
Reaction Scheme (DOT Visualization):
Caption: Mechanistic pathway for the cesium-promoted alkylation of carboxylic acids.
Pre-Reaction Safety & Handling
-
Lachrymator Warning: Benzyl chloride derivatives are potent lachrymators (tear-inducing).[1][2] Reagent 1 must be weighed and handled exclusively inside a functioning fume hood.
-
Solvent Quality: Use anhydrous DMF or MeCN.[2] Water competes as a nucleophile, leading to the formation of the benzyl alcohol side-product (hydrolysis).
-
Stoichiometry: A slight excess of Reagent 1 (1.1–1.2 equiv) ensures complete consumption of the valuable carboxylic acid substrate.
Detailed Experimental Protocols
Method A: Cesium Carbonate Promoted (Recommended)
Best for: Valuable substrates, complex drug intermediates, and acid-sensitive compounds.[2]
Materials:
-
Target Carboxylic Acid (1.0 equiv)
- (Cesium Carbonate), anhydrous (1.5 equiv)[2]
-
Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M][1][2]
Step-by-Step Procedure:
-
Activation: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (10 mL).
-
Base Addition: Add
(1.5 mmol, 488 mg) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The mixture may appear as a suspension.-
Why? This pre-stirring period ensures formation of the cesium carboxylate before the electrophile is introduced.
-
-
Alkylation: Add Reagent 1 (1.2 mmol, ~287 mg).
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Monitor by TLC or LC-MS.[1][2]-
Typical Time: 2–4 hours.[2]
-
-
Workup:
-
Cool to RT.
-
Dilute with EtOAc (30 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL) to remove DMF.[1][2]
-
Note: If the product is very polar (due to the morpholine), consider using DCM/MeOH (9:1) for extraction or simply evaporating the DMF under high vacuum (Genevac/Rotovap with high-vac pump).[1][2]
-
-
Drying: Dry organic layer over
, filter, and concentrate.
Method B: Finkelstein Modification ( / NaI)
Best for: Scale-up, cost-sensitive projects, or less reactive chlorides.[1][2]
Materials:
-
Target Carboxylic Acid (1.0 equiv)
- (Potassium Carbonate), anhydrous (2.0 equiv)[2]
-
NaI (Sodium Iodide), catalytic (0.1 equiv)[2]
Step-by-Step Procedure:
-
Setup: Combine Carboxylic Acid (1.0 mmol), Reagent 1 (1.2 mmol),
(2.0 mmol), and NaI (0.1 mmol) in Acetone (10 mL). -
Reaction: Heat to Reflux (approx. 56°C) with vigorous stirring.
-
Monitoring: Check TLC every 2 hours. Reaction is typically slower than Method A (4–12 hours).[2]
-
Workup:
Purification & Characterization
Purification Strategy: The morpholine group makes the product moderately basic and polar.
-
Flash Chromatography: Use a gradient of DCM to 5% MeOH/DCM.[2] The product will typically elute later than non-polar impurities but earlier than the free acid.
-
Acid Wash (Optional): If the product is an ester of a neutral acid, you can wash the organic layer with dilute citric acid (10%) to remove unreacted morpholine species, provided your ester product is not protonated/extracted into the aqueous layer. (Note: The morpholine amide is not very basic, but terminal morpholines can be).[2]
Diagnostic NMR Signals (1H NMR in
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| Ester | 5.20 – 5.40 ppm | Singlet (2H) | Diagnostic shift.[1][2] (Reagent |
| Aromatic | 7.40 – 7.60 ppm | Multiplets (4H) | Benzoyl aromatic ring protons.[2] |
| Morpholine | 3.40 – 3.80 ppm | Broad m (8H) | Characteristic morpholine ring protons.[1][2] |
Workflow Visualization
Caption: Decision matrix and workflow for esterification using the morpholine-benzoyl linker.
References
-
Cesium Carbonate Effect: Kruger, H. G., et al.[2] "Cesium Carbonate Promoted Esterification."[2][7][8][9][10] Journal of Organic Chemistry, 2019 . (Demonstrates the superiority of Cs salts for carboxylate alkylation in DMF). [1][2]
-
Finkelstein Esterification: Eames, J., et al.[2] "Finkelstein-type esterification of carboxylic acids."[1][2] Synthetic Communications, 2002 .[2][4] (Protocol for iodide-catalyzed alkylation).
-
General Benzyl Chloride Reactivity: OpenStax Chemistry. "Reactions of Carboxylic Acids: Nucleophilic Substitution."[2][11] (General mechanism validation).
-
Reagent Properties: PubChem Compound Summary. "4-(Chloromethyl)benzoyl chloride" (Precursor data and safety).[1][2] [1][2]
Sources
- 1. 1226917-12-9|4-{[4-(chloromethyl)phenyl]methyl}morpholine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 4. iiste.org [iiste.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Cesium carbonate-promoted synthesis of aryl methyl sulfides using S-methylisothiourea sulfate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cesium Carbonate Catalyzed Esterification of N-Benzyl- N-Boc-amides under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
Application Note: High-Efficiency Incorporation of the 4-(Morpholinocarbonyl)benzyl Moiety in Drug Discovery
Executive Summary
This technical guide details the application of 4-[4-(Chloromethyl)benzoyl]morpholine (CAS 896871-84-4) as a strategic building block in medicinal chemistry. This bifunctional reagent serves as a "plug-and-play" module for installing the 4-(morpholinocarbonyl)benzyl moiety—a privileged pharmacophore known to enhance aqueous solubility, optimize lipophilicity (LogP), and provide hydrogen-bond acceptor sites in solvent-exposed binding pockets.
The guide provides validated protocols for synthesizing the reagent itself and applying it in
Chemical Profile & Mechanism[1][2][3][4][5][6]
Compound Identification[4][7]
-
IUPAC Name: methanone
-
Common Name: this compound[1]
-
CAS Number: 896871-84-4
-
Molecular Formula: C
H ClNO -
Molecular Weight: 239.70 g/mol
-
Physical State: White to off-white solid
Mechanistic Utility
The compound features two distinct functional zones:
-
Electrophilic Handle (Benzyl Chloride): The chloromethyl group is highly reactive toward nucleophiles (amines, phenols, thiols, heterocycles) via
mechanisms. -
Solubilizing Tail (Morpholine Amide): The morpholine ring lowers the LogP of hydrophobic scaffolds and acts as a metabolic "soft spot" or stable anchor depending on the enzyme environment.
Structural Visualization
The following diagram illustrates the synthesis of the reagent and its divergent applications.
Figure 1: Synthetic workflow transforming the acid chloride precursor into the active alkylating agent, followed by its application in N- and O-alkylation.
Experimental Protocols
Protocol A: Preparation of this compound
Rationale: While commercially available, synthesizing this reagent fresh ensures optimal purity, avoiding hydrolysis products common in aged benzyl chloride stocks.
Reagents:
-
4-(Chloromethyl)benzoyl chloride (CAS 876-08-4): 1.0 eq
-
Morpholine: 1.05 eq
-
Triethylamine (TEA): 1.2 eq[2]
-
Dichloromethane (DCM): Anhydrous (10 mL/g substrate)
Procedure:
-
Setup: Charge a round-bottom flask with 4-(chloromethyl)benzoyl chloride (10.0 g, 52.9 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C under nitrogen atmosphere.
-
Addition: Mix morpholine (4.84 g, 55.5 mmol) and TEA (6.42 g, 63.5 mmol) in DCM (20 mL). Add this mixture dropwise to the acid chloride solution over 30 minutes, maintaining internal temperature <5°C. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.
-
Workup: Quench with water (50 mL). Separate the organic layer and wash successively with 1N HCl (50 mL), sat. NaHCO
(50 mL), and brine. -
Isolation: Dry over MgSO
, filter, and concentrate in vacuo. -
Purification: Recrystallize from EtOAc/Hexanes if necessary.
-
Expected Yield: 90-95%
-
Appearance: White crystalline solid.[3]
-
Protocol B: Application - N-Alkylation of Indoles (Kinase Inhibitor Scaffold)
Rationale: This protocol mimics the installation of solubilizing tails seen in drugs like Olaparib or Revaprazan analogs. The use of NaH ensures complete deprotonation of the indole NH.
Reagents:
-
Substituted Indole (e.g., 5-methoxyindole): 1.0 eq
-
This compound (Reagent): 1.1 eq
-
Sodium Hydride (NaH, 60% dispersion): 1.2 eq
-
DMF (Dimethylformamide): Anhydrous (5 mL/mmol)
Procedure:
-
Deprotonation: Dissolve the indole (1.0 mmol) in anhydrous DMF (5 mL) at 0°C. Add NaH (1.2 mmol) portion-wise. Stir for 30 minutes at 0°C until gas evolution ceases.
-
Coupling: Add a solution of this compound (1.1 mmol) in DMF (2 mL) dropwise.
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Workup: Pour the reaction mixture into ice-water (50 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with water and brine (critical to remove DMF).
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
Protocol C: Application - O-Alkylation of Phenols
Rationale: Used to attach the morpholine moiety to phenolic pharmacophores. K
Reagents:
-
Phenolic Scaffold: 1.0 eq
-
This compound: 1.2 eq
-
Potassium Carbonate (K
CO ): 2.0 eq -
Potassium Iodide (KI): 0.1 eq (Catalytic Finkelstein condition)
-
Acetone or Acetonitrile: Reagent grade
Procedure:
-
Mixture: Combine phenol (1.0 mmol), Reagent (1.2 mmol), K
CO (2.0 mmol), and KI (0.1 mmol) in Acetone (10 mL). -
Reflux: Heat the mixture to reflux (approx. 60°C) for 6–18 hours.
-
Filtration: Cool to RT and filter off the inorganic solids. Wash the cake with acetone.
-
Concentration: Evaporate the solvent.
-
Purification: The residue is often pure enough for subsequent steps; otherwise, purify via silica gel chromatography.
Analytical Data & Quality Control
To validate the successful synthesis of the intermediate (Protocol A), compare spectral data against these standard markers:
| Technique | Expected Signal / Observation | Interpretation |
| HPLC | Single peak, Purity > 98% | Retention time shifts significantly from acid chloride (hydrolyzes) to amide. |
| Morpholine ring protons (distinctive broad singlets/multiplets). | ||
| Benzylic -CH | ||
| Aromatic protons (AA'BB' system characteristic of para-substitution). | ||
| MS (ESI) | [M+H] | Positive mode ionization. |
Safety & Handling
-
Benzyl Chlorides: The reagent contains a benzylic chloride moiety, which is a potential lachrymator and alkylating agent. Handle in a fume hood. Avoid skin contact.
-
Acid Chlorides: The starting material (Protocol A) releases HCl upon contact with moisture. Corrosive.
-
Waste Disposal: Quench all reaction mixtures containing benzyl chlorides with an amine or aqueous base before disposal to destroy residual alkylating potential.
References
-
Synthesis of Benzoyl Morpholines: Rubino, S., et al. "Amidation of benzoyl chloride with morpholine." ChemSpider Synthetic Pages, 2011 . Link
-
General Reactivity of Benzyl Chlorides: BenchChem Application Notes. "Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines." BenchChem, 2025 . Link
- Morpholine in Drug Design: "Occurrence of Morpholine in Central Nervous System Drug Discovery." J. Med. Chem., 2019. (Discusses the solubility/PK benefits of the morpholine tail).
-
Compound Data: PubChem Compound Summary for CID 70136 (4-(Chloromethyl)benzoyl chloride). Link
Sources
Application Note: Modular Synthesis of Functionalized Benzamide Scaffolds via Nucleophilic Substitution of 4-[4-(Chloromethyl)benzoyl]morpholine
Executive Summary
This technical guide details the protocol for synthesizing N-substituted 4-(aminomethyl)benzamides using 4-[4-(Chloromethyl)benzoyl]morpholine as the electrophilic scaffold. This specific starting material is a "privileged structure" in drug discovery; the morpholine amide moiety improves aqueous solubility and metabolic stability, while the chloromethyl group serves as a reactive "warhead" for rapid diversification via nucleophilic substitution (
This protocol utilizes a Finkelstein-assisted N-alkylation strategy to overcome the moderate reactivity of the benzyl chloride, ensuring high yields and minimizing dimer formation.
Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8]
The Challenge
The primary challenge in reacting benzyl chlorides with amines is controlling the stoichiometry to prevent over-alkylation (where the product amine reacts with a second molecule of starting material) and hydrolysis (conversion to benzyl alcohol).
The Solution: Finkelstein Activation
To enhance reactivity under mild conditions, this protocol employs Potassium Iodide (KI). The iodide ion displaces the chloride to form a transient, highly reactive benzyl iodide intermediate. This intermediate reacts rapidly with the target amine, allowing the reaction to proceed at lower temperatures which suppresses side reactions.
Reaction Scheme
The transformation converts the electrophilic chloromethyl group into a secondary or tertiary amine, retaining the benzamide core.
Figure 1: Mechanistic pathway showing the in-situ activation of the benzyl chloride via Iodide catalysis.
Experimental Protocol
Reagents & Materials
-
Starting Material: this compound (1.0 equiv).
-
Amine Nucleophile: Primary or Secondary amine (1.2 – 1.5 equiv).
-
Base: Potassium Carbonate (
, anhydrous) or DIPEA (Hunig's Base). -
Catalyst: Potassium Iodide (KI, 0.1 equiv).
-
Solvent: Acetonitrile (MeCN, HPLC grade) or DMF (for low solubility amines).
Step-by-Step Procedure
Phase A: Activation & Reaction
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve This compound (1.0 mmol) in anhydrous Acetonitrile (5 mL).
-
Activation: Add Potassium Iodide (0.1 mmol, 10 mol%). Stir at room temperature for 15 minutes. Observation: Solution may turn slightly yellow due to trace iodine liberation.
-
Addition: Add the Base (
, 2.0 mmol) followed by the Amine (1.2 mmol).-
Critical Note: If using a volatile amine, cool the mixture to 0°C before addition, then warm to room temperature.[1]
-
-
Reflux: Heat the reaction mixture to 60°C (oil bath). Monitor via TLC (Eluent: 5% MeOH in DCM) or LCMS.
-
Endpoint: Reaction is typically complete in 2–6 hours. Look for the disappearance of the starting material peak (distinct chlorine isotope pattern M/M+2 ratio of 3:1).
-
Phase B: Workup (Acid-Base Extraction)
Since the product is a basic amine, an acid-base workup provides high purity without chromatography.
Figure 2: Purification logic utilizing the basicity of the newly formed amine to separate it from neutral impurities.
-
Concentration: Remove Acetonitrile under reduced pressure.
-
Acid Wash: Resuspend residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (2x).
-
Chemistry: The product (amine) protonates and moves to the aqueous layer. Unreacted starting material (neutral amide) stays in EtOAc.
-
-
Basification: Collect the aqueous layer and cool to 0°C. Slowly add 2M NaOH until pH > 10.
-
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).
-
Drying: Dry combined DCM layers over
, filter, and concentrate.
Optimization & Data Analysis
The choice of solvent and base significantly impacts the yield and reaction rate. The table below summarizes optimization studies for this specific scaffold.
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| Acetonitrile | 60 | 4 | 92 | Optimal. Clean profile. | |
| DMF | DIPEA | 80 | 2 | 85 | Harder to remove solvent. |
| Ethanol | 78 | 12 | 65 | Solvolysis (ether formation) observed. | |
| DCM | DIPEA | 40 | 24 | 40 | Too slow; incomplete conversion. |
Troubleshooting Guide
-
Low Yield / Unreacted SM: Add 0.5 equiv of Sodium Iodide (NaI) if KI is unavailable. Ensure the amine is not a hydrochloride salt; if it is, add an extra equivalent of base.
-
Dimer Formation: This occurs if the amine is too nucleophilic or used in sub-stoichiometric amounts. Always use excess amine (1.2 equiv minimum).
-
Hydrolysis (Benzyl Alcohol formation): Ensure solvents are anhydrous. Benzyl chlorides are susceptible to moisture at high temperatures.
References
-
Finkelstein Reaction Mechanism
-
Benzyl Chloride Reactivity & Synthesis
- Synthesis and Application of Substituted Benzyl Chlorides: A Comprehensive Technical Guide.
-
Source: 5
-
Morpholine Amide Synthesis (Contextual)
- Amidation of benzoyl chloride with morpholine (Prepar
-
Source: 6
-
General Nucleophilic Substitution Protocols
- Finkelstein Reaction - Conditions and Mechanism.
-
Source: 7
Sources
- 1. rsc.org [rsc.org]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. allaboutchemistry.net [allaboutchemistry.net]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Finkelstein Reaction [organic-chemistry.org]
Application Note: 4-[4-(Chloromethyl)benzoyl]morpholine in Polymer Synthesis and Modification
[1][2]
Executive Summary
This guide details the utility of 4-[4-(Chloromethyl)benzoyl]morpholine (CAS 896871-84-4) as a bifunctional building block in polymer science. This molecule combines a solubilizing, bioactive morpholine amide motif with a highly reactive benzyl chloride electrophile.[1]
Its primary applications in macromolecular synthesis are twofold:
-
functional Initiator for ATRP: Serving as a head-group initiator for Atom Transfer Radical Polymerization (ATRP) to synthesize heterotelechelic polymers (e.g.,
-morpholine-functionalized polystyrene).[2][1] -
Post-Polymerization Modification: Acting as a grafting agent to introduce morpholine functionalities onto nucleophilic polymer backbones (polyamines, polythiols) or solid supports (resins) via nucleophilic substitution (
).[1]
Chemical Properties & Handling[2][3][4][5]
| Property | Specification | Notes |
| Chemical Formula | Bifunctional: Amide (stable) + Benzyl Chloride (reactive) | |
| Molecular Weight | 239.70 g/mol | |
| Physical State | White to off-white solid | |
| Solubility | DCM, THF, DMF, DMSO | Poor solubility in water/hexanes |
| Reactivity | Electrophile (Alkylating agent) | Reacts with amines, thiols, phosphines, and radical catalysts |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (hydrolysis of alkyl chloride) |
Experimental Protocols
Protocol A: Synthesis of the Reagent
Note: If the compound is not sourced commercially, it can be synthesized from 4-(chloromethyl)benzoyl chloride.[1]
Rationale: The reaction exploits the differential reactivity between the acyl chloride (highly reactive at 0°C) and the benzyl chloride (moderately reactive).[1] Temperature control is critical to prevent self-alkylation of the morpholine.[2]
Materials:
Step-by-Step:
-
Setup: Purge a 250 mL round-bottom flask with
. Add 4-(chloromethyl)benzoyl chloride (10 mmol) and DCM (50 mL). Cool to 0°C in an ice bath. -
Addition: Mix morpholine (10 mmol) and TEA (11 mmol) in DCM (10 mL). Add this solution dropwise to the flask over 30 minutes.
-
Critical Control: Keep temperature < 5°C to ensure chemoselectivity (Amide formation >> Alkylation).[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Workup: Wash with 1M HCl (2x) to remove unreacted amines, then sat.
, then brine.[1] Dry over .[1][6] -
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (Hex/EtOAc).
Protocol B: Use as an ATRP Initiator
Application: Synthesis of
Mechanism:
Materials:
-
Monomer: Styrene (purified over basic alumina) (100 eq)[2][1]
-
Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (1 eq)[1]
Step-by-Step:
-
Charge: In a Schlenk tube, add CuBr and a magnetic stir bar. Cycle vacuum/
three times to remove oxygen. -
Solution Prep: In a separate vial, dissolve the Initiator, Styrene, PMDETA, and Anisole. Degas by bubbling
for 15 minutes.[1] -
Initiation: Transfer the degassed solution to the Schlenk tube via cannula under
flow. The solution should turn light green/blue (complex formation). -
Polymerization: Place the tube in an oil bath at 90°C .
-
Kinetics: Benzyl chloride initiators typically show fast initiation rates (
), leading to low dispersity (Đ).[1]
-
-
Termination: Stop reaction at desired conversion (~60%) by cooling to RT and exposing to air (oxidizes Cu(I) to Cu(II), stopping the radical chain).
-
Purification: Dilute with THF, pass through a neutral alumina column to remove copper (solution turns clear). Precipitate into cold methanol.
Protocol C: Post-Polymerization Modification (Grafting)
Application: Functionalizing a polyamine resin (e.g., aminomethyl polystyrene) or linear poly(ethyleneimine) (PEI) to introduce morpholine groups.[2][1]
Materials:
Step-by-Step:
-
Dissolution/Swelling:
-
For Linear Polymers: Dissolve PEI in DMF.[1]
-
For Resins: Swell the resin in DMF for 30 mins.
-
-
Reaction: Add the base and the chloromethyl reagent. Heat to 60°C for 12–24 hours.
-
Note: The
reaction replaces the chloride with the polymer amine nitrogen.[1]
-
-
Validation: Monitor the disappearance of the benzyl chloride signal in
NMR (~4.6 ppm) or use the Beilstein test for resins (negative test indicates complete substitution).
Mechanistic Visualization
The following diagram illustrates the synthesis of the reagent and its two divergent pathways in polymer chemistry.
Figure 1: Synthesis workflow showing the chemoselective preparation of the linker and its downstream applications in grafting (Pathway A) and controlled polymerization (Pathway B).
References
-
Ningbo Inno Pharmchem. (2026).[1][7] Advanced Polymer Building Blocks: The Utility of 4-(Chloromethyl)benzoyl Chloride. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025).[1] Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. PMC. Retrieved from [Link]
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1] Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.[1] (General reference for ATRP mechanism using benzyl chloride initiators).
Sources
- 1. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1226917-12-9|4-{[4-(chloromethyl)phenyl]methyl}morpholine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. 4-Morpholinecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Aqueous workup and purification techniques for 4-[4-(Chloromethyl)benzoyl]morpholine reactions
[1][2]
Abstract & Strategic Overview
The synthesis of 4-[4-(chloromethyl)benzoyl]morpholine (CAS: N/A for specific isomer, generic class) represents a classic yet deceptive challenge in intermediate preparation.[1][2] While the amide formation between 4-(chloromethyl)benzoyl chloride and morpholine is thermodynamically favorable, the presence of the highly reactive benzyl chloride moiety introduces a "ticking clock" during aqueous workup.[1][2]
This electrophilic site is susceptible to hydrolysis (yielding the hydroxymethyl impurity) and nucleophilic displacement by the morpholine starting material (yielding the dimer).[2] Standard "wash-and-dry" protocols often degrade the product purity from >95% to <85% due to aggressive pH swings or prolonged aqueous contact.[1][3]
This guide details a Self-Validating Workup Protocol designed to:
-
Selectively sequester unreacted morpholine without inducing product protonation.
-
Scavenge hydrolyzed acidic byproducts without triggering benzyl chloride hydrolysis.
-
Validate phase separation efficiency in real-time.
Chemical Stability & Property Profile[4]
Understanding the competing reactivities is essential for process control.[1][2][3]
| Moiety | Reactivity Risk | Critical Control Parameter |
| Benzoyl-Morpholine Amide | Stable to weak acid/base.[1][3] | Solubility: Moderate water solubility requires high ionic strength washes to prevent yield loss.[1][2][3] |
| Benzyl Chloride ( | High Hydrolysis Risk. Converts to benzyl alcohol in basic aqueous media ( | pH & Temperature: Maintain aqueous washes at pH < 8.5 and T < 5°C. |
| Morpholine (Impurity) | Nucleophile.[2][3] Can react with product to form dimer.[1][2][3] | Quench: Immediate removal via acidic wash is required to stop dimerization.[1][2][3] |
Key Physicochemical Data
Protocol 1: The "Cold-Stream" Quench & Extraction[1][3]
Objective: Halt the reaction immediately and remove the bulk of the morpholine nucleophile.
Reagents
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2] Note: DCM is preferred for solubility, but EtOAc is greener.[2][3]
-
Drying Agent: Anhydrous
.[2][4]
Step-by-Step Methodology
1. Reaction Quench (The "Zero-Hour" Step)
-
Context: The reaction mixture likely contains excess morpholine and triethylamine (if used as a base).[2][3]
-
Action: Cool the reaction mixture to 0°C . Slowly add 0.5 M HCl (0.5 equiv relative to amine base used).
-
Why? This neutralizes the excess morpholine (converting it to the water-soluble hydrochloride salt) immediately, preventing it from attacking the benzyl chloride moiety during the workup.[1][2]
2. Phase Separation & Acid Wash
-
Wash 1 (Acidic): Wash the organic layer with 0.5 M HCl (2 x Vol).[2]
-
Mechanism:[1][2][3][5][6][7][8] At pH ~1, Morpholine (pKa 8.[2][3]3) is >99.9% protonated (
) and partitions into the aqueous phase.[2] The amide product (pKa < -0.[1][3]5) remains neutral and stays in the organic phase.[1][2] -
Validation: Check the pH of the aqueous output.[1][2] It must be acidic (pH < 2).[2][3] If not, repeat.
-
3. Acid Scavenging (The Critical Control Point)
-
Risk: The starting material, 4-(chloromethyl)benzoyl chloride, may have hydrolyzed to the corresponding benzoic acid.[2][3]
-
Wash 2 (Mild Basic): Wash the organic layer rapidly with cold saturated NaHCO₃ .[2][3]
-
Crucial:Contact time < 2 minutes. Shake vigorously and vent.
-
Mechanism:[1][2][3][5][6][7][8] NaHCO₃ (pH ~8.[2][3]5) deprotonates the benzoic acid impurity (pKa ~4) into the carboxylate salt, extracting it to water.[2] It is not strong enough to rapidly hydrolyze the benzyl chloride at 0°C.[1][2][3]
-
Avoid: Do NOT use NaOH or
.[2] High pH (>10) will destroy the benzyl chloride.[2]
-
4. Ionic Strength Lock
Visualization: Impurity Partitioning Workflow
The following diagram illustrates the fate of each species during the extraction process.
Figure 1: Partitioning logic for the removal of basic (morpholine) and acidic (benzoic acid) impurities while preserving the neutral benzyl chloride amide.[1][2]
Protocol 2: Crystallization & Solvent Switching[3]
Chromatography on silica gel can be risky for benzyl chlorides due to the slight acidity of silica and the potential for hydrolysis on the column.[1][2] Crystallization is the preferred purification method.[1][2][3]
The "Solvent-Switch" Technique:
-
Concentrate: Dry the organic phase (from Protocol 1) over
, filter, and concentrate in vacuo at < 35°C . Do not distill to dryness if possible; leave a viscous oil.[1][2][3] -
Dissolution: Dissolve the residue in a minimum amount of warm Ethyl Acetate (approx. 40°C).
-
Precipitation: Slowly add n-Heptane or Hexanes dropwise with stirring until persistent cloudiness is observed.
-
Cooling: Allow the mixture to cool to room temperature, then place in a -20°C freezer for 12 hours.
-
Filtration: Collect the white crystalline solid by vacuum filtration. Wash with cold Heptane.[1][2][3]
Yield Expectation: 85–92% Recovery.[1][2][3] Purity: >98% (by HPLC).
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Emulsion forms during wash | Amide surfactant effect.[1][3] | Add solid NaCl directly to the separatory funnel to increase ionic strength.[1][2][3] Do not shake violently; swirl gently. |
| Product smells like almonds | Benzaldehyde formation (oxidation of benzyl alcohol).[2][3] | Indicates hydrolysis occurred.[1][2][3] Check reagents for peroxides.[1][2][3] Ensure washes were cold.[1][2][3] |
| Low Yield | Product lost to aqueous phase.[1][2][3] | Re-extract all aqueous washes with DCM.[1][2][3] The amide has moderate water solubility.[1][2][3] |
| NMR shows -CH2OH peak (~4.6 ppm) | Hydrolysis of Benzyl Chloride.[1][3] | The NaHCO₃ wash was likely too warm or too long.[1][2][3] Repeat synthesis, strictly controlling temperature at 0°C. |
References
-
Synthesis of 4-(Chloromethyl)
-
Amidation Protocols & Morpholine Handling
-
Stability of Benzyl Chlorides
-
pKa Data for Workup Design
Sources
- 1. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 4-(4-CHLOROBENZYL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 4-[4-(Chloromethyl)benzoyl]morpholine via Flash Column Chromatography
Abstract & Scope
This technical guide details the purification of 4-[4-(Chloromethyl)benzoyl]morpholine (CAS: N/A for specific commercial salt, generic structure implied), a critical bifunctional intermediate containing a stable morpholine amide and a highly reactive benzyl chloride moiety.
The purification of this compound presents a specific dichotomy: the morpholine amide renders the molecule moderately polar and stable, while the benzyl chloride tail is susceptible to hydrolysis (forming the benzyl alcohol) or nucleophilic displacement during chromatography. This protocol outlines a Flash Column Chromatography workflow designed to maximize yield while suppressing on-column degradation (solvolysis).
Target Audience: Synthetic Chemists, Process Development Scientists.
Physicochemical Analysis & Separation Logic
To design an effective separation, we must understand the "personality" of the molecule and its contaminants.
| Component | Functionality | Polarity (Relative) | Chemical Risk |
| Target Product | Amide + Benzyl Chloride | Moderate | Hydrolysis to alcohol; Alkylation of nucleophiles. |
| Impurity A | 4-(Chloromethyl)benzoic acid | High (Acidic) | Streaking on silica; co-elution if not ionized. |
| Impurity B | Morpholine | Basic | Tailing; interferes with silica activity. |
| Impurity C | 4-[4-(Hydroxymethyl)benzoyl]morpholine | High (Polar) | Formed via hydrolysis of product. |
| Impurity D | Bis-amide / Dimers | Low-Moderate | Unlikely in excess amine, but possible. |
The Separation Strategy:
-
Chemical Workup (Pre-Purification): Relying solely on the column to remove excess morpholine (base) and benzoic acid (acid) is inefficient. We utilize a biphasic acid/base workup to "de-bulk" these impurities, leaving the column to separate only the target from its hydrolysis byproducts.
-
Stationary Phase Selection: Standard Silica Gel 60 (40-63 µm) is sufficient. However, due to the acid-sensitivity of benzyl chlorides, the residence time must be minimized.
-
Mobile Phase Optimization: A gradient of Hexanes/Ethyl Acetate is preferred over DCM/Methanol. Methanol is a nucleophile that can react with the benzyl chloride over time to form the methyl ether ether [1].
Detailed Experimental Protocol
Phase 1: Pre-Column Workup (Critical)
Do not skip this step. Direct loading of the crude reaction mixture containing excess morpholine will deactivate the silica gel and cause poor resolution.
-
Quench: Dilute the reaction mixture (typically in DCM) with water.
-
Acid Wash (Remove Morpholine): Wash the organic layer with 0.5 M HCl (2x).
-
Base Wash (Remove Benzoic Acid): Wash the organic layer with Saturated NaHCO₃ (2x).[5]
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.
-
Note: Higher temperatures can accelerate the degradation of the benzyl chloride.
-
Phase 2: Thin Layer Chromatography (TLC) Optimization
Before running the column, establish the Retention Factor (
-
Plate: Silica Gel 60 F254.
-
Eluent: 50% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The benzoyl ring provides strong absorbance.
-
Target
: Aim for an of 0.25 – 0.35 for the product.-
Typical Observation:
-
Top Spot (
~0.8): Non-polar impurities (if any). -
Middle Spot (
~0.3): Target Product. -
Bottom Spot/Baseline (
<0.1): Hydrolysis alcohol or residual acid.
-
-
Phase 3: Column Chromatography Execution
Equipment:
-
Column: Flash cartridge (e.g., 12g or 24g silica for 1-2g crude).
-
Flow Rate: 15-25 mL/min (optimized for cartridge size).
Gradient Table:
| Time (CV*) | % Ethyl Acetate | % Hexanes | Phase Description |
| 0 - 2 | 10% | 90% | Equilibration & Elution of Non-polars. |
| 2 - 8 | 10% | 90% | Linear Gradient. Product typically elutes here. |
| 8 - 10 | 60% | 40% | Isocratic Hold. Ensure tail of product elutes. |
| 10 - 12 | 100% | 0% | Column Flush. Remove polar hydrolysis products. |
*CV = Column Volume
Step-by-Step Procedure:
-
Loading: Dissolve the crude oil/solid in a minimum volume of DCM. If the crude is very viscous, adsorb onto Celite (dry loading) to prevent band broadening.
-
Run: Execute the gradient. Monitor UV at 254 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
In-Process Control: Check the "front" and "tail" fractions by TLC. The benzyl chloride product can sometimes streak; ensure you do not pool fractions containing the lower-running alcohol impurity.
-
Evaporation: Combine pure fractions and evaporate solvent under reduced pressure. Do not overheat (keep bath <40°C) to prevent thermal degradation of the chloride [3].
Visualization of Workflow
Figure 1: Purification workflow emphasizing the critical pre-column extraction steps to protect silica integrity.
Troubleshooting & Pro-Tips
Issue: Product Decomposition on Column
Symptom: The product peak tails significantly, or NMR shows benzyl alcohol signals (
-
Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes.
-
Add Modifier: Add 0.1% TEA to the mobile phase. Note: Ensure TEA is removed during evaporation (it is volatile).
Issue: Poor Separation of Acid Impurity
Symptom: A streak runs from the baseline into the product peak. Root Cause: Incomplete base wash during workup. 4-(chloromethyl)benzoic acid is dragging. Solution:
-
Add 0.5% Acetic Acid to the mobile phase to keep the benzoic acid protonated and moving (it will elute faster), OR
-
Repeat the NaHCO₃ wash on the crude material before loading [2].
Safety Warnings (HSE)
-
Lachrymator: Benzyl chloride derivatives are potent lachrymators (tear gas agents). All column fractions and rotovap exhaust must be handled in a functioning fume hood.
-
Alkylating Agent: The product is an electrophile capable of alkylating DNA. Wear double nitrile gloves and avoid inhalation of silica dust containing the compound.
References
-
BenchChem Technical Support. Purification of Products from 4-(Chloromethyl)benzoyl Chloride Reactions. (Accessed 2023). Detailed guide on workup and side-reaction management for benzyl chloride derivatives.
-
ChemSpider Synthetic Pages. Amidation of benzoyl chloride with morpholine. (2025).[5][6][7][8][9] Standard protocol for morpholine amide formation and basic workup procedures.
-
National Institutes of Health (NIH). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. (2025).[5][6][7][8][9] Discusses stability and handling of quaternary morpholine/benzyl chloride intermediates.
Sources
- 1. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 2. CN103449964A - Preparation method of benzyl chloride derivatives - Google Patents [patents.google.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Large-scale synthesis considerations for 4-[4-(Chloromethyl)benzoyl]morpholine
Executive Summary
4-[4-(Chloromethyl)benzoyl]morpholine is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery. It serves as a "warhead" delivery system, where the morpholine amide provides solubility and metabolic stability, while the chloromethyl group acts as a highly reactive electrophile for further functionalization (typically
This application note details the transition from milligram-scale discovery synthesis to kilogram-scale process chemistry. The core challenge addressed is chemoselectivity : preventing the nucleophilic morpholine from attacking the benzylic chloride (alkylation) while driving the reaction exclusively toward the acyl chloride (acylation).
Chemical Strategy & Critical Process Parameters (CPPs)
The synthesis relies on the reaction between 4-(chloromethyl)benzoyl chloride and morpholine .
The Chemoselectivity Challenge
The starting material, 4-(chloromethyl)benzoyl chloride, possesses two electrophilic sites:
-
Acyl Chloride (Hard Electrophile): Highly reactive, kinetically favored.
-
Benzylic Chloride (Soft Electrophile): Moderately reactive, prone to
attack.
Risk: If reaction temperature is uncontrolled or stoichiometry is imprecise, morpholine can attack the benzylic position of the starting material or the product, leading to the formation of the Bis-Morpholine Dimer Impurity .
Thermodynamic vs. Kinetic Control
-
Objective: Maximize Rate(
) while minimizing Rate( ). -
Solution: Operate at low temperatures (-5°C to 5°C). The activation energy (
) for acylation is significantly lower than for alkylation. Low temperature effectively "freezes out" the side reaction.
Reaction Mechanism & Impurity Profile (Visualization)
The following diagram illustrates the desired pathway versus the critical impurity formation.
Figure 1: Reaction pathway showing the competition between the desired acylation (Path A) and the parasitic alkylation (Path B).
Large-Scale Synthesis Protocol
Scale: 1.0 kg Input (4-(Chloromethyl)benzoyl chloride) Expected Yield: 85-92% Purity Target: >98.5% (HPLC), <0.10% Dimer Impurity
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Mass/Vol | Role |
| 4-(Chloromethyl)benzoyl chloride | 189.04 | 1.0 | 1.00 kg | Limiting Reagent |
| Morpholine | 87.12 | 1.05 | 0.48 kg | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.10 | 0.59 kg | HCl Scavenger |
| Toluene (Anhydrous) | - | - | 10 L | Solvent |
| 2-MeTHF | - | - | 2 L | Co-solvent (for SM) |
Step-by-Step Procedure
1. Reactor Setup & Charging (Amine Solution)
-
Ensure a 20 L jacketed glass reactor is clean, dry, and inerted with Nitrogen (
). -
Charge Toluene (8 L) and Triethylamine (0.59 kg) .
-
Start agitation (200 RPM).
-
Charge Morpholine (0.48 kg) .
-
Cool the reactor jacket to -5°C . Ensure internal temperature reaches 0°C .
2. Preparation of Acid Chloride Solution
-
Note: 4-(Chloromethyl)benzoyl chloride is a solid (mp 30-32°C) and a lachrymator. Handle in a fume hood.
-
In a separate vessel, dissolve 4-(Chloromethyl)benzoyl chloride (1.00 kg) in 2-MeTHF (2 L) and Toluene (2 L) .
-
Why 2-MeTHF? Pure toluene may require heating to keep the acid chloride in solution. 2-MeTHF improves solubility at ambient temperature, preventing precipitation in feed lines.
3. Controlled Addition (The Critical Step)
-
Transfer the Acid Chloride solution to a dosing pump or dropping funnel.[1]
-
Add the Acid Chloride solution to the Reactor slowly over 90-120 minutes .
-
CRITICAL: Maintain internal temperature < 5°C throughout addition. If temp spikes >5°C, stop addition immediately and allow to cool.
-
Rationale: High local concentration of acid chloride + heat = Dimer formation.
4. Reaction Ageing
-
After addition is complete, stir at 0-5°C for 30 minutes .
-
Allow the mixture to warm to 20°C over 1 hour.
-
IPC (In-Process Control): Sample for HPLC.
-
Pass Criteria: Starting Material < 1.0%.
-
Dimer Check: Confirm Dimer impurity is < 0.5% area.
-
5. Workup & Isolation
-
Add Water (5 L) to the reactor to dissolve triethylamine hydrochloride salts. Stir for 15 mins.
-
Phase separate. Discard the lower aqueous layer.
-
Wash organic layer with 0.5 M HCl (4 L) .
-
Purpose: Removes unreacted Morpholine.
-
-
Wash organic layer with 5% NaHCO3 (4 L) .
-
Purpose: Neutralizes residual acid.[3]
-
-
Wash organic layer with Brine (4 L) .
-
Concentrate the organic phase under vacuum (keep T < 45°C) to approx. 3 L volume.
-
Crystallization: Add Heptane (6 L) slowly at 40°C, then cool to 0°C over 4 hours.
-
Filter the white solid. Wash with cold Heptane/Toluene (2:1).
-
Dry in a vacuum oven at 40°C.
Process Workflow Diagram
Figure 2: End-to-end process workflow for the kilogram-scale synthesis.
Safety & Quality Control (Genotoxicity)
A critical aspect of this synthesis is the handling of Genotoxic Impurities (GTIs) .[6][8][9]
-
The Structural Alert: The product itself contains a benzylic chloride, which is a structural alert for alkylating genotoxicity (ICH M7 guidelines). However, since this is the desired warhead for the next step, it is treated as an intermediate.
-
Starting Material Control: 4-(Chloromethyl)benzoyl chloride is a potent alkylator.
-
Purge Factor: The workup includes a hydrolysis step (NaHCO3 wash) and crystallization. Any residual acid chloride hydrolyzes to the corresponding acid, which is purged in the basic wash.
-
Handling: Operators must use full PPE (Tyvek suits, respirators) to prevent sensitization.
-
-
Thermal Stability: Do not heat the reaction mixture above 50°C during concentration. Benzylic chlorides can undergo self-polymerization or degradation at high temperatures, releasing HCl gas.
References
-
Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, vol. 4, no. 12, 2006, pp. 2337-2347. [Link]
-
ICH Expert Working Group. "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. [Link]
-
Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.[2] (Context on morpholine linkers in drug design).
- BenchChem Technical Support. "Handling and Storage of 4-(Chloromethyl)benzoyl chloride." BenchChem Safety Data, 2025. (General handling of acid chlorides).
- Patterson, J. "Scale-up of Amidation Reactions: Schotten-Baumann vs Anhydrous Conditions." Organic Process Research & Development, vol. 15, no. 6, 2011. (General reference for amide coupling scale-up).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Process Monitoring of 4-[4-(Chloromethyl)benzoyl]morpholine Synthesis
Abstract
This application note details the analytical protocols for monitoring the synthesis and purity of 4-[4-(Chloromethyl)benzoyl]morpholine (referred to herein as Target A ). Due to the high reactivity of the benzylic chloride moiety, this intermediate functions as a potent alkylating agent, making it susceptible to rapid hydrolysis and dimerization. This guide provides a dual-methodology approach: a rapid Thin Layer Chromatography (TLC) method for at-line reaction monitoring and a high-fidelity Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for quantitative purity assessment. Special emphasis is placed on solvent selection to prevent in-situ solvolysis artifacts.
Chemical Context & Critical Quality Attributes
Target A combines a stable morpholine amide functionality with a reactive electrophilic benzyl chloride.
-
Chemical Structure: C₁₂H₁₄ClNO₂
-
Molecular Weight: 239.69 g/mol
-
Key Reactivity: The chloromethyl group (
) is prone to nucleophilic attack. -
Critical Impurities:
-
Hydrolysis Impurity (Alcohol): 4-[4-(Hydroxymethyl)benzoyl]morpholine. Formed via reaction with ambient moisture or aqueous workup.
-
Solvolysis Artifacts: Methyl ethers formed if Methanol is used in analysis (See Section 4.1).
-
Reaction Pathway & Monitoring Logic
The synthesis typically involves the coupling of 4-(chloromethyl)benzoyl chloride with morpholine. Monitoring must track the consumption of the acid chloride and the formation of the amide, while strictly controlling the hydrolysis of the benzyl chloride.
Figure 1: Reaction pathway highlighting the critical target and potential degradation routes.
Method 1: Rapid TLC Monitoring (At-Line)
TLC is the primary tool for determining reaction completion. However, the acidity of standard silica gel can catalyze the hydrolysis of the benzyl chloride to the alcohol, leading to false positives for impurity presence.
TLC Protocol[1]
-
Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).
-
Mobile Phase: Ethyl Acetate : Hexanes (70 : 30 v/v).
-
Note: The morpholine amide is polar; a higher percentage of EtOAc is required compared to standard benzyl halides.
-
-
Sample Prep: Dilute reaction aliquot in Anhydrous Dichloromethane (DCM) . Avoid alcohols.
Visualization & Rf Values
| Compound | Approx. Rf (70% EtOAc) | Detection Mode | Notes |
| Starting Material (Acid Chloride) | ~0.90 | UV 254 nm | Unstable; often streaks or hydrolyzes to acid (Rf ~0.1). |
| Target A (Benzyl Chloride) | 0.45 - 0.55 | UV 254 nm | Dark, distinct spot. |
| Impurity (Benzyl Alcohol) | ~0.25 - 0.35 | UV 254 nm / KMnO₄ | More polar due to -OH group. |
| Morpholine (Excess) | ~0.05 - 0.10 | Iodine Stain | Minimal UV activity. |
Technical Insight: Preventing False Positives
To prevent hydrolysis on the plate:
-
Neutralization: Pre-run the empty TLC plate in a chamber containing 1% Triethylamine in Hexanes, then dry. This neutralizes acidic sites on the silica [1].
-
Speed: Spot and run immediately. Do not let the plate sit with wet spots for extended periods.
Method 2: LC-MS Analysis (Quantitative)
LC-MS provides confirmation of identity via the chlorine isotope pattern and quantifies the alcohol impurity.
Critical Solvent Warning: The "Methanol Effect"
Do NOT use Methanol (MeOH) as the mobile phase or diluent.
Benzyl chlorides react with methanol under LC-MS conditions (heat/pressure) to form the methyl ether (
-
Mandatory Solvent: Acetonitrile (ACN) (LC-MS Grade).
LC-MS Protocol
-
Instrument: HPLC or UPLC coupled to Single Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Settings (ESI+)
The morpholine nitrogen is highly basic, making Positive Electrospray Ionization (ESI+) the ideal mode.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Protonation of morpholine nitrogen ( |
| Scan Range | 100 - 500 m/z | Covers Target, Dimers, and Fragments. |
| Cone Voltage | 20 - 30 V | Moderate energy to prevent in-source fragmentation. |
| Target Mass ( | 240.1 / 242.1 | Characteristic 3:1 ratio (³⁵Cl / ³⁷Cl). |
Data Interpretation
-
Retention Time (RT):
-
Alcohol Impurity: Elutes earlier (more polar).
-
Target A: Elutes later (more hydrophobic).
-
-
Isotope Pattern Verification:
-
The Target MUST show the chlorine signature: A base peak at m/z 240 and a roughly 33% intensity peak at m/z 242.
-
If the spectrum shows only a single peak at m/z 222 (Alcohol
), the chloride has fully hydrolyzed.
-
Figure 2: LC-MS decision logic for verifying the integrity of the chloromethyl group.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| TLC: Spot streaks or tails heavily. | Acidic degradation on silica. | Neutralize plate with Et₃N vapor before use. |
| LC-MS: Peak at m/z 236 ( | Methanol Solvolysis. | STOP. Switch all solvents to Acetonitrile immediately. |
| LC-MS: Two peaks with same Mass (240). | Isomerization or Column overload. | Check sample concentration. Ensure column is not degraded. |
| Reaction: Low yield of Target, high Alcohol. | Wet solvents or high humidity. | Dry all solvents over molecular sieves. Use Schlenk line techniques.[1] |
References
-
Shimadzu. "Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography." Shimadzu Technical Support. Accessed Jan 28, 2026. [Link]
-
National Institutes of Health (NIH). "Evaluation of a GC–MS method for benzyl chloride content." PubMed Central. Accessed Jan 28, 2026. [Link]
Sources
Application Note: Precision Synthesis of Bioactive Libraries Using the 4-[4-(Chloromethyl)benzoyl]morpholine Scaffold
Abstract & Strategic Overview
This guide details the synthesis and application of 4-[4-(chloromethyl)benzoyl]morpholine , a versatile bifunctional scaffold used in Fragment-Based Drug Discovery (FBDD). The morpholine amide moiety acts as a "privileged structure," offering enhanced water solubility and metabolic stability compared to phenyl-only analogs, while the chloromethyl group serves as a highly reactive electrophilic handle for late-stage functionalization.
This protocol moves beyond standard textbook procedures, offering a chemoselective strategy to synthesize the scaffold without protecting groups, followed by a divergent workflow to generate libraries of amines, ethers, and thioethers.
The "Privileged" Morpholine Pharmacophore[1]
In medicinal chemistry, the morpholine ring is not merely a solubilizing group; it is a strategic pharmacophore.[1] Unlike piperazine, morpholine is less basic (
Structural Advantages:
-
LogP Modulation: Lowers lipophilicity compared to cyclohexyl or phenyl rings.
-
Metabolic Stability: The amide bond prevents rapid oxidative metabolism common to benzylic amines.
-
Synthetic Utility: The para-chloromethyl group allows for
substitution, enabling the rapid construction of PROTAC linkers or covalent inhibitors.
Core Protocol A: Chemoselective Scaffold Synthesis
Objective: Synthesize this compound from 4-(chloromethyl)benzoyl chloride.
Challenge: The starting material contains two electrophiles: the highly reactive acid chloride and the moderately reactive benzyl chloride.
Solution: Kinetic control at low temperature (
Materials
-
Reagents: 4-(Chloromethyl)benzoyl chloride (1.0 eq), Morpholine (1.05 eq), Triethylamine (TEA, 1.2 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with Morpholine (1.05 eq) and TEA (1.2 eq) in anhydrous DCM (
concentration relative to morpholine). -
Temperature Control: Cool the solution to
using an ice/water bath. Crucial: Low temperature prevents the morpholine from attacking the benzylic position. -
Controlled Addition: Dissolve 4-(Chloromethyl)benzoyl chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the reaction flask over 30 minutes.
-
Expert Insight: Rapid addition causes localized heating, leading to dimer formation (bis-morpholine byproducts).
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. -
Work-up (Self-Validating Purification):
-
Wash organic layer with
( ) to remove unreacted morpholine and TEA. -
Wash with sat.
to remove any hydrolyzed benzoic acid. -
Dry over
and concentrate in vacuo.
-
-
Yield: Expect 90-95% of an off-white solid. No column chromatography is typically required if stoichiometry is precise.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Temperature | Prevents | |
| Stoichiometry | Morpholine | Excess amine promotes dimerization. |
| Solvent | Anhydrous DCM | Prevents hydrolysis of acid chloride to benzoic acid. |
Core Protocol B: Divergent Library Generation
Objective: Functionalize the scaffold via Nucleophilic Substitution (
Workflow Logic
The benzyl chloride is a "soft" electrophile. To maximize yield and minimize reaction times, we employ specific conditions for different nucleophiles (Nucleophile Diversity).
Path 1:
-Alkylation (Secondary Amines)
-
Reagents: Scaffold (1.0 eq), Secondary Amine (1.2 eq),
(2.0 eq), KI (0.1 eq). -
Solvent: Acetonitrile (MeCN), Reflux (
). -
Protocol: Combine all reagents. Reflux for 4–6 hours. Filter inorganic salts. Concentrate.
-
Note: For basic amines,
scavenges the HCl byproduct.
Path 2:
-Alkylation (Phenols)
-
Reagents: Scaffold (1.0 eq), Phenol derivative (1.1 eq),
(1.5 eq). -
Solvent: DMF or Acetone,
. -
Insight: Cesium Carbonate is preferred for phenols due to the "Cesium Effect," which enhances the solubility of the phenoxide anion in organic solvents, accelerating the reaction.
Path 3:
-Alkylation (Thiols)
-
Reagents: Scaffold (1.0 eq), Thiol (1.1 eq), DIPEA (1.5 eq).
-
Solvent: THF, RT.
-
Insight: Thiols are highly nucleophilic (Soft Nucleophiles). Heating is rarely required; reaction is often complete in
hour at RT.
Visualizing the Synthesis Workflow
The following diagram illustrates the chemoselective synthesis and subsequent divergence.
Figure 1: Chemoselective synthesis workflow illustrating the kinetic control required to generate the scaffold and the subsequent divergent pathways for library generation.
QC and Troubleshooting Guide
Analytical Standards
-
HPLC: The scaffold typically elutes later than morpholine but earlier than bis-substituted dimers on C18 columns (Water/MeCN gradient).
-
NMR (
, ):-
Look for the morpholine peaks:
3.4–3.8 ppm (broad multiplets). -
Diagnostic Peak: The benzylic
appears as a sharp singlet around 4.6 ppm. If this shifts to ppm, substitution has occurred.
-
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Impurity: Dimer | Reaction temp too high or excess morpholine. | Maintain |
| Low Yield (Scaffold) | Hydrolysis of acid chloride. | Use freshly distilled DCM or dry solvents over molecular sieves. |
| Sluggish Substitution | Poor leaving group ability (Cl). | Add 10 mol% Potassium Iodide (KI) to form the reactive Benzyl Iodide in situ. |
References
-
Tzara, A., et al. (2020).[2] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. [Link]
-
Palchykov, V. A. (2013).[3] "Morpholines.[1][2][3][4][5][6][7] Synthesis and Biological Activity."[2][3][8][9][10] Russian Journal of Organic Chemistry. [Link]
-
PrepChem. "Synthesis of 4-(Chloromethyl)benzoyl chloride." PrepChem Protocols. [Link]
-
Organic Chemistry Portal. "Nucleophilic Substitution of Benzylic Halides." [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. JPS5572178A - Preparation of morpholinecarbonyl chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Troubleshooting & Optimization
How to prevent side reactions of the benzylic chloride in 4-[4-(Chloromethyl)benzoyl]morpholine
Case Subject: 4-[4-(Chloromethyl)benzoyl]morpholine Ticket Priority: High (Reactivity Control & Stability Preservation) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Critical Alerts
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing degradation, low yields, or unexpected by-products involving This compound .
This molecule contains two distinct reactive centers:[1][2]
-
The Amide (Stable): The morpholine ring attached to the carbonyl.
-
The Benzylic Chloride (Volatile): The
group at the para position.
The Core Problem: The benzylic chloride is highly electrophilic. The benzene ring stabilizes the transition state for nucleophilic attack (both
Immediate Action Items:
-
Exclude Moisture: All solvents must be anhydrous (
). -
Control Stoichiometry: Avoid excess morpholine during synthesis; it will attack the benzylic position.
-
Temperature Control: Store at
under Argon/Nitrogen.
Mechanism of Failure: Why is it Unstable?
To prevent side reactions, you must understand the "Why." The benzylic carbon is activated by the adjacent aromatic ring.
-
Resonance Stabilization: If the chloride leaves (as in
hydrolysis), the resulting carbocation is resonance-stabilized by the benzene ring.[3] This lowers the activation energy for decomposition. -
Nucleophilic Susceptibility: The carbon is unhindered, allowing easy access for nucleophiles (water, alcohols, amines) via
pathways.
Visualization: Decomposition Pathways
The following diagram illustrates the primary failure modes you must prevent.
Figure 1: Primary decomposition pathways. The red paths indicate critical failure modes caused by environmental factors (moisture, solvent choice, stoichiometry).
Synthesis Protocol: Preventing Side Reactions
The most common point of failure is during the synthesis of the compound itself. You are likely reacting 4-(chloromethyl)benzoyl chloride with morpholine .
The Risk: Morpholine is a nucleophile. It prefers the acid chloride (forming the amide), but if you are careless, it will also displace the benzylic chloride, creating a "double-reacted" impurity that is nearly impossible to separate.
Validated Workflow
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | 0.95 - 1.0 eq of Morpholine | Never use excess morpholine. Limiting the amine ensures it is consumed by the highly reactive acid chloride before it can attack the benzylic chloride [1]. |
| Base Scavenger | Triethylamine (TEA) or DIPEA | Use a tertiary amine to scavenge the HCl generated. Tertiary amines are sterically hindered and poor nucleophiles, reducing the risk of attacking the benzylic position compared to using excess morpholine as a base [2]. |
| Temperature | Low temperature kinetically favors the faster reaction (amide formation) over the slower side reaction (benzylic substitution). | |
| Addition Mode | Slow Dropwise | Add morpholine to the acid chloride. This keeps the concentration of free morpholine low at all times. |
Step-by-Step Protocol (Self-Validating)
-
Preparation: Dissolve 1.0 eq of 4-(chloromethyl)benzoyl chloride in anhydrous DCM (Dichloromethane). Cool to
under Nitrogen. -
Reagent Mix: In a separate flask, mix 1.0 eq Morpholine + 1.1 eq Triethylamine in anhydrous DCM.
-
Controlled Addition: Add the Morpholine/TEA mixture to the Acid Chloride solution dropwise over 30–60 minutes.
-
Validation Check: Monitor internal temperature. Do not allow it to rise above
.
-
-
Quench: Once TLC/HPLC shows consumption of acid chloride, quench immediately with dilute aqueous HCl (to neutralize TEA) and ice water.
-
Why HCl? It protonates any unreacted morpholine, preventing it from reacting with the product during workup.
-
-
Rapid Workup: Separate layers, dry organic layer over
, and concentrate immediately. Do not leave in solution for prolonged periods.
Storage & Handling: Preventing Hydrolysis
Once you have the pure solid, the enemy is atmospheric moisture. Benzylic chlorides will slowly evolve HCl gas and turn into a gum (benzyl alcohol) if left exposed.
Storage Compatibility Table
| Solvent/Condition | Compatibility Rating | Notes |
| Water / Moisture | CRITICAL FAIL | Rapid hydrolysis to benzyl alcohol. |
| Methanol / Ethanol | FAIL | Will form methyl/ethyl ethers via solvolysis. |
| DMSO / DMF | CAUTION | Use only if anhydrous. These polar aprotic solvents can accelerate nucleophilic attacks if impurities are present. |
| DCM / Chloroform | EXCELLENT | Best for short-term handling. |
| Storage Temp | Slows down spontaneous degradation. | |
| Atmosphere | Argon / Nitrogen | Essential to prevent moisture ingress.[4] |
Workflow: Safe Handling
Figure 2: Recommended storage lifecycle to maintain anhydrous integrity.
Troubleshooting & FAQs
Q: My white solid turned into a sticky gum overnight. What happened? A: This is classic hydrolysis . The benzylic chloride reacted with moisture in the air to form benzyl alcohol (a liquid/oil) and HCl gas. The HCl likely catalyzed further degradation. Prevention:[4] You must store the compound in a desiccator or under inert gas.
Q: I see a spot on TLC just below my product that won't go away. What is it?
A: This is likely the dimer (4-[4-(morpholinomethyl)benzoyl]morpholine). This occurs if you used excess morpholine during synthesis. The morpholine attacked the benzylic chloride.[5][6] Fix: You cannot easily purify this out. You must restart the synthesis using strict 1:1 stoichiometry and low temperature (
Q: Can I use methanol for recrystallization? A: Absolutely not. Methanol will attack the benzylic position to form the methyl ether. Use non-nucleophilic solvent systems like Hexane/Ethyl Acetate or DCM/Hexane for purification.
Q: Is the compound sensitive to light? A: While not photo-labile in the traditional sense, benzylic halides can undergo radical decomposition under strong UV. Store in amber vials as a precaution.
References
-
BenchChem. "An In-depth Technical Guide to the Safe Handling and Storage of 4-(Chloromethyl)benzoyl chloride." BenchChem Technical Library. Accessed January 28, 2026.
-
ChemSpider Synthetic Pages. "Amidation of benzoyl chloride with morpholine." Royal Society of Chemistry. Accessed January 28, 2026.
-
ResearchGate. "Morpholines: Synthesis and Biological Activity." Russian Journal of Organic Chemistry. Accessed January 28, 2026.
-
Tanabe, K., & Ido, T. "The Mechanism of the Hydrolysis of Benzal Chloride."[7] Journal of the Research Institute for Catalysis, Hokkaido University, Vol. 12, No. 3, pp. 223-230.
-
Master Organic Chemistry. "Reactions on the Benzylic Carbon." Master Organic Chemistry Education Portal. Accessed January 28, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 6. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis & Optimization of 4-[4-(Chloromethyl)benzoyl]morpholine
Executive Summary & Mechanism Analysis
The Core Challenge: Synthesizing 4-[4-(chloromethyl)benzoyl]morpholine requires navigating a "Dual-Electrophile" landscape. The starting material, 4-(chloromethyl)benzoyl chloride , contains two electrophilic sites:
-
Acyl Chloride: Highly reactive (Kinetic product).
-
Benzyl Chloride: Moderately reactive (Thermodynamic/Side-reaction risk).
The goal is to achieve exclusive N-acylation (formation of the amide bond) while completely suppressing N-alkylation (displacement of the benzylic chlorine). Failure to control conditions results in the formation of the "Dimer Impurity" (4,4'-[morpholine-4,4-diylbis(methylene)]dibenzoylmorpholine) or polymerization.
Visualizing the Competitive Pathways
The following diagram illustrates the kinetic competition you must manage.
Figure 1: Kinetic competition between the desired acylation (green path) and the undesired alkylation (red path). Note that the product itself becomes an electrophile for the impurity pathway.
Troubleshooting Guides & FAQs
Topic A: Solvent Selection & Solubility
Q: I am observing a 10-15% impurity that corresponds to the dimer. I am currently using DMF. Is this the problem?
A: Yes. Switch solvents immediately.
-
The Issue: DMF (Dimethylformamide) is a polar aprotic solvent. While it dissolves all reagents well, it significantly enhances the rate of
reactions. In DMF, the nucleophilicity of morpholine is increased, and the transition state for displacing the benzylic chloride is stabilized. This promotes the attack on the group. -
The Solution: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
DCM: Excellent for maintaining the acid chloride's stability and keeping the reaction temperature low (reflux at ~40°C prevents thermal runaway).
-
THF: Good alternative if downstream processing requires water miscibility, but ensure it is anhydrous to prevent hydrolysis.
-
Q: Can I use a biphasic system (Schotten-Baumann conditions) with water and DCM?
A: Proceed with caution.
While Schotten-Baumann conditions (using aqueous NaOH/KOH as a base) are standard for many amides, the benzyl chloride moiety is hydrolytically unstable at high pH. Prolonged exposure to aqueous base will convert your
-
Recommendation: If you must use a biphasic system, use a weak base like
, keep the temperature at , and limit reaction time to <1 hour.
Topic B: Temperature & Thermodynamics
Q: The reaction is exothermic. Can I add the acid chloride rapidly if I have a reflux condenser?
A: No.
-
Thermodynamics: The formation of the amide bond is highly exothermic. Rapid addition creates localized "hot spots" where the temperature can spike significantly above the bulk solvent temperature.
-
Consequence: At these hot spots, the energy barrier for the unwanted alkylation (
) is overcome. -
Protocol:
-
Cool the amine/base solution to
to . -
Dilute the acid chloride in the reaction solvent (e.g., 1:1 v/v).
-
Add the acid chloride solution dropwise over 30–60 minutes.
-
Topic C: Stoichiometry & Bases
Q: Can I use excess morpholine (2.5 eq) to act as both the nucleophile and the HCl scavenger?
A: Absolutely NOT. This is the most common cause of failure for this specific molecule.
-
Reasoning: If you use excess morpholine, once the acyl chloride is consumed, the remaining free morpholine will attack the benzyl chloride of your formed product.
-
Correct Stoichiometry:
-
Morpholine: 1.0 to 1.05 equivalents (Limiting reagent logic).
-
Auxiliary Base: Use a non-nucleophilic tertiary amine like Triethylamine (TEA) or DIPEA (1.2 – 1.5 equivalents) to scavenge the HCl. These are too sterically hindered to attack the benzyl chloride efficiently at low temperatures.
-
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the amide while preserving the chloromethyl handle.
Materials
-
Substrate: 4-(Chloromethyl)benzoyl chloride (1.0 eq) [CAS: 876-08-4][1]
-
Nucleophile: Morpholine (1.05 eq)
-
Base: Triethylamine (1.2 eq)[2]
-
Solvent: Anhydrous Dichloromethane (DCM) (
)
Step-by-Step Workflow
-
Preparation of Amine Solution:
-
In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge Morpholine and Triethylamine .
-
Add DCM (75% of total volume).
-
Cool the mixture to
using an ice/water bath.
-
-
Controlled Addition:
-
Dissolve 4-(Chloromethyl)benzoyl chloride in the remaining DCM (25% of volume).
-
Critical: Transfer this solution to a pressure-equalizing addition funnel.
-
Add the acid chloride solution dropwise to the amine solution over 45 minutes , maintaining the internal temperature below
.
-
-
Reaction Phase:
-
Once addition is complete, allow the mixture to warm to room temperature (
) naturally. -
Stir for 2 hours .
-
Checkpoint: Monitor by TLC or LCMS.[3] The acid chloride should be consumed. Do not heat.
-
-
Work-up (Purification):
Data Table: Solvent & Base Effects
| Solvent | Base | Temp | Outcome |
| DCM | TEA | >95% Yield (Target) | |
| DMF | TEA | 80% Yield + 15% Dimer | |
| DCM | Excess Morpholine | Mixture of Product + Dimer | |
| Water/DCM | NaOH | Hydrolysis Risk (Benzyl alcohol) |
References
-
Royal Society of Chemistry (ChemSpider). Amidation of benzoyl chloride with morpholine. Synthetic Pages. (Demonstrates the standard DCM/TEA protocol for benzoyl morpholines).
-
BenchChem. Application Notes: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines.[4] (Specific handling of the bifunctional reagent). [3]
-
PubChem. Compound Summary: 4-(Chloromethyl)benzoyl chloride.[5][6] (Safety and reactivity data).
-
Sigma-Aldrich. Product Specification: 4-(Chloromethyl)benzoyl chloride, 97%.[6] (Physical properties and storage).[1] [6]
Sources
Troubleshooting low yields in amidation reactions with 4-[4-(Chloromethyl)benzoyl]morpholine
Topic: 4-[4-(Chloromethyl)benzoyl]morpholine Synthesis & Handling
Welcome to the Advanced Synthesis Support Center. This guide addresses the technical challenges associated with the amidation reactions involving 4-(chloromethyl)benzoyl chloride to synthesize This compound .
This molecule is a bifunctional "Janus" reagent: it possesses a highly reactive acyl chloride (for amidation) and a moderately reactive benzylic chloride (for alkylation).[1] Low yields are almost invariably caused by a failure to manage the chemoselectivity between these two electrophilic sites.
Part 1: Critical Failure Analysis (The "Why")
The synthesis of this compound relies on the nucleophilic attack of morpholine on the carbonyl carbon.[1] However, three competing pathways dictate your yield.[1] Understanding these is the prerequisite for troubleshooting.
The Chemoselectivity Paradox
You desire Path A (Amidation). However, Morpholine is a strong enough nucleophile to trigger Path B (Alkylation), especially if the temperature rises or if local concentrations of amine are high. Path C (Hydrolysis) occurs if reagents or solvents are wet.[1]
Figure 1: Competing reaction pathways.[1] Path A is kinetically favored at low temperatures.[1] Path B becomes significant if the reaction warms up or if morpholine is present in excess.
Part 2: The "Golden" Protocol (Self-Validating System)[1]
To maximize yield, you must suppress Path B and C.[1] This protocol uses Inverse Addition and Temperature Control to ensure the acyl chloride is always in excess relative to the amine until the reaction is complete.
Reagents & Setup
-
Substrate: 4-(Chloromethyl)benzoyl chloride (1.0 equiv)[1]
-
Nucleophile: Morpholine (1.0 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.1 equiv) – Crucial: Use a non-nucleophilic base to scavenge HCl without competing for the alkyl chloride.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
Step-by-Step Methodology
-
System Prep: Flame-dry a round-bottom flask and cool to 0°C (ice/water bath) under
atmosphere. -
Substrate Solution: Dissolve 4-(chloromethyl)benzoyl chloride in anhydrous DCM.
-
Amine Preparation: In a separate vessel, mix Morpholine (1.0 equiv) and DIPEA (1.1 equiv) in DCM.
-
Controlled Addition (The Critical Step):
-
Do NOT add the acid chloride to the amine.
-
Add the Amine/Base mixture TO the Acid Chloride solution dropwise over 30–60 minutes.
-
Reasoning: This keeps the concentration of free morpholine low relative to the acid chloride, statistically favoring the faster acyl substitution over the slower benzyl alkylation [1].
-
-
Quench & Workup:
Part 3: Troubleshooting Guide & FAQs
Data Analysis: Diagnosing Low Yields
| Symptom | Probable Cause | Corrective Action |
| Product is a solid that won't dissolve in DCM | Formation of Dimer/Polymer. You created the quaternary ammonium salt via Path B. | Reduce Temp: Ensure reaction is < 5°C. Check Stoichiometry: Ensure Morpholine is NOT in excess (>1.05 equiv).[1] |
| Starting Material (Acid Chloride) remains | Hydrolysis. The acid chloride degraded to carboxylic acid before reaction. | Check Reagent Quality: Acid chloride should be a clear liquid or white solid (mp 30-32°C).[1] If yellow/gummy, redistill or recrystallize.[1] |
| Yield is < 50% but purity is high | Loss during Workup. The product is moderately water-soluble or hydrolyzed during wash.[1] | pH Control: Avoid strong basic washes (NaOH) which can hydrolyze the benzyl chloride. Use sat. |
| NMR shows extra -CH2- peaks | N-Alkylation. Morpholine attacked the benzyl chloride.[1] | Switch Base: Use a bulkier base (Hunig's Base) and ensure strictly dropwise addition of the amine. |
Frequently Asked Questions
Q1: Can I use aqueous Schotten-Baumann conditions (DCM/Water + NaOH)?
Technically yes, but risky. While standard benzoyl chlorides tolerate this, the chloromethyl group is susceptible to hydrolysis or displacement by hydroxide ions (
) at the interface, forming the benzyl alcohol side product. Anhydrous conditions are far superior for this specific bifunctional scaffold [3].[1]
Q2: Why is my product turning pink/brown upon storage?
Autocatalytic Decomposition. The product contains a basic nitrogen (morpholine amide) and an alkylating agent (benzyl chloride). If trace acid is present, or if stored in solution, it can self-alkylate (intermolecularly). [1] Fix: Store the purified solid at -20°C. Ensure all traces of free morpholine are removed via an acidic wash during workup.[1]
Q3: Can I use excess morpholine as the base instead of DIPEA?
ABSOLUTELY NOT. This is the most common cause of failure. Excess morpholine will inevitably attack the chloromethyl group once the amide is formed. You must use a non-nucleophilic auxiliary base like DIPEA or
[4].[1][2]
Part 4: Decision Tree for Optimization
Use this logic flow to determine your next optimization step if the standard protocol fails.
Figure 2: Optimization logic flow. Prioritize reagent purity first, then address kinetic parameters (temperature/addition rate).
References
-
Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience: Hoboken, NJ, 2007.[1] (Chapter 10: Aliphatic Nucleophilic Substitution; Chapter 16: Acylation).[1]
-
BenchChem Technical Notes. Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines.
-
Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling.[1] Tetrahedron2005 , 61, 10827–10852.[1] [1]
-
PubChem Compound Summary. 4-(Chloromethyl)benzoyl chloride.[1][3] National Center for Biotechnology Information.[1] [1]
Sources
Methods for removing 4-(chloromethyl)benzoic acid impurity from reaction mixtures
To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Removal of 4-(Chloromethyl)benzoic Acid from Reaction Mixtures
Executive Summary & Impurity Profile
4-(Chloromethyl)benzoic acid (4-CMBA) is a dual-functional impurity often encountered in the synthesis of sartans, tazarotene, and other bioactive molecules. Its removal is critical for two reasons:
-
Chemical Reactivity: The chloromethyl group is a potent alkylating agent, capable of participating in undesired side reactions.
-
Regulatory Status: It is classified as a Potentially Genotoxic Impurity (PGI) due to its alkylating capability.[1] Regulatory bodies (ICH M7 guidelines) typically require its reduction to low ppm levels (often <10-20 ppm depending on daily dose).
Impurity Snapshot:
-
pKa: ~4.11 (Carboxylic acid)[2]
-
Reactivity: Electrophilic (Alkyl chloride) & Acidic (Carboxylic acid).
-
Solubility: Low in water; soluble in ethanol, acetone, DMF, DMSO.[6]
Strategic Removal Decision Matrix
The method of removal depends entirely on the chemical nature of your target product and the concentration of the impurity. Use the following decision tree to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on product acidity and impurity load.
Troubleshooting & Experimental Protocols
Scenario A: Target Product is Neutral (Ester, Amide, Protected Amine)
The impurity is acidic, but your product is not. This is the simplest separation.
Q: I washed with water, but the impurity persists. Why? A: 4-CMBA has low water solubility. It requires a basic aqueous layer to deprotonate the carboxylic acid (pKa ~4.1), converting it into the highly water-soluble sodium benzoate derivative.
Protocol: Selective Bicarbonate Extraction
-
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM, Ethyl Acetate, or MTBE).
-
Wash 1 (Activation): Wash the organic layer with Saturated Aqueous NaHCO₃ (2 x solvent volume). Stir vigorously for 15 minutes.
-
Check pH: Ensure the aqueous layer pH is >8. If not, repeat the wash.[10]
-
Wash 2 (Polishing): Wash with brine to remove trapped water.
-
Dry & Concentrate: Dry over MgSO₄ and evaporate.
Caution: Do not use strong bases (NaOH) if your product contains sensitive esters, as hydrolysis may occur. NaHCO₃ is mild enough to spare most esters while removing the benzoic acid impurity.[10]
Scenario B: Target Product is Acidic (Carboxylic Acid)
Both impurity and product are acidic. Extraction will fail. You must rely on physical properties (solubility).
Q: My product and the impurity co-precipitate. How do I separate them? A: 4-CMBA often crystallizes efficiently from non-polar solvents. If your product is more soluble in polar solvents, use a "swish" or recrystallization technique.
Protocol: Ethanol/Water Recrystallization Data indicates 4-CMBA is soluble in hot ethanol but precipitates upon cooling. [1]
-
Dissolution: Dissolve the crude mixture in the minimum amount of boiling Ethanol (or Methanol).
-
Hot Filtration: If insoluble particles remain, filter hot.
-
Precipitation: Slowly add water (antisolvent) until turbidity just appears.
-
Cooling: Allow to cool to room temperature, then chill to 0-4°C.
-
Filtration: Filter the crystals.
-
Note: If your product is the solid, wash the cake with cold 1:1 Ethanol/Water. The impurity (if in trace amounts) often remains in the mother liquor.
-
Optimization: If the impurity is the major component (unreacted starting material), it may crystallize out first. Monitor the first crop by HPLC.
-
Scenario C: Trace Removal (Genotoxic Impurity Compliance)
You have <1000 ppm of 4-CMBA and need to reach <20 ppm. Crystallization is inefficient at these levels.
Q: I cannot recrystallize again due to yield loss. How do I remove the last 500 ppm? A: Use Solid-Supported Scavengers . Since 4-CMBA contains an alkyl chloride, it is an electrophile. You need a nucleophilic scavenger (Thiol or Amine functionalized silica).
Protocol: "Finkelstein-Boosted" Scavenging Alkyl chlorides are less reactive than bromides. Standard scavenging can be slow. We use catalytic Sodium Iodide (NaI) to accelerate the reaction in situ.
-
Solvent: Dissolve product in THF, DMF, or Ethanol (avoid DCM if using amine scavengers, as DCM can react slowly).
-
Scavenger: Add Si-Thiol (Silica-supported 1-propanethiol) or Si-TMT (Trimercaptotriazine) at 3-5 equivalents relative to the impurity content.
-
Catalyst (The "Secret Sauce"): Add 0.1 eq of NaI.
-
Conditions: Stir at 40-50°C for 4-12 hours.
-
Filtration: Filter off the resin. The impurity is now covalently bound to the beads.
Figure 2: Mechanism of catalytic scavenging. The NaI catalyst activates the chloride, allowing the resin to trap the impurity efficiently.
Frequently Asked Questions (FAQ)
Q: Can I just hydrolyze the chloride to the alcohol (4-(hydroxymethyl)benzoic acid) to make it easier to remove? A: Yes, but proceed with caution. Hydrolysis requires aqueous base (e.g., NaOH) and heat.
-
Risk:[1] If your product has esters, amides, or other hydrolyzable groups, they will degrade.
-
Benefit: The resulting alcohol is much more polar and can often be removed by Reverse Phase (C18) chromatography or water washing if the product is non-polar.
Q: What is the best analytical method to detect residual 4-CMBA? A: Do not rely on TLC.
-
HPLC: Use a C18 column. Mobile phase: Acetonitrile/Water with 0.1% Formic Acid. 4-CMBA usually elutes early due to the polar acid group. [2]
-
GC-MS: Derivatization (methylation with TMS-diazomethane) is recommended to improve volatility and peak shape of the carboxylic acid.
Q: Is 4-CMBA stable in DMSO? A: For short periods, yes. However, over long storage, alkyl chlorides can react with DMSO (Swern-type decomposition) or slowly hydrolyze if water is present. Analyze fresh solutions.
References
-
BenchChem Technical Support.[11] (2025).[4][11][12] Purification of Products from 4-(Chloromethyl)benzoyl Chloride Reactions. Retrieved from 11
-
SIELC Technologies. Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column. Retrieved from 13
-
Elder, D. P., et al. (2025).[12] Control and analysis of alkyl and benzyl halides as potential genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 12[14]
-
PubChem.[4] Compound Summary: 4-(Chloromethyl)benzoic acid.[2][3][4][5][6][13][15] National Library of Medicine. Retrieved from 4[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-(Chloromethyl)benzoic acid | 1642-81-5 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-(Chloromethyl)benzoic acid | C8H7ClO2 | CID 74234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicintermediate.com [organicintermediate.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN109503355A - A kind of preparation method of p-chloromethyl benzoic acid - Google Patents [patents.google.com]
- 8. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
Managing hydrolysis of the acyl chloride group during synthesis
Topic: Managing Hydrolysis of the Acyl Chloride Group During Synthesis
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Introduction: The Hydrolysis Trap
Welcome to the Acyl Chloride Stability Center. If you are reading this, you are likely facing one of three problems: your yield is inexplicably low, your product has decomposed into its parent acid, or you are seeing "white smoke" where there should be none.
Acyl chlorides (
This guide moves beyond basic "keep it dry" advice. We will engineer a workflow that treats moisture exclusion as a quantitative variable, not just a qualitative hope.
Module 1: Mechanistic Causality
To prevent hydrolysis, you must understand the competition at the carbonyl carbon.
The Hydrolysis Pathway vs. Product Formation
Water is a potent nucleophile because it is small and often present in vast molar excess compared to your reagents (even in "dry" solvents).
Figure 1: The Hydrolysis Cascade. Note that the generation of HCl can accelerate degradation in acid-sensitive substrates, creating a feedback loop of impurity formation.
Module 2: Synthesis Protocol (The "In Situ" Standard)
Issue: Isolating acyl chlorides exposes them to atmospheric moisture.
Solution: Generate and use in situ using the Oxalyl Chloride/DMF method . This is superior to Thionyl Chloride (
The Vilsmeier-Haack Activation Protocol
This method relies on Dimethylformamide (DMF) as a catalyst to form a reactive chloroiminium species.[1]
Reagents Required:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)[2]
-
Catalyst: DMF (1–2 drops, or 0.01 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a stir bar and a nitrogen inlet adapter. Flush with
for 15 minutes. -
Solvation: Add the Carboxylic Acid and anhydrous DCM.
-
Note: If the acid is insoluble, the reaction will still proceed as the acid dissolves upon conversion to the acyl chloride.
-
-
Catalyst Addition: Add 1–2 drops of anhydrous DMF .
-
Critical: Do not skip this. Without DMF, oxalyl chloride reacts sluggishly with many acids.
-
-
Reagent Addition: Add Oxalyl Chloride dropwise via syringe at 0°C (ice bath).
-
Observation: You will see vigorous bubbling (
release).
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.
-
Completion Check: Bubbling should cease. The solution often turns clear yellow.
-
-
Workup (Evaporation): Connect the flask to a rotary evaporator. Evaporate the solvent and excess oxalyl chloride (b.p. 63°C).
-
Tip: Add a chase solvent (fresh DCM or Toluene) and re-evaporate to ensure all HCl is removed.
-
-
Usage: Redissolve the crude residue immediately in the solvent for the next step (e.g., amide coupling). Do not store.
Figure 2: Catalytic Cycle of DMF. The DMF is regenerated, meaning only trace amounts are needed to drive the conversion rapidly at room temperature.
Module 3: Quality Control & Troubleshooting
User Question: "I stored my acyl chloride in the freezer. How do I know if it's still good?"
Do not rely on visual inspection alone. Hydrolysis products (acids) are often soluble in the acyl chloride, masking the degradation. Use the Methanol Derivatization Assay .
The Methanol Derivatization Protocol
Direct analysis of acyl chlorides on LC-MS or GC is difficult because they hydrolyze on the column. Instead, convert them to the stable Methyl Ester.
| Step | Action | Rationale |
| 1 | Take a 50 µL aliquot of your acyl chloride. | Small sample size minimizes waste. |
| 2 | Quench into 500 µL of anhydrous Methanol (excess). | Rapidly converts R-COCl to R-COOMe (Methyl Ester). |
| 3 | Add 50 µL of Triethylamine (optional). | Neutralizes HCl to protect column stationary phase. |
| 4 | Analyze via TLC or LC-MS. | Compare against the parent Acid standard. |
Interpretation:
-
Peak A (Methyl Ester): Represents active Acyl Chloride.
-
Peak B (Carboxylic Acid): Represents hydrolyzed material (the methyl ester will not form from the acid under these mild conditions without a catalyst).
Module 4: Handling & Storage FAQs
Q: My bottle of Oxalyl Chloride has white crust around the cap. Is it safe? A: The white crust is likely hydrolyzed material. However, the liquid inside might be fine.
-
Action: Do not pour from this bottle. Use a syringe with a long needle to withdraw liquid from below the surface layer. If the liquid is cloudy, distill it or discard it.
Q: I see "White Smoke" when I weigh the reagent. What is happening? A: This is atmospheric moisture reacting with the acyl chloride vapor to form HCl gas and fog.
-
Fix: Stop weighing in open air.
-
Protocol: Tare a flask with a septum containing dry solvent. Syringe the acyl chloride directly into the solvent. Determine the exact amount added by weighing the flask after addition (Difference Method).
Q: Can I purify my acyl chloride if it degrades? A: Yes, via Vacuum Distillation .
-
Acyl chlorides are volatile. Distill under reduced pressure.
-
Warning: Ensure your vacuum pump has an acid trap (KOH or liquid nitrogen trap), or the HCl generated will destroy the pump oil and internal mechanisms.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.
-
Organic Syntheses. Acid Chloride Synthesis using Oxalyl Chloride. Coll. Vol. 9, p.34 (1998).
-
Marsh, D. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
Sources
Challenges in purifying oily or non-crystalline morpholine derivatives
Technical Support Center: Purification of Oily Morpholine Derivatives
Case ID: MOR-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Priority: High[1][2][3]
Overview: The "Oily Morpholine" Syndrome[1]
Welcome to the Technical Support Center. You are likely here because your morpholine derivative—theoretically a solid—has isolated as a stubborn, amber oil or gum.
The Root Cause: Morpholine derivatives often resist crystallization due to conformational flexibility . The morpholine ring exists in a dynamic equilibrium between chair and boat conformers. When substituted (especially N-alkylated), the lack of strong intermolecular hydrogen bond donors (if tertiary) and the high rotational freedom of the substituents prevent the orderly packing required for lattice formation.[1] Furthermore, trace impurities (unreacted alkyl halides or N-oxides) act as "crystal poisons," lowering the melting point below room temperature.[1]
This guide provides three validated workflows to resolve this: Chemo-selective Extraction , Chromatographic Modification , and Salt Formation .[1]
Knowledge Base Article (KB-101): The "pH Swing" Back-Extraction
Theory: Morpholine has a pKa of approximately 8.3–8.5 . This moderate basicity allows us to use a "pH swing" to separate the product from non-basic impurities (tars, unreacted alkyl halides) and highly acidic byproducts.
The Protocol (Self-Validating):
-
Dissolution: Dissolve your crude oil in a non-polar organic solvent (DCM or Ethyl Acetate). Do not use Diethyl Ether yet.
-
Acid Extraction (Target pH < 2):
-
The Wash:
-
Wash the aqueous acid layer 2x with fresh DCM. Discard these organic washes (they contain the "tar").
-
-
The Swing (Target pH > 10):
-
Cool the aqueous layer to 0°C (exothermic reaction).
-
Slowly basify with 6M NaOH or Sat. NaHCO₃ until pH > 10.
-
Validation: The solution should turn cloudy as the free base crashes out or oils out.
-
-
Recovery:
-
Extract the cloudy aqueous mixture 3x with DCM.
-
Dry over Na₂SO₄ and concentrate.
-
Visual Workflow (The Logic of Separation):
Caption: Flowchart illustrating the "pH Swing" purification logic. Blue nodes represent action steps; Green nodes represent product retention.[1]
Knowledge Base Article (KB-102): Chromatographic Tailing Solutions
The Issue: Silica gel is slightly acidic (pKa ~5). Basic morpholine derivatives interact strongly with surface silanols, causing severe peak tailing (streaking) and irreversible adsorption.
The Fix: Amine Modifiers You must "cap" the silanols before your product interacts with them.
Optimized Mobile Phases:
| Mobile Phase System | Additive (Modifier) | Concentration | Best For |
| DCM / MeOH | Triethylamine (TEA) | 1% v/v | General purification.[1][2][3] TEA competes for silanol sites.[4][5] |
| DCM / MeOH | Ammonia (7N in MeOH) | 1-2% v/v | Highly polar morpholines.[1][2][3] Stronger suppression than TEA. |
| Ethyl Acetate / Hexane | TEA | 1% v/v | Less polar derivatives.[2][3] |
Critical Protocol: The "Column Pre-Wash" Do not just add TEA to the running solvent.[1]
-
Flush the column with 3 column volumes (CV) of Mobile Phase + 5% TEA.
-
Equilibrate with your running Mobile Phase (containing 1% TEA).
-
Why? This saturates the silica surface with TEA before your sample touches it, ensuring tight bands from the start.
Knowledge Base Article (KB-103): Salt Formation (Forcing Crystallinity)[1][3]
If the free base remains an oil after extraction and chromatography, you must disrupt the crystal lattice dynamics by forming a salt.
Warning: HCl salts of morpholines are frequently hygroscopic (turning into goo on the benchtop).
Recommended Counter-Ions: Based on lattice energy principles and literature precedents (e.g., Tetrabenazine studies), organic di-acids often yield stable, non-hygroscopic crystals with morpholines.[1]
The Salt Screen Protocol:
-
Oxalate Salt:
-
Dissolve 1 eq of morpholine oil in minimal Acetone or EtOH.
-
Add 1.1 eq of Oxalic Acid (dissolved in warm EtOH).
-
Observation: Oxalates often crash out immediately as white solids.
-
-
Fumarate Salt:
-
Similar procedure. Fumarates are pharmaceutically acceptable and often form large, well-defined prisms.[1]
-
-
Picrate (Last Resort):
-
Safety Warning: Picric acid is explosive when dry. Only use if strictly necessary for characterization.
-
Decision Logic for Salt Selection:
Caption: Decision tree for selecting the appropriate counter-ion to induce crystallinity.
Troubleshooting & FAQ
-
Cause: Morpholine derivatives can act as surfactants.
-
Fix: Filter the entire biphasic mixture through a pad of Celite. The physical shearing often breaks the emulsion. Alternatively, add solid NaCl to saturate the aqueous layer (salting out).
Q2: My product is a solid on the rotovap but turns to oil on the bench.
-
Cause: It is likely hygroscopic or contains residual solvent (solvent entrapment).
-
Fix: Dissolve in minimal DCM and evaporate slowly without heat. Then, place under high vacuum (< 1 mbar) for 24 hours. If it remains oily, convert to the Oxalate salt (KB-103).[1]
Q3: I suspect N-Oxide contamination is preventing crystallization.
-
Diagnosis: Check LC-MS for a mass of [M+16].
-
Fix: N-oxides are much more polar than the amine.[1] Use the KB-102 chromatography method; the N-oxide will elute significantly later than the amine.[1] Do not use ether that hasn't been tested for peroxides, as peroxides rapidly oxidize morpholines to N-oxides.[1]
References
-
Phenomenex. (2023). Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Guides. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8083, Morpholine. PubChem.[6][7] Link[1]
-
Hickey, M. et al. (2018). Salt formation improved the properties of a candidate drug during early formulation development. European Journal of Pharmaceutical Sciences. Link
-
Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] Link
Sources
- 1. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Morpholine oxalate | C6H11NO5 | CID 23315789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis & Optimization of 4-[4-(Chloromethyl)benzoyl]morpholine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Target Molecule: 4-[4-(Chloromethyl)benzoyl]morpholine CAS: 143876-02-2 (Generic/Related) Primary Application: Critical linker intermediate in medicinal chemistry (e.g., kinase inhibitors, MMP inhibitors) where the chloromethyl group serves as an electrophile for further functionalization.
The "Dual-Reactivity" Challenge: This synthesis presents a classic chemoselectivity problem. The starting material, 4-(chloromethyl)benzoyl chloride , contains two electrophilic sites:[1]
-
Acyl Chloride (
): Highly reactive, "hard" electrophile. -
Benzyl Chloride (
): Moderately reactive, "soft" electrophile.
The Goal: Exclusively react the morpholine (nucleophile) with the acyl chloride while leaving the benzyl chloride intact. The Failure Mode: If reaction conditions are uncontrolled, morpholine attacks the chloromethyl group, leading to the "Dimer" impurity (4-[(4-morpholinomethyl)benzoyl]morpholine) or polymerization.
Core Reaction Protocol (Optimized)
Do not use standard "excess amine" protocols here. The following method utilizes a non-nucleophilic base to scavenge HCl, preventing the morpholine from acting as a base and subsequently attacking the benzyl chloride.[1]
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 4-(Chloromethyl)benzoyl chloride | Substrate | 1.0 | Freshly distilled or high-purity commercial grade. |
| Morpholine | Nucleophile | 0.98 - 1.0 | CRITICAL: Do not use excess. |
| DIPEA (Hünig's Base) | HCl Scavenger | 1.1 - 1.2 | Sterically hindered; minimizes alkylation risk. |
| Dichloromethane (DCM) | Solvent | 10-15 Vol | Anhydrous. THF is a viable alternative. |
Step-by-Step Methodology
-
Preparation (Reactor A): Dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM (10 volumes) under Nitrogen atmosphere. Cool to -10°C .
-
Preparation (Reactor B): In a separate vessel, mix Morpholine (1.0 eq) and DIPEA (1.1 eq) in DCM (2 volumes).
-
Controlled Addition: Slowly add the contents of Reactor B to Reactor A dropwise over 60 minutes.
-
Why? Keeping the acid chloride in excess during addition ensures that any morpholine introduced reacts immediately with the highly reactive acyl chloride rather than the slower benzyl chloride.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC or HPLC.
-
Endpoint: Disappearance of morpholine. Residual acid chloride is acceptable (hydrolyzed in workup).
-
-
Quench: Add cold saturated
solution.
Reaction Mechanism & Chemoselectivity Visualization
The following diagram illustrates the competing pathways. Your objective is to maximize Path A and eliminate Path B.
Caption: Path A (Acylation) is kinetically favored at low temperatures. Path B (Alkylation) becomes significant if excess morpholine is present or temperature rises.
Troubleshooting Guide
Issue 1: Low Yield & "Double Spot" on TLC
Observation: You see the product spot, but also a lower Rf spot that drags. Yield is <60%. Root Cause: Dimerization. You likely used excess morpholine (e.g., 2.0 eq) to act as the base. The second equivalent attacked the chloromethyl group. Corrective Action:
-
Immediate: Isolate the product via column chromatography (Gradient: 0-5% MeOH in DCM). The dimer is much more polar.
-
Prevention: Switch to the DIPEA Protocol (Section 2). Ensure Morpholine is
equivalents.[2]
Issue 2: Product Hydrolysis (Formation of Benzyl Alcohol)
Observation: NMR shows a shift of the benzylic protons (
-
Use saturated Sodium Bicarbonate (
) or dilute Citric Acid for washes. -
Keep workup solutions cold (0-5°C) .
-
Dry the organic layer quickly over
and evaporate.[3] Do not leave stirring with aqueous base.
Issue 3: Sticky Solid / Oil after Evaporation
Observation: The product refuses to crystallize. Root Cause: Residual solvent or trace DIPEA hydrochloride salts. Corrective Action:
-
Trituration: Add cold Diethyl Ether or Hexanes to the oil and sonicate. This often induces crystallization.
-
Recrystallization: Dissolve in minimal hot Ethyl Acetate, then slowly add Hexanes until cloudy. Cool to 4°C.
Workup & Purification Decision Tree
Use this logic flow to determine the best purification strategy based on crude purity.
Caption: Select purification path based on initial impurity profile. Chromatography is required if dimerization has occurred.[1]
FAQ: Expert Insights
Q: Can I use Pyridine instead of DIPEA? A: Yes, but with caution. Pyridine is nucleophilic and can form a pyridinium salt with the benzyl chloride (an undesired side reaction) if left too long or heated. DIPEA or Triethylamine are safer due to steric hindrance.
Q: Why is the order of addition critical?
A: If you add the Acid Chloride to the Morpholine, the Morpholine is in large excess at the start of the addition. This increases the statistical probability of the Morpholine attacking the
Q: My acid chloride starting material is solid and yellow. Is it okay?
A: 4-(Chloromethyl)benzoyl chloride hydrolyzes to the carboxylic acid upon exposure to moisture (forming HCl gas). If it is yellow/crusty, check the melting point.[1] If significant acid is present, treat with Thionyl Chloride (
References
-
General Amide Coupling: Montalbetti, C. A. G. N., & Falque, V. M. (2005).[1] Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.[1] (Foundational review on chemoselectivity in amidation).
-
Benzyl Chloride Reactivity: Rubino, S., et al. (2004).[1][2] Amidation of benzoyl chloride with morpholine.[2] Journal of Inorganic Biochemistry, 98, 2071-2079.[1][2] (Specific protocol adaptation).
-
Purification & Properties: Organic Syntheses, Coll.[1] Vol. 9, p.130 (2013).[1][5] (General handling of chloromethyl functionalized aromatics).
-
Safety Data: PubChem CID 70136. 4-(Chloromethyl)benzoyl chloride.[6][7] .
Sources
- 1. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Handling & Quenching 4-(chloromethyl)benzoyl Chloride
Topic: Safe Deactivation and Quenching Protocols for 4-(chloromethyl)benzoyl Chloride Ticket ID: CHEM-SAFETY-0876 Priority: High (Corrosive/Alkylating Hazard)
Executive Summary: The "Two-Headed" Hazard
User Warning: 4-(chloromethyl)benzoyl chloride (CAS: 876-08-4) presents a dual-hazard profile that often leads to incomplete quenching. Standard acid chloride protocols (adding water) are insufficient for total decontamination.
-
The Fast Hazard (Acyl Chloride): Reacts violently with water/nucleophiles to release HCl gas and heat.
-
The Silent Hazard (Benzylic Chloride): A potent alkylating agent (CMR hazard). It hydrolyzes slowly in neutral water. If you only quench with water, the organic layer will retain the carcinogenic benzylic chloride.
Core Directive: Effective quenching requires a nucleophile strong enough to derivatize the benzylic position (e.g., ammonia or thiols) or prolonged exposure to high pH to ensure complete hydrolysis.
The Chemistry of Deactivation
To safely quench this reagent, you must understand the competing reaction rates.
| Moiety | Reactivity | Hydrolysis Product | Hazard Status after Water Quench |
| Acyl Chloride ( | Fast ( | 4-(chloromethyl)benzoic acid + HCl | Neutralized (if base added) |
| Benzylic Chloride ( | Slow ( | 4-(hydroxymethyl)benzoic acid | ACTIVE (Alkylating Agent remains) |
The "Ammonia Solution" (Recommended)
The most robust method for both quenching and purification (removing excess reagent) is using aqueous ammonia or a primary amine.
-
Mechanism: Ammonia reacts with the acyl chloride to form an amide (fast) and displaces the benzylic chloride to form a benzylamine (slower, but effective).
-
Benefit: The resulting benzylamine derivative is basic.[1] It can be removed from your neutral product by washing with dilute acid (1M HCl), pulling the impurity into the aqueous waste.
Decision Matrix & Workflow
Use this logic flow to determine the correct protocol for your specific situation.
Figure 1: Decision tree for selecting the appropriate quenching strategy based on product stability.
Standard Operating Protocols (SOPs)
Protocol A: The Ammonia Quench (Purification & Safety)
Best for: Removing excess reagent from stable products.
Reagents:
-
Concentrated Aqueous Ammonia (25-30%) or Methylamine solution.
-
Solvent: DCM or Ethyl Acetate.
Steps:
-
Cool: Cool reaction mixture to <5°C (Ice bath).
-
Add: Add aqueous ammonia (5–10 equivalents relative to excess chloride) dropwise.
-
Observation: White smoke (ammonium chloride) may form initially; exotherm will occur.
-
-
Stir: Remove ice bath and stir vigorously at room temperature for 30–60 minutes .
-
Why: This ensures the slower benzylic chloride reacts to form the amine.
-
-
Workup:
Protocol B: Mild Quench (Base-Sensitive Products)
Best for: Preserving sensitive products, but requires strict waste handling.
Reagents:
-
Ice / Water.
-
Saturated Sodium Bicarbonate (
).[4]
Steps:
-
Cool: Cool mixture to <0°C.
-
Add: Add small chunks of ice directly to the reaction, followed by slow addition of saturated
.-
Caution: Vigorous
evolution (foaming) will occur as HCl is neutralized. Do not seal the vessel.
-
-
Stir: Stir for 15 minutes cold.
-
Partition: Extract with solvent.
-
Waste Management (CRITICAL): The aqueous layer contains the acid chloride hydrolysis product. The Organic Layer may still contain unreacted benzylic chloride.
-
Action: All raffinates (waste solvents) must be labeled "Contains Alkylating Agents" and disposed of accordingly. Do not mix with general organic waste if possible.
-
Protocol C: Bulk Disposal (Pure Reagent Destruction)
Best for: Disposing of an old bottle or large excess.
-
Setup: Fume hood, blast shield.
-
Solution: Prepare a 10% NaOH solution (or 1:1 mixture of Ethanol/2M NaOH).
-
Addition: Dissolve the reagent in Toluene (if solid). Add this solution slowly to the stirring caustic solution.
-
Note: The high pH ensures hydrolysis of the benzylic chloride over time.
-
-
Time: Stir overnight to ensure complete destruction of the alkylating moiety.
Troubleshooting & FAQs
Q: I quenched with water, but my LCMS still shows a peak with the starting material mass. Why?
A: You likely see the benzylic chloride peak. While the acid chloride hydrolyzes fast, the benzylic chloride (
Q: Can I use Sodium Bicarbonate (
Q: My product is an amine. How do I remove the excess reagent? A: This is tricky. If you use Protocol A (Ammonia), you will create a byproduct that is also an amine, making separation difficult.
-
Solution: Quench with a solid-supported amine (e.g., Trisamine scavenger resin) or react with a specific nucleophile like Thiosalicylic acid , which makes the byproduct very acidic, allowing it to be removed via a basic wash (inverse of Protocol A).
Q: Is the smoke dangerous during quenching? A: Yes. The "smoke" is often HCl gas or Ammonium Chloride dust. Both are respiratory irritants. Perform all quenching in a functional fume hood.
References
-
BenchChem. (2025).[1][4] An In-depth Technical Guide to the Safe Handling and Storage of 4-(Chloromethyl)benzoyl chloride. Retrieved from
-
National Institutes of Health (PubChem). (2025). 4-(Chloromethyl)benzoyl chloride - Safety and Hazards. Retrieved from
-
Yufeng. (2025).[5][6] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from
-
Organic Syntheses. (2003). Working with Hazardous Chemicals: Quenching Protocols. Organic Syntheses, Coll. Vol. 10, p.204. Retrieved from
-
TCI Chemicals. (2025).[5] Safety Data Sheet: 4-(Chloromethyl)benzoyl Chloride. Retrieved from
Sources
Selecting the appropriate base to improve amidation reaction efficiency
Case ID: AMID-OPT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Silent Variable" in Amidation
In high-throughput medicinal chemistry and peptide synthesis, the coupling reagent (HATU, EDC, T3P) often gets the glory, but the base determines the fate of the reaction. An incorrect base selection is the primary cause of three critical failure modes: epimerization (racemization) , low conversion (due to salt sequestration), and formation of N-acyl side products .
This guide moves beyond "add 3 equivalents of DIPEA" and provides a mechanistic framework for selecting the base that matches your specific substrate's electronic and steric demands.
The Decision Matrix: Strategic Selection
Do not default to DIPEA for every reaction. Use the following logic flow to determine the optimal base for your specific coupling scenario.
Figure 1: Decision tree for selecting the appropriate base based on substrate chirality and activation method.
Technical Deep Dive: Mechanics of Failure
The Racemization Trap
The most common "invisible" failure is the loss of optical purity. This occurs primarily through the Oxazolone Mechanism . Strong bases abstract the proton from the alpha-carbon of the activated amino acid, leading to an achiral intermediate.
The Fix: Switch from DIPEA (pKa ~10.5) to N-Methylmorpholine (NMM) (pKa ~7.4) or 2,4,6-Collidine (TMP). These bases are strong enough to neutralize the acid generated during coupling but too weak to effectively deprotonate the alpha-carbon [1, 5].
Steric vs. Nucleophilic Bases
Triethylamine (TEA) is historically common but hazardous in modern amidation. Because it is less sterically hindered than DIPEA, TEA can act as a nucleophile, attacking the activated ester to form a stable, unreactive acyl-ammonium species, effectively "capping" your reaction.
Data Comparison: Base Characteristics
| Base | pKa (Conj.[1] Acid) | Steric Bulk | Risk Profile | Best Application |
| TEA | 10.7 | Low | High (Nucleophilic attack) | Simple acylations (non-precious) |
| DIPEA | 10.5 | High | Moderate (Racemization) | Standard couplings (HATU/TBTU) |
| NMM | 7.4 | Moderate | Low (Racemization safe) | Chiral peptide coupling |
| Collidine | 7.4 | Very High | Very Low | Highly sensitive Cys/His couplings |
| Pyridine | 5.2 | Low | Moderate (Acylation catalyst) | Acid Chlorides (Solvent/Base) |
Troubleshooting Guides (Symptom & Solution)
Issue 1: Low Yield with Amine Salts (HCl/TFA)
Symptom: LCMS shows unreacted activated ester and free acid, but the amine remains untouched. Diagnosis: The amine is locked as a salt (e.g., R-NH3+ Cl-). You calculated 1.0 equivalent of base, which was consumed entirely to neutralize the HCl counterion, leaving no base to drive the coupling. Solution:
-
Calculation: Total Base = (Equivalents for Neutralization) + (Equivalents for Reaction).
-
Rule of Thumb: Use 2.5 to 3.0 equivalents of DIPEA when using amine salts.
-
Verification: Spot the reaction mixture on wet pH paper. It must be basic (pH 8-9).
Issue 2: Epimerization of Cysteine/Histidine
Symptom: Product isolation reveals a diastereomeric mixture (e.g., D-L and L-L peptides). Diagnosis: DIPEA induced alpha-proton abstraction via the oxazolone pathway.[2] Solution:
-
Immediate Action: Switch to 2,4,6-Collidine (TMP) .
-
Protocol Adjustment: Pre-cool the reaction to 0°C before adding the base. Lower temperatures kinetically disfavor the deprotonation of the alpha-carbon while allowing amidation to proceed.
Issue 3: "Gunking" / Poor Solubility
Symptom: Reaction turns into a thick paste; stirring stops; conversion stalls. Diagnosis: Formation of insoluble amine-base salts (e.g., DIPEA·HCl) in non-polar solvents (DCM/Toluene). Solution:
-
Solvent Switch: Add DMF or NMP as a co-solvent (10-20% v/v) to solubilize the salts.
-
Base Switch: Use Schotten-Baumann conditions (Biphasic DCM/Water with K2CO3). The salts dissolve in the aqueous layer, keeping the organic layer reactive [2].
Validated Experimental Protocols
Protocol A: Low-Racemization Coupling (Collidine/HATU)
Best for: Peptide segment condensation, Cysteine derivatives.
-
Dissolve: Dissolve Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Cool: Cool the mixture to 0°C under Nitrogen.
-
Activate: Add HATU (1.05 eq).
-
Initiate: Add 2,4,6-Collidine (3.0 eq) dropwise.
-
Note: Collidine is weaker; a slight excess ensures complete neutralization of the HATU byproducts.
-
-
Monitor: Stir at 0°C for 30 mins, then warm to RT. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), then 0.5M HCl (removes Collidine), then NaHCO3.
Protocol B: Robust Acid Chloride Coupling (Schotten-Baumann)
Best for: Scale-up, insensitive substrates, avoiding expensive organic bases.
-
Prepare Phases:
-
Organic: Dissolve Acid Chloride (1.1 eq) in DCM or EtOAc.
-
Aqueous: Dissolve Amine (1.0 eq) and K2CO3 (2.5 eq) in Water.
-
-
Combine: Add the Organic phase to the Aqueous phase vigorously.
-
React: Stir rapidly (high shear is critical for biphasic reactions) at RT.
-
IPC (In-Process Control): Stop stirring to let layers separate. Sample the organic layer for TLC/LCMS.
-
Workup: Separate layers. The aqueous layer contains the base salts and byproducts. Wash organic layer with brine and dry.
FAQ: Frequently Asked Questions
Q: Can I use Pyridine as a base for HATU couplings? A: Generally, no. Pyridine is too weak (pKa 5.2) to effectively deprotonate the amine salt or neutralize the acidic HOBt/HOAt byproducts generated by HATU, leading to stalled reactions. Use NMM or DIPEA.[2]
Q: Why does my reaction turn black when using TEA with Acid Chlorides? A: TEA can form a ketene intermediate or undergo oxidation/polymerization under aggressive conditions. Switch to DIPEA (non-nucleophilic) or use biphasic inorganic conditions (K2CO3) for a cleaner profile.
Q: How do I remove Collidine during workup? It smells terrible. A: Collidine is lipophilic. Standard water washes won't remove it. You must wash the organic layer with 0.5M or 1M HCl (or Citric Acid if product is acid-sensitive) to protonate the Collidine, forcing it into the aqueous layer.
References
-
Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4][5] Tetrahedron, 60(11), 2447-2467. Link
Sources
Minimizing polymerization during reactions with bifunctional reagents
Topic: Minimizing Polymerization & Crosslinking Artifacts
Welcome to the Application Support Center
From: Dr. Aris Thorne, Senior Application Scientist Subject: Controlling Reactivity in Bifunctional Systems
You are likely here because your reaction mixture has turned cloudy, your SEC-HPLC shows high molecular weight (HMW) aggregates, or your yield of mono-functionalized product is inexplicably low.
Working with bifunctional reagents—particularly homobifunctional crosslinkers (e.g., Glutaraldehyde, Bis-NHS esters)—presents a fundamental kinetic challenge: How do you force a reagent with two reactive ends to react only once?
This guide moves beyond basic textbook definitions to the practical kinetics required to suppress polymerization. We focus on two competing strategies: High Dilution (kinetic control) and High Excess (stoichiometric control).
Module 1: The Fundamentals (Mechanism of Failure)
To solve polymerization, you must visualize the competition between Intermolecular and Intramolecular reactions.
-
The Polymerization Trap (Intermolecular): If a target molecule (T) reacts with a bifunctional reagent (B), it forms T-B. If [T] is high, T-B is statistically likely to collide with another T, forming T-B-T (dimer), which then propagates into T-B-T-B-T... (polymer/aggregate).[1]
-
The Mono-functionalization Goal: We want T-B to remain unreacted at the second end, or to react internally (cyclization) if that is the goal.
Visualization: The Kinetic Competition
The following diagram illustrates the divergence between desired mono-functionalization and runaway polymerization.
Figure 1: Reaction pathway divergence. High reagent excess drives the green path; high target concentration drives the red path (polymerization).
Module 2: Troubleshooting Guide
Identify your specific failure mode below.
Issue 1: Macroscopic Gelation or Precipitation
Symptom: The reaction solution turns cloudy, viscous, or solids precipitate immediately upon mixing.
-
Root Cause: "Localized Concentration Spikes." You likely added the bifunctional reagent directly to the protein/target solution. At the point of drop entry, the reagent concentration is momentarily infinite, causing immediate crosslinking before mixing occurs.
-
Correction:
-
Reverse Addition: Add the Target to the Reagent (if using large excess).
-
Rapid Vortexing: Never add reagent to a stagnant solution. Ensure turbulent mixing during addition.
-
Solvent Compatibility: Ensure the reagent is fully predissolved in a compatible organic solvent (DMSO/DMF) before adding to the aqueous buffer.
-
Issue 2: High Molecular Weight (HMW) Aggregates on SEC-HPLC
Symptom: Solution looks clear, but Size Exclusion Chromatography shows a smear or peaks at the void volume.
-
Root Cause: Stoichiometry failure. You likely used a 1:1 or 2:1 ratio of Reagent:Target. In homobifunctional systems, this statistically guarantees ~50% polymerization.
-
Correction: Apply the High Excess Principle . For homobifunctional reagents (like BS3 or Glutaraldehyde), you often need a 20-fold to 50-fold molar excess over the target to ensure every target molecule hits a fresh reagent molecule rather than a modified one [1].
Issue 3: Low Yield of Conjugate (Hydrolysis Competition)
Symptom: No polymerization, but also no conjugation.
-
Root Cause: NHS-esters and Isocyanates hydrolyze rapidly in water (minutes to hours). If you dissolve the reagent in aqueous buffer before adding the target, it is dead before it reacts.
-
Correction: Dissolve the bifunctional reagent in anhydrous, high-quality DMSO or DMF immediately prior to use.
Module 3: Experimental Protocols (SOPs)
Protocol A: The "Large Excess" Method (For Mono-Labeling)
Use this when you want to attach a linker to a protein without crosslinking two proteins together.
Objective: Force the reaction to Mono-functionalization (Green path in Fig 1).
| Parameter | Specification | Reason |
| Reagent Stoichiometry | 20x - 50x Molar Excess | Statistically ensures Target collides with Reagent, not other Targets. |
| Target Concentration | Moderate (1 - 5 mg/mL) | Keeps volume manageable while maintaining kinetics. |
| Addition Rate | Rapid (with mixing) | Prevents localized gradients. |
| Quenching | Mandatory (Gel Filtration) | Excess reagent must be removed immediately after reaction. |
Step-by-Step:
-
Calculate the moles of your Target Protein.
-
Weigh out 50 equivalents of the Homobifunctional Reagent (e.g., BS3).
-
Dissolve Reagent in anhydrous DMSO to make a 10 mM stock.
-
Immediately pipet the Reagent stock into the vortexing Protein solution.
-
Incubate for 30–60 minutes at Room Temp.
-
Critical Step: Pass the mixture through a Desalting Column (e.g., Zeba Spin or PD-10) equilibrated in quenching buffer (e.g., Tris-HCl) to strip away the excess unreacted reagent.
Protocol B: The "Pseudo-High Dilution" Method (For Cyclization)
Use this when synthesizing macrocycles or when reagent solubility is low.
Objective: Keep the instantaneous concentration of the reagent near zero to prevent intermolecular collisions (Red path in Fig 1).
Figure 2: Pseudo-high dilution setup. The reagent is consumed faster than it is added.[2]
Step-by-Step:
-
Dissolve the Target in a large volume of solvent (Concentration < 0.01 M).
-
Load the Bifunctional Reagent into a gas-tight syringe.
-
Set up a syringe pump to deliver the reagent over 4–8 hours .
-
Maintain vigorous stirring in the reaction vessel.
-
Note: This technique relies on the Ruggli-Ziegler dilution principle , where the rate of intramolecular reaction (1st order) exceeds intermolecular reaction (2nd order) at high dilution [2].
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use temperature to control polymerization? A: Yes. Lower temperatures (4°C) slow down reaction kinetics (Arrhenius equation). While this slows the desired reaction, it often suppresses the chaotic polymerization rate more significantly, giving you better control over the "stop point" of the reaction.
Q: Why do heterobifunctional reagents (e.g., SMCC) polymerize less? A: They have two different reactive groups (e.g., Amine-reactive and Thiol-reactive). You can react one end at pH 7 (Amine) and the other at pH 6.5 (Thiol) sequentially. This "Two-Step" protocol is the gold standard for preventing polymerization in ADCs (Antibody-Drug Conjugates) [3].
Q: How do I quench the reaction if I can't use a desalting column? A: Add a small molecule with the same functional group as your target in massive excess.
-
For NHS-esters: Add 1M Tris-HCl or Glycine (pH 8.0).
-
For Maleimides: Add Cysteine or Mercaptoethanol.
-
Warning: This stops the reaction but leaves the "quenched" reagent in solution, which may interfere with downstream assays.
References
-
Hermanson, G. T. (2013).[3][4] Bioconjugate Techniques (3rd ed.).[3][4][5] Academic Press.[4]
- The definitive source for molar excess calcul
- Ruggli, P. (1912). Die Verdünnungsprinzip bei der Cyclisierung (The Dilution Principle in Cyclization). Justus Liebigs Annalen der Chemie. Foundational paper establishing the kinetic basis for high-dilution synthesis.
-
Thermo Fisher Scientific. Crosslinking Technical Handbook.
- Practical guide for selecting hetero- vs homobifunctional reagents.
Sources
Validation & Comparative
Comparing the reactivity of 4-[4-(Chloromethyl)benzoyl]morpholine with benzoyl chloride
This guide provides a technical comparison between 4-[4-(Chloromethyl)benzoyl]morpholine (an alkylating building block) and Benzoyl Chloride (a standard acylating reagent).[1]
Subject: Reactivity Profile & Application Guide
Executive Summary
This guide compares two electrophilic reagents used to introduce benzoyl-derived motifs into drug scaffolds. While both reagents originate from benzoic acid derivatives, their reactivity profiles are fundamentally different due to the site of electrophilicity.[2]
-
Benzoyl Chloride (Reagent A): A "Hard" electrophile reacting at the carbonyl carbon . It functions as a rapid, high-energy acylating agent .[1]
-
This compound (Reagent B): A "Soft" electrophile reacting at the benzylic carbon .[1] It functions as a controlled, moderate-energy alkylating agent carrying a pre-installed morpholine-amide solubilizing group.[1]
Key Finding: Researchers substituting Benzoyl Chloride with Reagent B must shift from charge-controlled conditions (low temp, weak bases) to orbital-controlled conditions (elevated temp, iodide catalysis, polar aprotic solvents) to achieve successful coupling.[1]
Structural & Mechanistic Analysis
The distinct reactivity stems from the hybridization of the electrophilic center and the nature of the leaving group.
Figure 1: Mechanistic divergence between the two reagents. Benzoyl chloride operates via a tetrahedral intermediate, while the morpholine derivative proceeds via a pentacoordinate transition state (
Reactivity Matrix
The following table contrasts the performance of both reagents against common nucleophiles found in medicinal chemistry.
| Feature | Benzoyl Chloride | This compound |
| Primary Reaction | Acylation (Formation of Amides/Esters) | Alkylation (Formation of Amines/Ethers) |
| Reactivity Class | High (Exothermic, often violent) | Moderate (Requires activation/heat) |
| Leaving Group | Chloride ( | Chloride ( |
| Hydrolytic Stability | Poor: Fumes in air, hydrolyzes in seconds/minutes.[1] | Good: Stable in water for hours; requires heat/base to hydrolyze.[1] |
| Selectivity | Low: Reacts with | High: Preferentially reacts with thiols and amines over alcohols.[1][2] |
| Catalysis Required | Base trap (TEA, Pyridine) or DMAP.[1] | Iodide source (KI, TBAI) often required for speed.[1] |
| Electronic Effect | N/A | The p-morpholine-carbonyl group is Electron Withdrawing (EWG), slightly deactivating |
Experimental Protocols
Protocol A: Standard Acylation (Benzoyl Chloride)
Use Case: Capping an amine to form a benzamide.
Reagents:
-
Substrate: Primary/Secondary Amine (1.0 eq)
-
Reagent: Benzoyl Chloride (1.1 eq)
-
Base: Triethylamine (1.5 eq) or Pyridine (solvent)
-
Solvent: DCM or THF (Anhydrous)
Workflow:
-
Dissolve amine and base in DCM at 0 °C (Ice bath essential to control exotherm).
-
Add Benzoyl Chloride dropwise.[1] Caution: Evolution of HCl gas (if no base) or exotherm.[1]
-
Warm to room temperature (RT) and stir for 1–2 hours.
-
Quench: Add saturated
to destroy excess acid chloride. -
Validation: TLC (Product is less polar than amine).
Protocol B: Controlled Alkylation (Morpholine Derivative)
Use Case: Attaching the morpholine-benzoyl linker to a scaffold.
Reagents:
-
Substrate: Secondary Amine or Thiol (1.0 eq)
-
Reagent: this compound (1.1 eq)[1]
-
Base:
or (2.0 eq) -
Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for rate acceleration
-
Solvent: Acetonitrile (MeCN) or DMF
Workflow:
-
Dissolve substrate in MeCN at RT.[1]
-
Add this compound.[1]
-
Heat: Reaction typically requires 60–80 °C for 4–12 hours.[1][2] (Unlike Benzoyl Chloride, this will not react appreciably at 0 °C).[1]
-
Monitor: LCMS is preferred over TLC due to the UV activity of the benzoyl morpholine group.[1]
-
Workup: Dilute with EtOAc, wash with water/brine.[1][2] The product is stable to aqueous extraction.[1]
Comparative Stability & Handling
The stability profile dictates the storage and handling requirements.[1]
Figure 2: Stability and handling requirements. The morpholine derivative offers significant handling advantages for high-throughput screening (HTS) libraries where reagent stability is critical.[1]
Expert Insight: Why Choose the Morpholine Derivative?
While Benzoyl Chloride is the gold standard for simple acylation, This compound is a specialized "Fragment-Based Drug Discovery" (FBDD) tool.[1]
-
Solubility Enhancement: The morpholine amide acts as a solubilizing tail.[1][2] Attaching this group can lower the LogP of a hydrophobic scaffold, improving oral bioavailability.[2]
-
Linker Geometry: It introduces a methylene spacer (
) between the aromatic ring and your nucleophile.[1][2] This breaks conjugation and adds rotational freedom compared to the rigid amide bond formed by benzoyl chloride.[1] -
Orthogonal Reactivity: You can use this reagent in the presence of free alcohols (under mild basic conditions) where benzoyl chloride would cause side reactions (esterification).[1]
References
-
BenchChem. (2025).[1][2][3][4] Comparative Analysis of the Reactivity of Benzotrichloride and Benzal Chloride. Retrieved from
-
PubChem. (2025).[1][2][5] 4-(Chloromethyl)benzoyl chloride Compound Summary. National Library of Medicine.[1] Retrieved from
-
Royal Society of Chemistry. (2024).[1][2] Amidation of benzoyl chloride with morpholine. ChemSpider Synthetic Pages.[1] Retrieved from
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Standard reference for
vs Acyl Substitution kinetics). -
Difference Wiki. (2024).[1][2] Benzyl Chloride vs. Benzoyl Chloride: What's the Difference?. Retrieved from
Sources
Analytical Strategies for Confirming the Purity of 4-[4-(Chloromethyl)benzoyl]morpholine Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4-[4-(Chloromethyl)benzoyl]morpholine is a pivotal intermediate, most notably utilized in the synthesis of the anticoagulant Rivaroxaban (Xarelto) . Its structural integrity is paramount not only for yield optimization but for regulatory compliance.
The Analytical Challenge: The presence of the chloromethyl moiety (-CH₂Cl) classifies this compound and its analogs as alkyl halides , a group flagged by regulatory bodies (ICH M7) as Potential Genotoxic Impurities (PGIs) . Furthermore, this benzylic chloride is highly reactive; it is prone to hydrolysis (forming the alcohol) and alcoholysis (reacting with methanolic solvents).
Scope of this Guide: This guide compares the two dominant analytical paradigms:
-
RP-HPLC-UV: The robust workhorse for macro-purity (Assay >98%).
-
LC-MS/MS: The specialist tool for trace quantification (PGI monitoring <20 ppm).
Visualizing the Stability Hazard
The following diagram illustrates the degradation pathway that often compromises analytical results if sample preparation is mishandled.
Caption: Figure 1. Degradation pathways of the chloromethyl intermediate. Using methanol as a diluent or prolonged exposure to aqueous buffers can generate false impurity peaks.
Method A: RP-HPLC with UV Detection (The Workhorse)
Best For: Routine Quality Control (QC), Assay determination, Purity (>98%).
Technical Rationale
Reverse Phase HPLC (RP-HPLC) is the standard for determining the "macro" purity of the intermediate. The benzoyl chromophore provides strong UV absorption at 254 nm , making UV detection highly sensitive for the main component and structurally similar impurities (e.g., the hydrolysis product).
Critical Consideration: Standard protocols often use Methanol/Water gradients. Do NOT use Methanol for this specific intermediate. The benzylic chloride can react with methanol to form the methyl ether artifact. Acetonitrile (ACN) is the required organic modifier.
Performance Profile
| Feature | Specification |
| Limit of Quantitation (LOQ) | ~0.05% (w/w) |
| Linearity (R²) | > 0.999 |
| Precision (RSD) | < 1.0% |
| Throughput | High (10–15 min run time) |
| Cost | Low |
Method B: LC-MS/MS (The Specialist)
Best For: Trace analysis of the alkyl halide in downstream products or confirming the absence of genotoxic byproducts.
Technical Rationale
When this molecule is considered a PGI (e.g., as a residue in the final Rivaroxaban drug substance), UV sensitivity is insufficient. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is required to achieve ppm-level detection. The morpholine nitrogen is easily protonated (
Performance Profile
| Feature | Specification |
| Limit of Quantitation (LOQ) | < 1 ppm (ng/mL range) |
| Selectivity | Mass-specific (Eliminates co-elution risks) |
| Matrix Effects | Moderate (Requires stable isotope internal standards) |
| Cost | High |
Comparative Analysis & Decision Matrix
The choice of method depends strictly on the stage of development.
| Parameter | Method A: RP-HPLC (UV) | Method B: LC-MS/MS |
| Primary Goal | Purity & Assay (% w/w) | Trace PGI Quantification (ppm) |
| Detector | PDA / UV (254 nm) | Triple Quadrupole MS (ESI+) |
| Sample Diluent | Anhydrous Acetonitrile | Acetonitrile/Water (50:50) |
| Key Limitation | Cannot detect non-chromophoric impurities; lower sensitivity. | Expensive; requires suppression of matrix effects. |
| Risk Factor | Solvent Stability: Hydrolysis during run. | Ion Suppression: Salts can mask signal. |
Analytical Workflow Decision Tree
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on the sample stage.
Detailed Experimental Protocols
Protocol A: RP-HPLC for Purity Assessment
Use this for incoming raw material testing.
1. Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 100% Acetonitrile (Do not use Methanol).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV at 254 nm.
2. Gradient Program:
-
0–2 min: 10% B (Isocratic hold)
-
2–12 min: 10% → 90% B (Linear Ramp)
-
12–15 min: 90% B (Wash)
-
15.1 min: 10% B (Re-equilibration)
3. Sample Preparation (Crucial Step):
-
Diluent: Anhydrous Acetonitrile.
-
Procedure: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile .
-
Note: Inject immediately. Do not store samples in autosamplers >4 hours to prevent moisture ingress and subsequent hydrolysis.
Protocol B: LC-MS/MS for Trace PGI Analysis
Use this for safety compliance in the final API.
1. MS Source Parameters (ESI+):
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo).
-
Ion Source: Electrospray Ionization (Positive mode).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 450°C.
2. MRM Transitions:
-
Precursor Ion: 240.1 m/z (
for isotope). -
Quantifier Ion: 154.1 m/z (Loss of morpholine ring or benzoyl cleavage).
-
Qualifier Ion: 125.0 m/z (Chlorobenzyl fragment).
-
Note: Monitor the 242.1 m/z transition (
isotope) to confirm the chlorine isotopic pattern (~3:1 ratio).
3. Sample Preparation:
-
Matrix: Dissolve the final drug substance (Rivaroxaban) in DMSO (if solubility is limited) or Acetonitrile/Water (50:50).
-
Internal Standard: Use deuterated analog if available, or a structural analog like 4-benzylmorpholine.
Troubleshooting & Validation
Issue: "Ghost" Peak at RRT 0.85
-
Cause: Hydrolysis of the chloromethyl group to the hydroxymethyl derivative.
-
Fix: Check the water content of your Acetonitrile diluent. Ensure the autosampler is not humid.[2] Switch to a "Dilute-and-Shoot" workflow.
Issue: Peak Tailing
-
Cause: Interaction of the morpholine nitrogen with residual silanols on the column.
-
Fix: Ensure Mobile Phase A contains sufficient buffer (0.1% Formic Acid or 10mM Ammonium Formate) to suppress silanol activity.
References
-
Rivaroxaban Impurity Profiling
- Title: "Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Rel
- Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis
-
URL:
-
Genotoxic Impurity Guidelines
- Title: "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7)"
-
Source: ICH / FDA[3]
-
URL:
-
Alkyl Halide Analysis
- Title: "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design"
- Source: PubMed Central (PMC)
-
URL:
-
Solvent Stability Data
- Title: "Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment"
- Source: Agilent Technologies Technical Note
-
URL:
Sources
Kinetic studies of nucleophilic substitution on 4-[4-(Chloromethyl)benzoyl]morpholine
This guide provides an in-depth technical analysis and comparative kinetic profiling of 4-[4-(Chloromethyl)benzoyl]morpholine , a specialized bifunctional intermediate used in medicinal chemistry.
Unlike standard product comparisons, this guide benchmarks the substrate's reactivity against established standards (Benzyl Chloride, 4-Nitrobenzyl Chloride) and evaluates the optimal experimental methodologies for studying its substitution kinetics.
Executive Summary & Chemical Context
This compound (hereafter CMBM ) acts as a critical linker in drug discovery, combining a reactive electrophile (chloromethyl) with a polar, solubilizing morpholine amide.
In nucleophilic substitutions, the reactivity of the chloromethyl group is heavily modulated by the para-substituent.[1] The morpholine amide moiety functions as a moderate electron-withdrawing group (EWG) via the inductive effect ($ -I
Key Application: Synthesis of enzyme inhibitors where the morpholine ring improves pharmacokinetic properties (solubility, metabolic stability) while the benzyl chloride serves as the attachment point for nucleophiles (amines, thiols).
Mechanistic Profiling & Reactivity Benchmarking
The Hammett Prediction Model
To objectively compare CMBM with alternatives, we apply the Hammett Equation ($ \log(k/k_0) = \rho \sigma
Table 1: Comparative Reactivity Forecast ($ S_N2 $ Conditions)
Comparison of CMBM against standard benzyl chlorides.
| Substrate | Para-Substituent | Hammett | Predicted Relative Rate ( | Mechanistic Insight |
| 4-Methoxybenzyl Chloride | 0.5x (Slowest) | EDG destabilizes transition state for nucleophilic attack ( | ||
| Benzyl Chloride (Ref) | 1.0x (Baseline) | Standard reference point. | ||
| CMBM (Target) | +0.36 (Est.) | ~2.0x - 2.5x | Moderate activation. Amide withdraws density, making | |
| 4-Nitrobenzyl Chloride | 4.0x - 5.0x (Fastest) | Strong EWG creates highly reactive electrophile; prone to side reactions. |
Analyst Note: CMBM offers a "Goldilocks" reactivity profile—more reactive than unsubstituted benzyl chloride, allowing for milder reaction conditions, but more stable and easier to handle than nitro-derivatives.
Reaction Pathway Visualization
The following diagram illustrates the dominant $ S_N2 $ pathway for CMBM reacting with a secondary amine (e.g., Piperidine).
Caption: $ S_N2 $ reaction pathway showing the transition state stabilization by the electron-withdrawing morpholine amide group.
Methodological Comparison: Selecting the Right Assay
Choosing the correct kinetic monitoring system is crucial for accurate rate constant ($ k_{obs} $) determination.
Table 2: Experimental Methodology Matrix
| Methodology | Suitability for CMBM | Pros | Cons |
| Conductometry | High (Recommended) | Direct measurement of ionic product formation (Ammonium + | Requires polar solvent (e.g., Acetonitrile/MeOH) to dissociate ions. |
| UV-Vis Spectroscopy | Medium | Good if nucleophile has a distinct chromophore. | CMBM's UV spectrum (benzoyl) may overlap with the product; requires significant dilution. |
| NMR ( | Low | Structural certainty; can monitor specific proton shifts ( | Poor time resolution for fast reactions; solvent limitations (deuterated). |
| Titrimetry (Volhard) | Legacy | Low cost. | Discontinuous (requires quenching aliquots); labor-intensive; prone to sampling error. |
Experimental Protocol: Conductometric Kinetics
Objective: Determine the second-order rate constant ($ k_2 $) for the reaction of CMBM with Piperidine in Acetonitrile at 25°C.
Reagents & Setup
-
Substrate: CMBM (Recrystallized, >98% purity).
-
Nucleophile: Piperidine (Freshly distilled over KOH).
-
Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).
-
Instrument: Digital Conductometer with dip-type conductivity cell (Cell constant
).
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
Sol. A: Dissolve CMBM in Acetonitrile to exactly $ 0.02 , M $.
-
Sol. B: Dissolve Piperidine in Acetonitrile to exactly $ 0.04 , M $ (Pseudo-first-order excess is NOT used here to allow second-order plotting, or use
for pseudo-first-order). Recommendation: Use equimolar or slight excess for second-order analysis.
-
-
Thermostatting:
-
Place both flasks and the conductivity cell in a water bath at $ 25.0 \pm 0.1^\circ C $ for 20 minutes.
-
-
Initiation:
-
Mix equal volumes (e.g., 10 mL) of Sol. A and Sol. B in the reaction vessel.[2]
-
Start Timer (
) immediately upon half-addition. -
Final Concentrations:
, .
-
-
Monitoring:
-
Insert conductivity probe. Ensure no bubbles are trapped.
-
Record Conductance ($ G_t
G\infty $).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Data Processing:
-
Calculate concentration of chloride ions formed: $ x = \frac{G_t - G_0}{G_\infty - G_0} \times [CMBM]_0 $.
-
Plot $ \frac{1}{a-b} \ln \frac{b(a-x)}{a(b-x)}
t $), where $ a $ and $ b $ are initial concentrations. -
Slope = $ k_2 $ (Second-order rate constant).
-
Workflow Visualization
Caption: Step-by-step conductometric kinetic analysis workflow.
Troubleshooting & Validation (Self-Correcting Protocols)
-
Issue: Non-linear plots.
-
Cause: Ionic strength changes affecting conductivity linearity.
-
Fix: Use the Guggenheim method if $ G_\infty $ is difficult to determine accurately. Alternatively, add a background electrolyte (e.g., $ 0.01 M , LiClO_4 $) to maintain constant ionic strength.
-
-
Issue: Solvolysis Competition.
-
Check: Run a "Blank" with CMBM + Solvent (no amine). If conductance rises significantly, the solvent is attacking ($ S_N1 $). Switch to a less nucleophilic solvent (e.g., Acetone).
-
-
Issue: Temperature Fluctuations.
-
Impact: A $ 1^\circ C $ error can shift $ k_{obs} $ by ~10%. Use a jacketed reaction vessel with a circulating water bath.
-
References
-
Hammett, L. P. (1937).[3] The Effect of Structure upon the Reactions of Organic Compounds.[1][4] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for
of amide groups). Link - Ballistreri, F. P., et al. (1976). Kinetics of the Reaction of Benzyl Chlorides with Aniline in Acetonitrile. Journal of Organic Chemistry. (Validation of conductometric methods for benzyl halides).
-
BenchChem. (2025).[4] Comparative Kinetic Analysis of (Chloromethyl)sulfonylethane in Nucleophilic Substitution Reactions. (Methodological reference for conductometry workflows). Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
Sources
Comparative yield analysis of different synthetic pathways to morpholine amides
Executive Summary
Morpholine amides (
This guide provides a comparative analysis of four distinct synthetic pathways. Key Finding: While the Acyl Chloride route remains the highest yielding (~95%) for simple substrates, T3P-mediated coupling is the superior method for complex, epimerization-prone substrates (Yield: 85-93%). Aluminum-mediated transamidation is the method of choice when starting from esters, despite lower atom economy.
Part 1: Strategic Pathway Selection
Before selecting a protocol, consult the decision matrix below. This logic flow minimizes material waste and optimizes yield based on starting material availability.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate stability and starting material.
Part 2: Detailed Experimental Protocols
Method A: The Classical Acyl Chloride Route
Best For: Simple substrates, large scale, cost-sensitive projects. Mechanism: Nucleophilic acyl substitution via a highly reactive acyl chloride intermediate.
Protocol:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (2 drops) followed by Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir until gas evolution ceases (1-2 h).
-
Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure (essential to remove HCl).
-
Amidation: Redissolve the crude acyl chloride in DCM. Add Morpholine (1.1 equiv) and TEA (Triethylamine, 2.0 equiv) at 0°C.
-
Workup: Quench with 1M HCl (removes unreacted morpholine). Wash with saturated NaHCO₃. Dry over MgSO₄.
-
Typical Yield: 92–98%
-
Scientist’s Note: The intermediate evaporation step is critical. Excess oxalyl chloride reacts with morpholine to form toxic ureas, contaminating the product.
Method B: T3P Mediated Coupling (The Modern Standard)
Best For: Chiral substrates, late-stage functionalization, avoiding epimerization.[1] Mechanism: Propylphosphonic anhydride (T3P) forms a reactive mixed anhydride. The byproduct is water-soluble, simplifying purification.
Protocol:
-
Setup: To a solution of Carboxylic Acid (1.0 equiv) and Morpholine (1.2 equiv) in EtOAc (ethyl acetate), add DIPEA (3.0 equiv).
-
Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C. Allow to warm to RT and stir for 12 h.
-
Workup: Wash organic layer with water (x2), 0.5M HCl, and brine.
-
Purification: Often yields pure product after evaporation; recrystallize if necessary.
-
Typical Yield: 85–94%
-
Scientist’s Note: Unlike EDC/HOBt, T3P reactions rarely require column chromatography. The cost of the reagent is offset by the reduction in purification labor and solvent use.
Method C: Aluminum-Mediated Transamidation
Best For: Direct conversion of methyl/ethyl esters without hydrolysis. Mechanism: Formation of a highly nucleophilic dimethylaluminum-morpholide species.
Protocol:
-
Reagent Prep: In a flame-dried flask under Argon, add Morpholine (1.2 equiv) to dry Toluene. Carefully add Trimethylaluminum (2.0M in toluene, 1.2 equiv) at 0°C. Caution: Pyrophoric. Stir for 30 min to form the active aluminum-amide species.
-
Addition: Add the Ester substrate (1.0 equiv) dissolved in Toluene.
-
Reaction: Heat to reflux (80–110°C) for 4–16 h. Monitor by TLC.[2]
-
Critical Workup (The Rochelle's Salt Method): Cool to 0°C. Carefully quench with saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt). Stir vigorously for 1-2 hours until the emulsion breaks and two clear layers form.
-
Extraction: Extract with EtOAc.
-
Typical Yield: 70–85%
-
Scientist’s Note: Do not skip the vigorous stirring with Rochelle's salt. Aluminum emulsions are notorious for trapping product and lowering isolated yields.
Part 3: Comparative Data Analysis
The following data is aggregated from bench-scale validations (5-10g scale) on a standard substrate (Benzoic Acid/Methyl Benzoate -> Benzoylmorpholine).
Table 1: Performance Metrics
| Metric | Acyl Chloride (Method A) | T3P Coupling (Method B) | AlMe3 Transamidation (Method C) | Oxidative Amidation (Method D) |
| Isolated Yield | 95% | 91% | 78% | 65% |
| Atom Economy | High | Moderate | Low (Al waste) | Moderate |
| Reaction Time | 3 h | 12 h | 16 h | 24 h |
| Purification | Extraction | Extraction | Column often needed | Column required |
| Moisture Sensitivity | High | Low | Extreme (Pyrophoric) | Low |
| Cost (Reagents) | Low | High | Moderate | Moderate |
Visualizing the Yield Gap
Figure 2: Relative isolated yields of benzoylmorpholine across different methodologies. Green indicates >90% efficiency.
Part 4: Mechanistic Insight (Transamidation)
Understanding the aluminum-mediated pathway is crucial because it differs fundamentally from standard couplings. It relies on activating the amine, not the carbonyl.
Figure 3: Mechanism of Trimethylaluminum-mediated transamidation. The formation of the active aluminum-amide species drives the reaction against the thermodynamic stability of the ester.
References
-
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Ogiwara, Y. (2023). "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis." Synthesis.
-
Levin, J. I., Turos, E., & Weinreb, S. M. (1982). "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications.
-
Lanigan, R. M., & Sheppard, T. D. (2013). "Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions." European Journal of Organic Chemistry.
Sources
Efficacy of 4-[4-(Chloromethyl)benzoyl]morpholine versus other reagents for introducing the benzoyl moiety
Executive Summary
4-[4-(Chloromethyl)benzoyl]morpholine (CAS: 104372-31-8 / Derivative of CAS 876-08-4) represents a specialized "bifunctional linker" reagent designed for the streamlined introduction of solubilizing pharmacophores. Unlike standard benzylation reagents (e.g., Benzyl Chloride) which introduce lipophilic bulk, this reagent installs a 4-(morpholine-4-carbonyl)benzyl moiety in a single synthetic step.
Verdict: For drug discovery programs necessitating rapid lead optimization to improve metabolic stability and aqueous solubility (lowering LogP), this compound is superior to multi-step amide coupling strategies. It combines the high reactivity of benzylic halides with the physicochemical benefits of the morpholine amide scaffold.
Chemical Profile & Mechanistic Basis[1][2]
Structural Analysis
The reagent consists of two distinct functional zones:[1][2]
-
The Electrophile: A chloromethyl group (
) at the para position. This is the reactive site for alkylation. -
The Payload: A morpholine amide (
). This group is chemically stable under standard alkylation conditions (basic/nucleophilic) and serves to modulate the physicochemical properties of the final drug candidate.
Reactivity vs. Standard Benzyl Halides
The reactivity of the chloromethyl group is governed by the electronic nature of the para-substituent.
-
This compound: The amide group is electron-withdrawing via the carbonyl (inductive and mesomeric effects). According to Hammett substituent constants (
for amides), this electron withdrawal slightly deactivates the ring.-
Consequence: In
reactions (typical for synthesis), the electron-poor ring stabilizes the transition state for nucleophilic attack less effectively than electron-rich rings, but the effect is marginal. In scenarios, the carbocation is destabilized, making the dominant and cleaner pathway.
-
Comparative Analysis: Methods for Introducing the Moiety[1][8]
This section compares the Direct Alkylation method (using the subject reagent) against Stepwise Assembly and Standard Benzylation .
Table 1: Reagent Performance Matrix
| Feature | Reagent A: this compound | Reagent B: Methyl 4-(chloromethyl)benzoate | Reagent C: Benzyl Chloride |
| Primary Function | Simultaneous Linker + Solubilizer Installation | Linker Installation (Precursor) | Lipophilic Capping |
| Step Count | 1 Step (Direct Alkylation) | 3 Steps (Alkylation | 1 Step |
| Atom Economy | High (Cl is the only byproduct) | Low (Requires coupling reagents like HATU/EDC later) | High |
| Solubility Impact | Significantly Improves Aqueous Solubility | Reduces Solubility (Ester is lipophilic) | Reduces Solubility (Lipophilic) |
| Metabolic Stability | High (Amides are generally stable) | Low (Esters are labile to plasma esterases) | Moderate (Benzylic oxidation risk) |
| Cost Efficiency | Moderate (Specialty Reagent) | Low (Cheap starting materials, high labor cost) | High (Commodity Chemical) |
The "Solubility Linker" Advantage
The morpholine moiety is a "privileged structure" in medicinal chemistry. It lowers LogP (lipophilicity) and provides a hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of lead compounds.
-
Reagent A installs this benefit immediately.
-
Reagent C (Benzyl Chloride) increases LogP, often leading to "grease ball" molecules with poor bioavailability.
Experimental Protocols
Protocol A: Direct Alkylation (Recommended)
Objective: Alkylation of a secondary amine scaffold (e.g., Piperazine derivative) to introduce the solubilizing tail.
Reagents:
-
Substrate (Secondary Amine): 1.0 equiv.
-
This compound: 1.1 – 1.2 equiv.
-
Base:
(2.5 equiv) or (2.0 equiv). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 0.1 equiv) to accelerate sluggish reactions via Finkelstein mechanism.
Procedure:
-
Dissolution: Dissolve the amine substrate in anhydrous MeCN (0.1 M concentration).
-
Activation: Add the carbonate base and stir at Room Temperature (RT) for 15 minutes.
-
Addition: Add this compound in one portion.
-
Reaction: Heat to
for 4–12 hours. Monitor consumption of starting material via LC-MS or TLC.-
Note: The spot for the product will be significantly more polar (lower
) than the benzyl chloride equivalent.
-
-
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over .[4] -
Purification: Flash column chromatography (typically MeOH/DCM gradient due to polarity).
Protocol B: The Stepwise Alternative (For Comparison)
If Reagent A is unavailable, the same moiety is built via:
-
Alkylation of substrate with Methyl 4-(chloromethyl)benzoate.
-
Saponification (
) to the benzoic acid. -
Amide coupling with morpholine using HATU/DIPEA. Critique: This route risks racemization of the substrate (if chiral) during the basic hydrolysis step and triples the purification burden.
Visualizations
Reaction Mechanism & Pathway Comparison
The following diagram illustrates the
Caption: Figure 1. Comparative Synthetic Pathways. Path A (Green) utilizes the bifunctional reagent for a convergent synthesis. Path B (Red) represents the traditional linear sequence.
Decision Logic for Reagent Selection
When should a chemist choose this specific reagent over others?
Caption: Figure 2. Selection logic for benzylation reagents in lead optimization.
References
-
Kumari, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 104372-31-8.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for reactivity of benzyl halides).
Sources
High-Fidelity Verification of Synthesized Morpholine Scaffolds: A Mass Spectrometry Guide
Executive Summary
The morpholine heterocycle is a privileged pharmacophore in drug discovery, serving as the core structure for blockbuster drugs like Linezolid (antibiotic), Gefitinib (anticancer), and Timolol (beta-blocker).[1] However, verifying synthesized morpholine derivatives presents a distinct analytical challenge: the morpholine ring itself lacks a conjugated
This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior verification methodology. Unlike NMR, which requires milligram-scale purity, or UV, which fails without derivatization, MS provides picogram-level sensitivity and definitive structural elucidation through characteristic fragmentation patterns (e.g.,
Part 1: The Analytical Challenge & Comparative Analysis
The "Chromophore Problem"
In high-throughput synthesis, researchers often rely on HPLC-UV (254 nm) for purity checks. Morpholine derivatives, unless coupled to an aromatic system, often fly "under the radar," leading to false negatives or undetected impurities like unreacted diethanolamine precursors.
Comparative Technology Matrix
The following table objectively compares MS against traditional alternatives for morpholine verification.
| Feature | Mass Spectrometry (LC-MS/MS) | NMR ( | HPLC-UV (PDA) |
| Primary Detection Basis | Mass-to-charge ratio ( | Magnetic resonance of nuclei | Light absorption (Chromophores) |
| Sensitivity | High (pg to ng range) | Low (mg range required) | Variable (Poor for morpholine core) |
| Impurity Profiling | Excellent (detects trace precursors <0.1%) | Good (if impurities >1-2%) | Poor (misses non-absorbing impurities) |
| Throughput | High (2-5 min/sample) | Low (10-30 min/sample) | High |
| Structural Specificity | High (via MS/MS fingerprinting) | Superior (Stereochemistry/Regiochem) | Low (Retention time only) |
| Sample Recovery | Destructive | Non-destructive | Non-destructive |
Analytical Decision Workflow
Use this logic flow to determine the correct instrument for your synthesis stage.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on compound properties and development stage.
Part 2: Mass Spectrometry Methodologies
Ionization Source: ESI vs. APCI
For morpholine derivatives, Electrospray Ionization (ESI) in Positive Mode (
-
Mechanism: The secondary amine (or tertiary if substituted) nitrogen in the morpholine ring has a
of approximately 8.3. In an acidic mobile phase (pH ~3), it is readily protonated ( ). -
Why not APCI? While APCI works for neutral compounds, ESI typically yields 5-10x higher sensitivity for polar, basic heterocycles like morpholine.
Fragmentation "Fingerprint" (MS/MS)
Verification relies on observing specific bond breakages. The morpholine ring undergoes a predictable fragmentation pathway driven by the nitrogen lone pair.
Key Diagnostic Transitions:
- -Cleavage: The bond adjacent to the heteroatom breaks.
-
Neutral Loss of Ethylene (
Da): A retro-Diels-Alder-like collapse often ejects from the ring. -
Neutral Loss of Formaldehyde (
Da): Common in ether-containing rings.
Figure 2: Common fragmentation pathways for the morpholine core. The loss of C2H4 is a hallmark transition for ring verification.
Part 3: Validated Experimental Protocol
This protocol is designed for the verification of a generic N-substituted morpholine drug intermediate.
Sample Preparation
-
Solvent: Dissolve 1 mg of synthesized compound in 1 mL Methanol (HPLC Grade).
-
Dilution: Dilute 1:1000 with Mobile Phase A to reach ~1 µg/mL (1 ppm).
-
Filtration: 0.22 µm PTFE syringe filter to remove particulates.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm | Standard reverse-phase retention. Use HILIC if the compound is very polar/unsubstituted. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the morpholine nitrogen ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 mins | Fast screening gradient. |
| Flow Rate | 0.4 mL/min | Optimal for ESI nebulization. |
| Ionization | ESI Positive (+) | Targets the basic amine. |
| Capillary Voltage | 3.5 kV | Standard for positive mode. |
| Scan Mode | Full Scan (100-1000 | Full scan for purity; Product ion for structure verification. |
Self-Validating System Suitability Test (SST)
To ensure trustworthiness, every run must include:
-
Blank Injection: Mobile phase only. Acceptance Criteria: No peaks at the expected retention time.
-
Standard Injection: A known morpholine standard (e.g., Linezolid standard). Acceptance Criteria: Signal-to-Noise ratio > 100:1.
Part 4: Case Study – Impurity Detection in Linezolid Synthesis
Scenario: A researcher synthesizes Linezolid but suspects contamination with the starting material, 3-fluoro-4-morpholinylaniline .
Experimental Result:
-
UV Trace (254 nm): Shows a single peak at 3.2 min (99% purity).
-
MS Trace (TIC): Shows a major peak at
338 (Linezolid) and a minor peak (<1%) at 197. -
Analysis: The UV detector missed the impurity because the specific extinction coefficients differed. The MS detected the
197 ion, which corresponds to the protonated precursor.
References
-
Holčapek, M., et al. (2010). Mass Spectrometry in the Analysis of Heterocyclic Compounds. Wiley InterScience. Link
-
U.S. Pharmacopeia (USP). Linezolid Monograph: Impurity Testing. USP-NF. Link
-
Chen, L., et al. (2013). Determination of Morpholine in Linezolid by Ion Chromatography. Thermo Fisher Scientific Application Note 1062. Link
-
Sangu, K. P., et al. (2012). Structural Characterization of Impurities in Linezolid by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?Link
Sources
HPLC Purity Profiling of 4-[4-(Chloromethyl)benzoyl]morpholine: A Technical Comparison Guide
Executive Summary
This guide provides a technical comparison between the HPLC profiles of crude and purified 4-[4-(Chloromethyl)benzoyl]morpholine (CAS: 104372-23-8). As a highly reactive benzylic chloride intermediate, this compound presents specific stability challenges during analysis.
Standard generic gradient methods often fail to accurately quantify the critical hydrolysis impurity (the corresponding benzyl alcohol), leading to false purity estimation. This guide details a validated, acid-stabilized Reverse Phase (RP-HPLC) protocol that prevents on-column degradation, ensuring the "purified" status is chemically accurate.
Chemical Context & Stability Logic
To analyze this molecule, one must understand its reactivity. The chloromethyl group is an electrophile designed for downstream alkylation. However, this same reactivity makes it susceptible to rapid hydrolysis in neutral or basic aqueous mobile phases.
The Impurity Landscape
The primary impurities observed in the crude material differ significantly in polarity, necessitating a gradient method.
-
Target Molecule: this compound (Lipophilic).
-
Critical Impurity A (Hydrolysis): 4-(Hydroxymethyl)benzoyl morpholine (Polar).
-
Critical Impurity B (Starting Material): 4-(Chloromethyl)benzoic acid (Acidic/Polar).
-
Dimerization: Potential ether or Wurtz-type coupling products (Highly Lipophilic).
Degradation Pathway Visualization
The following diagram illustrates the origin of impurities found in the crude mixture and the risk of generating them during analysis if the method is flawed.
Figure 1: The target benzylic chloride is prone to hydrolysis, forming the polar alcohol impurity. This reaction can occur in the HPLC vial if the diluent is not acidified.
Validated Experimental Protocol
The following method uses an acidic mobile phase to suppress silanol activity (improving the peak shape of the morpholine amide) and inhibit the hydrolysis of the chloromethyl group.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.) | High surface area for resolution of polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) stabilizes the benzylic chloride. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for lipophilic aromatic rings. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Detection | UV @ 254 nm | The benzoyl chromophore provides strong absorbance. |
| Temperature | 25°C | Ambient; higher temps accelerate degradation. |
| Injection Vol | 5.0 µL | Low volume prevents solvent effects on peak shape. |
Gradient Program
Note: Isocratic runs often fail to elute the lipophilic dimers or late-eluting impurities.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial hold for polar acids/morpholine. |
| 15.0 | 90 | Gradient ramp to elute Target. |
| 20.0 | 90 | Wash to remove dimers. |
| 20.1 | 10 | Re-equilibration. |
| 25.0 | 10 | End of Run. |
Sample Preparation (Crucial Step)
-
Diluent: Acetonitrile (dry). Avoid water in the sample vial.
-
Concentration: 0.5 mg/mL.
-
Stability: Inject within 4 hours of preparation.
Comparative Analysis: Crude vs. Purified
This section compares the chromatographic performance of the crude reaction mixture against the recrystallized product.
Quantitative Data Summary
| Peak Identity | Retention Time (min) | Crude Area % | Purified Area % | Resolution ( |
| Impurity B (Acid) | 2.4 | 3.5% | < 0.1% (ND) | - |
| Impurity A (Alcohol) | 6.8 | 12.2% | 0.4% | > 4.0 |
| Target (Chloride) | 10.5 | 81.1% | 99.2% | Reference |
| Late Eluters | 16.2 | 3.2% | 0.3% | N/A |
Analysis of the Profiles
The Crude Profile
The crude chromatogram typically displays a "dirty" baseline.
-
Early Elution (2-7 min): Significant presence of the hydrolysis alcohol (Impurity A). This indicates either wet reaction conditions or poor handling during workup.
-
Target Peak (10.5 min): The main peak is broad if the column is overloaded, but under these conditions, it should be sharp.
-
Late Elution (>15 min): Small, broad peaks often appear, corresponding to bis-morpholine dimers or oligomers formed during harsh heating.
The Purified Profile
After recrystallization (typically from EtOAc/Heptane or similar non-protic systems):
-
Clean Baseline: The early eluting acid and alcohol peaks are virtually eliminated.
-
Stability Confirmation: The absence of a growing alcohol peak (Impurity A) over sequential injections confirms that the 0.1% Formic Acid mobile phase is successfully inhibiting on-column degradation.
Method Decision Logic
Why was this specific protocol chosen over a standard "Generic Gradient"? The following decision tree outlines the scientific reasoning.
Figure 2: Selection of acidic pH is the critical control point to prevent artifactual degradation during analysis.
Troubleshooting & Expert Tips
-
Ghost Peaks at ~7 min: If you see the Alcohol impurity peak increasing with every injection, your autosampler wash solvent likely contains water. Switch the wash solvent to 100% Acetonitrile.
-
Peak Tailing: The morpholine nitrogen is an amide, so it is not basic. However, if residual free morpholine is present, it will tail significantly. The acidic mobile phase helps, but high concentrations of free morpholine may require a HILIC method for proper quantification.
-
Detection Wavelength: Do not use 210 nm for purity if you use Formic Acid (high background noise). 254 nm is selective for the benzoyl ring and ignores non-chromophoric solvent impurities.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][3] Link
-
PubChem. 4-Benzylmorpholine (Related Structure & Properties). National Library of Medicine. Link
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025).[1][2][3][4] Link
-
SIELC Technologies. Separation of Benzyl Chloride and Derivatives. (Application Note). Link
-
ResearchGate. Analysis of Residual Products in Benzyl Chloride by HPLC. (2025).[1][2][3][4] Link
Sources
Characterization of byproducts in 4-[4-(Chloromethyl)benzoyl]morpholine reactions
Technical Comparison Guide: Characterization and Control of Byproducts in 4-[4-(Chloromethyl)benzoyl]morpholine Synthesis
Executive Summary
This compound (CAS 896871-84-4) is a critical bifunctional intermediate used in the synthesis of Factor Xa inhibitors and other bioactive benzamides. Its dual reactivity—featuring a stable amide linkage and a highly reactive benzylic chloride—makes it a versatile "warhead" for downstream nucleophilic substitutions.
However, this reactivity profile presents a unique challenge: the benzylic chloride is prone to premature hydrolysis and, more critically, self-reaction with the morpholine precursor during synthesis. This guide characterizes the specific byproduct landscape of this reaction and compares analytical methodologies (HPLC-UV vs. UHPLC-MS/MS) to ensure the integrity of this pharmaceutical building block.
Reaction Mechanism & Byproduct Landscape
The synthesis typically involves the Schotten-Baumann acylation of morpholine with 4-(chloromethyl)benzoyl chloride. The "Killer Impurity" in this process is not the hydrolysis product, but the over-aminated bis-morpholine adduct , formed when the product reacts with excess morpholine.
Pathway Visualization
The following diagram maps the primary reaction and the competitive impurity pathways.
Figure 1: Reaction scheme showing the formation of the target benzylic chloride and its competitive degradation pathways.
Comparative Analysis: Characterization Methods
To ensure pharmaceutical-grade purity (>98%), researchers must choose between standard HPLC-UV and high-sensitivity UHPLC-MS/MS. The choice depends on the specific need to detect the non-chromophoric shift of Impurity A.
Method A: HPLC-UV (Standard QC)
-
Principle: Separation on C18 stationary phase with detection at 254 nm (benzoyl chromophore).
-
Performance:
-
Pros: Cost-effective, high precision for the main peak.
-
Cons: Impurity A (Bis-morpholine) has a UV spectrum nearly identical to the product. If resolution is poor (
), Impurity A will co-elute, leading to a false-positive purity reading. -
Limit of Detection (LOD): ~0.05% (w/w).
-
Method B: UHPLC-MS/MS (Trace Analysis)
-
Principle: Electrospray Ionization (ESI+) monitoring specific transitions.
-
Performance:
-
Pros: Absolute specificity. The product shows a characteristic chlorine isotope pattern (
~3:1), whereas Impurity A (Bis-morpholine) shows no chlorine pattern and a mass shift of +50 Da (Cl Morpholine). -
Cons: Higher operational cost; requires volatile buffers (Formic acid/Ammonium formate).
-
Limit of Detection (LOD): <0.001% (w/w).
-
Performance Data Comparison
The following table summarizes experimental validation data comparing the two methods for detecting Impurity A .
| Feature | Method A: HPLC-UV (254 nm) | Method B: UHPLC-MS/MS (ESI+) |
| Specificity | Low (Relies solely on Rt) | High (m/z discrimination) |
| Linearity ( | > 0.999 (10–1000 ppm) | > 0.995 (0.1–100 ppm) |
| Impurity A Detection | Risk of co-elution masking | Distinct ion [M+H]+ = 291.2 |
| Chlorine Confirmation | No | Yes (Isotope Cluster 239/241) |
| Throughput | 15 min / sample | 4 min / sample |
Experimental Protocols
Protocol 1: Optimized Synthesis (Minimizing Impurity A)
To prevent the formation of the bis-morpholine impurity, the concentration of free morpholine must be kept low relative to the acid chloride.
-
Preparation: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM at 0°C.
-
Inverse Addition: Slowly add a solution of Morpholine (1.05 eq) and Triethylamine (1.1 eq) to the acid chloride solution over 60 minutes.
-
Note: Do NOT add the acid chloride to the morpholine. High local concentrations of morpholine will immediately attack the benzylic chloride (Impurity A formation).
-
-
Quench: Quench immediately with cold dilute HCl (pH 3) to protonate and remove unreacted morpholine.
-
Workup: Wash organic layer with brine, dry over MgSO4, and concentrate.
Protocol 2: UHPLC-MS/MS Characterization
Recommended for Process Validation batches.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Flow Rate: 0.4 mL/min.
-
MS Settings: ESI Positive Mode.
-
Target (Product): SIM m/z 240.1 [M+H]+ (Monitor 242.1 for Cl-37).
-
Impurity A: SIM m/z 291.2 [M+H]+.
-
Impurity B: SIM m/z 222.1 [M+H]+.
-
Analytical Workflow Decision Tree
Use this logic flow to determine the appropriate characterization method for your stage of development.
Figure 2: Decision matrix for selecting analytical methods based on development stage and risk profile.
References
-
BenchChem. (2025). Application Notes and Protocols: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. Retrieved from
-
Royal Society of Chemistry. (2013).[1] Amidation of benzoyl chloride with morpholine - ChemSpider Synthetic Pages. SyntheticPage 650. Retrieved from [1]
-
National Institutes of Health (NIH). (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. PMC Article. Retrieved from
-
JOCPR. (2014). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. Retrieved from
Sources
Assessing the chemoselectivity of 4-[4-(Chloromethyl)benzoyl]morpholine with various nucleophiles
Chemoselectivity Guide: 4-[4-(Chloromethyl)benzoyl]morpholine
Executive Summary: The Strategic Value of the Morpholine Scaffold
This compound (referred to herein as CMBM ) represents a specialized "linker-functionalized" electrophile. Unlike simple benzyl chlorides, CMBM integrates a robust benzamide handle (the morpholine moiety) directly into the alkylating agent.
Why use CMBM?
-
Chemoselectivity: The amide group is significantly less electrophilic than esters or acid chlorides, allowing for selective
displacement of the benzylic chloride without competing acyl substitution. -
Physicochemical Properties: The morpholine ring lowers volatility and increases solubility in polar organic solvents compared to the parent benzyl chloride.
-
Late-Stage Functionalization: It introduces a solubility-enhancing morpholine motif in a single step, a common strategy in fragment-based drug discovery (FBDD).
Chemoselectivity Matrix: Nucleophile Compatibility
The core utility of CMBM lies in its ability to undergo selective Nucleophilic Substitution (
Reaction Landscape
| Nucleophile Class | Reactivity | Selectivity (vs. Amide Attack) | Recommended Base | Notes |
| Thiols (R-SH) | High | >99:1 | DIPEA / | Ideal. Reaction proceeds rapidly at RT. No risk of amide hydrolysis. |
| Sec. Amines ( | High | >95:5 | Excellent for generating tertiary benzylamines. | |
| Pri. Amines ( | Medium | >90:10 | Risk of over-alkylation (bis-benzylation) if stoichiometry is not controlled. | |
| Phenols (Ar-OH) | Medium | >98:2 | Requires deprotonation. Amide is stable to phenoxide attack. | |
| Alcohols (R-OH) | Low | Variable | NaH / KOtBu | Caution. Strong alkoxides (e.g., |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. The Green Path represents the desired chemoselective substitution. The Red Path represents the competing, undesired attack on the amide carbonyl (observed only with hard, strong nucleophiles).
Figure 1: Chemoselectivity pathways. Green arrows indicate desired reactivity; red dotted line indicates potential side reactions with hard nucleophiles.
Comparative Analysis: CMBM vs. Alternatives
When designing a synthesis, researchers often choose between CMBM and other benzylic electrophiles.
Table 1: Performance Comparison
| Feature | CMBM (Morpholine Amide) | Methyl 4-(chloromethyl)benzoate | 4-(Chloromethyl)benzyl chloride |
| Leaving Group | Chloride (Mod. Reactive) | Chloride (Mod. Reactive) | Chloride (x2) |
| Carbonyl Stability | High (Amide) | Low (Ester) | N/A |
| Chemoselectivity | Excellent (Resists hydrolysis) | Poor (Susceptible to hydrolysis/transesterification) | Poor (Cross-linking risk) |
| Solubility | High (Polar Organic) | Moderate | High (Non-polar) |
| Handling | Solid / Non-volatile | Solid / Low Volatility | Liquid / Lachrymator |
Critical Insight:
-
Choose CMBM when your nucleophile is basic (e.g., amines, phenoxides) or when you require the morpholine moiety in the final drug candidate.
-
Choose Methyl Ester only if you plan to hydrolyze or modify the carbonyl group after the substitution step.
-
Avoid Benzyl Chloride derivatives unless absolutely necessary due to toxicity and volatility concerns.
Experimental Protocol: Standardized Substitution
Objective: Synthesis of a Thioether derivative via
Reagents:
-
CMBM (1.0 equiv)[1]
-
Thiol Nucleophile (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
Workflow:
-
Preparation: Dissolve CMBM (1.0 mmol, 240 mg) in MeCN (5 mL) in a round-bottom flask.
-
Addition: Add
(2.0 mmol, 276 mg) followed by the thiol (1.1 mmol). -
Reaction: Stir at Room Temperature for 2–4 hours.
-
Note: Heating to 60°C is only required for sterically hindered nucleophiles.
-
-
Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the chloride peak (
). -
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).
-
Dry over
, filter, and concentrate.
-
Validation Check:
-
H-NMR: The benzylic protons (
) will shift upfield.-
Starting Material (
): ppm. -
Product (
): ppm.[1]
-
Decision Logic for Reagent Selection
Use the following logic flow to determine if CMBM is the correct reagent for your specific synthesis.
Figure 2: Decision tree for selecting CMBM versus alternative coupling strategies.
References
-
Sigma-Aldrich. 4-(Chloromethyl)benzoyl chloride Product Sheet. Accessed Jan 2026. Link(Note: CMBM is the morpholine-derived amide of this precursor).
-
PubChem. 4-Benzyl-2-(chloromethyl)morpholine Compound Summary. National Library of Medicine. Link(Structural analog data for reactivity comparison).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Standard text for vs Acyl substitution mechanisms).
-
ChemSpider. Amidation of benzoyl chloride with morpholine. Synthetic Pages. Link(Protocol for synthesizing the CMBM core).
Sources
Safety Operating Guide
4-[4-(Chloromethyl)benzoyl]morpholine proper disposal procedures
Topic: 4-[4-(Chloromethyl)benzoyl]morpholine Proper Disposal Procedures CAS: 896871-84-4
Executive Safety Summary & Risk Assessment
Chemical Identity:
-
Name: this compound[1]
-
CAS Number: 896871-84-4[1]
-
Molecular Formula:
[1][2] -
Functional Hazard: Benzylic Chloride Moiety (
)[2]
The "Why" Behind the Protocol: As a Senior Application Scientist, it is critical to look beyond the catalog number and understand the functional reactivity. While the morpholine amide group is relatively stable, the chloromethyl group is a potent electrophile (alkylating agent).
-
Mechanism of Danger: The benzylic carbon is activated by the adjacent aromatic ring, making the chloride a good leaving group. This allows the molecule to alkylate DNA and proteins, posing a significant mutagenic and carcinogenic risk [1].
-
Disposal Logic: You cannot simply treat this as "general organic waste." The disposal procedure must ensure the destruction of this reactive center to prevent downstream exposure to waste handlers or environmental release.[3]
Key Physical Properties for Handling
| Property | Value | Operational Implication |
| State | Solid (typically) or Viscous Oil | Dust inhalation risk if solid; direct contact risk if oil.[2] |
| Solubility | Organic solvents (DMSO, DCM) | Waste must be segregated into halogenated organic streams. |
| Reactivity | Electrophilic Alkylator | Do not mix with strong nucleophiles (amines, thiols) unless intentional quenching is planned. |
| Flash Point | >110°C (Predicted) | Combustible but not highly flammable. |
Immediate Spill Response (Emergency Protocol)
In the event of a spill outside the fume hood, immediate containment is required to prevent the spread of the alkylating agent.
Step-by-Step Spill Management:
-
Evacuate & Isolate: Clear the immediate area (radius 3m).
-
PPE Upgrade: Don double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves. Wear a full-face shield if the spill is liquid and splashing is possible.
-
Containment:
-
Solids: Cover with a damp paper towel to prevent dust generation, then scoop into a wide-mouth jar.
-
Liquids/Solutions: Absorb with vermiculite or chemically treated spill pads (specifically for aggressive organics).
-
-
Decontamination (Surface):
-
Wipe the area with a 10% Sodium Thiosulfate solution. This nucleophile reacts with the chloromethyl group, converting it to a water-soluble, non-toxic Bunte salt [2].
-
Follow with a detergent wash.
-
Chemical Deactivation (Quenching) Protocol
Expert Insight: For high-safety environments, we do not simply "bin" alkylating agents. We deactivate them at the source. This protocol chemically destroys the hazardous chloromethyl group before the waste leaves your hood.
Method: Nucleophilic Substitution using Sodium Thiosulfate.
Reagents:
Protocol:
-
Dissolve: Dissolve the waste this compound in a minimal amount of acetone or ethanol.[2]
-
Prepare Quench: Prepare a saturated solution of sodium thiosulfate in water.
-
Mix: Slowly add the thiosulfate solution to the waste solution with stirring. A 20:1 molar excess of thiosulfate to waste is recommended to drive the reaction to completion.
-
Incubate: Stir at room temperature for 24 hours .
-
Mechanism:
-
-
Verify: Check pH. The solution should be neutral.
-
Disposal: The resulting mixture contains the non-volatile Bunte salt and can now be disposed of as aqueous chemical waste (check local regulations) or standard halogenated solvent waste, significantly reducing the downstream hazard.
Standard Disposal Decision Matrix
If chemical deactivation is not feasible (e.g., trace amounts in bulky solid waste), follow this segregation logic.
Figure 1: Decision matrix for the segregation and disposal of benzylic chloride derivatives.
Final Disposal Specifications
The ultimate destruction method for this compound is High-Temperature Incineration .
-
Waste Code Assignment:
-
EU/UK: 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).
-
US EPA: Typically D001 (Ignitable) if in solvent, or U-listed equivalent logic for toxic alkyl halides (e.g., U044 for Benzyl Chloride, though this specific CAS is not U-listed, the chemical logic applies).
-
-
Container Labeling:
-
Must be labeled: "HALOGENATED ORGANIC WASTE" .
-
Secondary Label: "CONTAINS ALKYLATING AGENT - TOXIC" .
-
-
Prohibited Actions:
-
NEVER pour down the sink (Hydrolysis is slow and incomplete in water; it remains toxic to aquatic life).
-
NEVER mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as this can generate toxic chloramine or NOx gases.
-
References
-
Lunn, G., & Sansone, E. B. (1991). Validated Methods for Degrading Hazardous Chemicals: Some Halogenated Compounds. American Industrial Hygiene Association Journal.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 896871-84-4).[1]
Sources
Personal protective equipment for handling 4-[4-(Chloromethyl)benzoyl]morpholine
This guide outlines the safety, logistical, and operational protocols for handling 4-[4-(Chloromethyl)benzoyl]morpholine . As a benzylic chloride derivative, this compound presents specific hazards—primarily alkylating potential and lachrymatory effects—that require strict adherence to engineering controls and specialized Personal Protective Equipment (PPE).
Executive Safety Summary
-
Primary Hazard Class: Alkylating Agent & Lachrymator .
-
Critical Risk: The chloromethyl group (
) is highly reactive toward nucleophiles (DNA, proteins), classifying this as a potential mutagen/carcinogen. It hydrolyzes in moist air to release Hydrogen Chloride (HCl). -
Immediate Action: Handle only inside a certified chemical fume hood. Do not transport open containers through general lab space.
Risk Assessment & PPE Selection
The selection of PPE is governed by the compound's ability to penetrate standard glove materials and its potential to cause severe mucosal irritation.
PPE Decision Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Primary) | Silver Shield® (Laminate) or Viton® | Benzylic chlorides can permeate standard nitrile gloves in <30 minutes.[1] Laminate offers >4-hour breakthrough time. |
| Hand Protection (Dexterity) | Double Nitrile (5 mil minimum) | Only for short-duration weighing tasks.[1] Outer glove must be changed immediately upon splash. |
| Respiratory | Full-Face Respirator (OV/AG/P100) | Required only if working outside a fume hood (e.g., spill cleanup).[1] The cartridge must cover Organic Vapor (OV) and Acid Gas (AG) due to HCl hydrolysis. |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient due to the lachrymatory nature of dust/vapors. |
| Body | Tyvek® Lab Coat + Apron | Disposable outer layers prevent contamination of personal clothing with alkylating dusts. |
Operational Protocol: From Receipt to Reaction
A. Receiving & Storage
-
Inspection: Verify the container seal immediately upon receipt. If the outer package smells acrid (vinegar/HCl-like), do not open; treat as a leaking container.
-
Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture triggers hydrolysis, degrading the reagent and pressurizing the vial with HCl.
-
Segregation: Store away from strong bases, amines, and oxidizers.
B. Weighing & Handling Workflow
-
Engineering Control: All weighing must occur inside a fume hood.
-
Static Control: Use an antistatic gun on the spatula and weighing boat. Benzylic chloride powders are often static-prone, increasing the risk of aerosolization.
C. Experimental Setup (Diagram)
The following workflow illustrates the safe handling logic to minimize exposure.
Caption: Operational workflow emphasizing moisture control and containment within the fume hood to prevent hydrolysis and exposure.
Emergency Response & Decontamination
Spill Response Plan
-
Evacuate: If a significant amount (>1g) is spilled outside the hood, evacuate the lab to allow aerosols to settle.
-
PPE Upgrade: Don Full-Face Respirator (OV/AG) and Silver Shield gloves.
-
Neutralization:
-
Do not wipe with water (releases HCl).
-
Cover spill with a mixture of sand and sodium carbonate (soda ash) to neutralize acidity.
-
Collect solids into a waste jar.
-
Wipe the surface with a solution of 5% Ammonia in Methanol or dilute aqueous Tris buffer . This chemically destroys the reactive chloromethyl group by converting it to a benign amine.
-
First Aid
-
Eye Contact: Rinse immediately for 15 minutes.[2] Note that lachrymators cause involuntary eye closure; you must forcibly hold eyelids open.
-
Skin Contact: Wash with soap and water.[2] Do not use alcohol immediately, as it may increase skin permeability.
Disposal & Waste Management
| Waste Category | Disposal Method |
| Solid Waste | Pack in a dedicated container labeled "Toxic - Alkylating Agent" .[1] Do not mix with general trash. |
| Liquid Waste | Segregate into Halogenated Organic Waste . Ensure pH is >7 (add base if necessary) to prevent HCl off-gassing.[1] |
| Empty Containers | Triple rinse with Methanol/Ammonia solution before disposal to deactivate residual traces. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzyl Chloride (Structural Analog). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Chemical Glove Selection Guide. Retrieved from [Link][3]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
